molecular formula C10H22Cl2N2O4S2 B556889 Diethyl L-cystinate dihydrochloride CAS No. 22735-07-5

Diethyl L-cystinate dihydrochloride

Cat. No.: B556889
CAS No.: 22735-07-5
M. Wt: 369.3 g/mol
InChI Key: BDJZWSLXDLQPNZ-FOMWZSOGSA-N
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Description

Diethyl L-cystinate dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H22Cl2N2O4S2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZWSLXDLQPNZ-FOMWZSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22735-07-5
Record name Cystine diethyl ester
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Record name Diethyl L-cystinate dihydrochloride
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Record name DIETHYL L-CYSTINATE DIHYDROCHLORIDE
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Foundational & Exploratory

Technical Whitepaper: Diethyl L-Cystinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22735-07-5[1]

Executive Summary

Diethyl L-cystinate dihydrochloride (CAS 22735-07-5) is the ethyl ester derivative of the oxidized dimer L-cystine. As a protected amino acid derivative, it serves as a critical intermediate in peptide synthesis, a precursor for surface-active thiols in nanotechnology, and a research tool in respiratory pharmacology. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications, designed for researchers requiring high-purity standards and reproducible methodologies.

Identity & Physicochemical Profile[2][3]

The precise identification of this compound is often complicated by the existence of its free base, monomeric (cysteine), and methyl-ester analogs. The correct CAS number 22735-07-5 specifically refers to the dihydrochloride salt of the bis-ethyl ester.

Table 1: Chemical Identity & Properties

ParameterSpecification
CAS Number 22735-07-5
IUPAC Name Diethyl (2R,2'R)-3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride
Synonyms L-Cystine diethyl ester dihydrochloride; (H-Cys-OEt)₂[1][2] · 2HCl
Molecular Formula C₁₀H₂₀N₂O₄S₂[3] · 2HCl
Molecular Weight 369.33 g/mol
Melting Point 190–194 °C (decomposition)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL), Ethanol; Insoluble in Ether, Hexane
Chirality L-isomer (derived from naturally occurring L-cystine)
Storage -20°C, Hygroscopic (Store under inert gas)
Synthesis & Manufacturing: The Fisher Esterification Workflow

The synthesis of this compound relies on the acid-catalyzed Fisher esterification of L-cystine. While direct addition of HCl gas to ethanol is a classical method, the Thionyl Chloride (SOCl₂) method is preferred in modern laboratory settings.

Why Thionyl Chloride? Using SOCl₂ generates anhydrous HCl in situ upon reaction with ethanol. This effectively drives the equilibrium toward ester formation by consuming water (a byproduct of esterification) and maintaining a high concentration of the acid catalyst, ensuring high yields without the need for external HCl gas tanks.

2.1 Reaction Mechanism Visualization

SynthesisPathway Cystine L-Cystine (HOOC-CH(NH2)-CH2-S-)2 Intermediate Acyl-Chloride / Protonated Intermediate Cystine->Intermediate Activation (0°C) Ethanol Ethanol (Excess) + SOCl2 Ethanol->Intermediate Product Diethyl L-Cystinate . 2HCl (EtOOC-CH(NH3+)-CH2-S-)2 . 2Cl- Intermediate->Product Reflux (2-4h) Byproducts Byproducts: SO2 (gas) + HCl (gas) Intermediate->Byproducts

Figure 1: Synthesis pathway via Thionyl Chloride mediated esterification. The process generates anhydrous HCl in situ, driving the equilibrium forward.

2.2 Experimental Protocol: Synthesis of Diethyl L-Cystinate · 2HCl

Safety Note: Thionyl chloride is corrosive and releases toxic gases (SO₂, HCl). Perform all steps in a functioning fume hood.

Materials:

  • L-Cystine (10 mmol, 2.40 g)

  • Absolute Ethanol (50 mL)

  • Thionyl Chloride (25 mmol, 1.8 mL)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Preparation (0°C): Place absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C using an ice bath.

  • Activation: Dropwise, add Thionyl Chloride to the cold ethanol over 10–15 minutes. Caution: Exothermic reaction.

  • Addition: Add solid L-Cystine to the solution. The solid will initially remain undissolved.

  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The solution should become clear as the cystine converts to the soluble ester hydrochloride.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol and SO₂.

  • Crystallization: Add cold diethyl ether (approx. 50 mL) to the residue to induce precipitation of the white hydrochloride salt.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Ether if higher purity is required.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets to remove traces of acid.

Applications in Drug Development & Research[5]
3.1 Peptide Synthesis (C-Terminal Protection)

Diethyl L-cystinate is utilized when a peptide chain requires a C-terminal ethyl ester or when the disulfide bridge needs to be preserved during chain elongation.

  • Mechanism: The ethyl ester protects the carboxylic acid from participating in peptide coupling, allowing the amine group to react with activated carboxylic acids (e.g., Boc-AA-OSu).

  • Deprotection: The ethyl group can be removed via mild alkaline hydrolysis (LiOH/MeOH), though care must be taken to avoid disulfide exchange or racemization.

3.2 Surface Chemistry: Self-Assembled Monolayers (SAMs)

While thiols (R-SH) are commonly used to form SAMs on gold surfaces, disulfides like Diethyl L-cystinate are often preferred for their oxidative stability.

  • Adsorption Mechanism: Upon contact with a gold (Au) surface, the disulfide bond cleaves, forming two Au-thiolate bonds.

  • Application: This generates a surface functionalized with ethyl ester groups. These esters can be subsequently hydrolyzed on-surface to reveal carboxylic acids for bioconjugation (e.g., attaching antibodies or enzymes).

3.3 Pharmacological Research: Respiratory Control

Research utilizing esterified cystine analogs has highlighted their potential in reversing opioid-induced respiratory depression.[4]

  • Context: Studies have shown that D-cystine ethyl ester (the enantiomer) can reverse morphine-induced changes in arterial blood gas chemistry.[4]

  • Relevance: While the D-isomer is often the active agent in these specific receptor-mediated pathways, Diethyl L-cystinate (L-isomer) is the essential control compound and structural baseline for structure-activity relationship (SAR) studies involving thiol-mediated redox modulation in biological systems.

Handling, Stability & Troubleshooting

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic . Moisture absorption leads to hydrolysis of the ester (reverting to L-cystine) and degradation of the crystal lattice.

  • Container: Tightly sealed glass or polypropylene vials with desiccants.

Troubleshooting Common Issues:

IssueCauseCorrective Action
Low Yield / Incomplete Dissolution Insufficient acid catalyst or water presence.Ensure Ethanol is absolute (anhydrous). Increase reflux time.
Sticky/Oily Product Trapped solvent or excess acid.[5]Triturate repeatedly with cold Diethyl Ether. Dry under high vacuum for >12 hours.
Yellow Discoloration Oxidation of sulfur or impurities.Recrystallize from hot Ethanol. Ensure synthesis was performed under inert atmosphere if possible.
References
  • ChemicalBook. (2025). This compound Properties and CAS 22735-07-5. Link

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). L-Cystine bis-ethyl ester dihydrochloride Product Specification. Link

  • Mendoza, J., et al. (2013).[4] Reversal of Opioid-Induced Respiratory Depression by D-Cystine Ethyl Ester. (Contextual reference for ester applications).

  • Gaston, B., et al. (2021).[4] D-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry. Link

  • BenchChem. (2025).[2] Technical Support: Diethyl L-cystinate Purification and Properties. Link

Sources

Diethyl L-cystinate dihydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Core Properties of Diethyl L-cystinate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a key derivative of the amino acid L-cystine utilized in pharmaceutical research and development. The primary focus of this document is the precise determination and contextual understanding of its molecular weight. We will delve into the fundamental physicochemical properties, including a direct comparison with its free base form, Diethyl L-cystinate. This guide further outlines the synthetic rationale, analytical methodologies for verification, and critical considerations for its application, handling, and storage. The objective is to equip researchers and drug development professionals with the authoritative data and field-proven insights necessary for the effective and safe utilization of this compound.

Introduction to this compound

This compound is the dihydrochloride salt of the diethyl ester of L-cystine. L-cystine is a disulfide-linked dimer of the amino acid cysteine. The esterification of L-cystine's two carboxylic acid groups with ethanol yields Diethyl L-cystinate. Subsequently, the protonation of the two primary amine groups by hydrochloric acid results in the formation of the more stable and water-soluble dihydrochloride salt.

This salt form is often preferred in experimental and developmental settings due to its enhanced stability and solubility compared to the free base, which can be prone to degradation.[1] Its relevance is particularly noted in fields such as drug delivery and metabolic studies, including research into genetic disorders like cystinuria, where derivatives of L-cystine are explored as potential therapeutic agents to inhibit L-cystine crystallization.[2]

Core Physicochemical Properties and Molecular Weight

A precise understanding of the molecular weight is fundamental for all quantitative experimental work, including stoichiometry calculations, solution preparation, and analytical data interpretation.

Key Chemical Identifiers

For unambiguous identification, it is crucial to reference the compound by its CAS number and other database identifiers.

IdentifierThis compoundDiethyl L-cystinate (Free Base)
CAS Number 22735-07-5[3][4][5]583-89-1[6]
PubChem CID 23619830[5]6993069[7]
EC Number 245-184-5[3][5]N/A
FDA UNII JYB1H8V67Q[3][5]372Z51T1CN[6]
Synonyms L-Cystine diethyl ester dihydrochloride[3][4][5], (H-Cys-OEt)2·2HCl[4]L-Cystine, diethyl ester[6]
Molecular Formula and Weight Determination

The molecular weight of this compound is a direct consequence of its molecular formula, which incorporates the parent molecule (the free base) and two molecules of hydrogen chloride.

CompoundMolecular FormulaMolecular Weight ( g/mol )Source
Diethyl L-cystinate (Free Base) C₁₀H₂₀N₂O₄S₂296.41[3][6][7]
Hydrogen Chloride (HCl) ClH36.46[3]
This compound C₁₀H₂₂Cl₂N₂O₄S₂369.33 [3][5]

The calculation is straightforward: Molecular Weight of Free Base + 2 * Molecular Weight of HCl = Molecular Weight of Dihydrochloride 296.41 g/mol + 2 * (36.46 g/mol ) = 369.33 g/mol

This distinction is critical. Using the molecular weight of the free base when working with the dihydrochloride salt would introduce a significant error (approximately 25%) in all molar calculations.

Synthesis and Chemical Rationale

The synthesis of this compound is a multi-step process that highlights the chemical logic for its use. The primary goal is to protect the reactive carboxylic acid groups of L-cystine through esterification, which is often carried out under acidic conditions.

G cluster_0 Esterification (Fischer) cluster_1 Salt Formation & Purification L_Cystine L-Cystine Intermediate Diethyl L-cystinate (Free Base) L_Cystine->Intermediate Reaction Ethanol Ethanol (EtOH) Excess Ethanol->Intermediate Acid_Catalyst Acid Catalyst (e.g., HCl gas) Acid_Catalyst->Intermediate Final_Product Diethyl L-cystinate Dihydrochloride Intermediate->Final_Product Protonation HCl_aq Aqueous HCl HCl_aq->Final_Product

Synthesis workflow for this compound.

The use of an acid catalyst, often HCl gas bubbled through ethanol, serves a dual purpose: it catalyzes the Fischer esterification reaction and protonates the amine groups, leading directly to the formation of the dihydrochloride salt. This approach is efficient and results in a product that is typically a stable, crystalline solid, making it easier to handle, purify, and store than the often-oily free base.[4]

Analytical Characterization and Verification

Confirming the identity, purity, and molecular weight of this compound is essential for regulatory compliance and experimental validity. Several analytical techniques are employed.

Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the expected observation in electrospray ionization (ESI) mass spectrometry would be the protonated molecular ion of the free base [M+H]⁺ at an m/z corresponding to ~297.4. The chloride ions are not covalently bound and will not be part of the primary molecular ion.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, S, and Cl. The theoretical values can be calculated from the molecular formula (C₁₀H₂₂Cl₂N₂O₄S₂) and compared against experimental results to confirm purity and identity.

ElementAtomic Mass ( g/mol )CountTotal MassPercentage
Carbon (C)12.01110120.1132.53%
Hydrogen (H)1.0082222.1766.01%
Chlorine (Cl)35.453270.90619.20%
Nitrogen (N)14.007228.0147.59%
Oxygen (O)15.999463.99617.33%
Sulfur (S)32.065264.1317.36%
Total 369.33 100.00%
Experimental Protocol: Titrimetric Assay for Chloride Content

A titrimetric method can be used to determine the chloride content and thereby assay the purity of the salt form. This protocol is based on the principles of argentometric titration.[8]

Objective: To quantify the chloride content in a sample of this compound.

Materials:

  • This compound sample

  • Standardized 0.1 N Silver Nitrate (AgNO₃) solution

  • 15% Nitric Acid (HNO₃) solution

  • Glacial Acetic Acid

  • Methanol

  • 0.2% Polyvinyl Alcohol (PVA) solution

  • Analytical Balance

  • 250 mL Beaker

  • Automated Titrator with a silver electrode

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample.[8]

  • Dissolution: Transfer the sample to a 250 mL beaker and dissolve it in approximately 10 mL of 15% nitric acid solution.[8]

  • Solvent Addition: Add 10 mL of glacial acetic acid, 100 mL of methanol, and 10 mL of 0.2% polyvinyl alcohol solution to the beaker.[8] The PVA acts as a protective colloid to prevent the silver chloride precipitate from occluding the electrode.

  • Titration: Immerse the silver electrode of the auto-titrator into the solution.

  • Endpoint Detection: Titrate the sample with standardized 0.1 N AgNO₃. The endpoint is detected potentiometrically as the point of maximum inflection in the potential curve, corresponding to the complete precipitation of chloride ions as silver chloride (AgCl).

  • Calculation: The percentage of chloride is calculated using the following formula:

    % Chloride = (V * N * MW_Cl) / W_sample * 100

    Where:

    • V = Volume of AgNO₃ solution used at the endpoint (L)

    • N = Normality of the AgNO₃ solution (eq/L)

    • MW_Cl = Molecular weight of Chlorine (35.453 g/mol )

    • W_sample = Weight of the sample (g)

The experimentally determined percentage of chloride should align closely with the theoretical value of 19.20%.

Applications in Drug Development

The esterification of L-cystine to its diethyl ester form is a strategy to enhance its lipophilicity, potentially improving its ability to cross cell membranes. This is a common prodrug strategy. The dihydrochloride salt ensures bioavailability through its aqueous solubility. One notable area of application is in the study of cystinuria, a genetic disorder characterized by the accumulation and crystallization of L-cystine in the kidneys.[2] L-cystine derivatives like Diethyl L-cystinate have been investigated as "molecular imposters" that can interact with growing L-cystine crystals, thereby inhibiting their growth and preventing stone formation.[2]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of proper chemical handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[4] The compound is hygroscopic, and moisture can lead to hydrolysis of the ester groups, compromising sample integrity.[1]

  • Stability: The material is generally stable under recommended storage conditions. Avoid strong oxidizing agents.[9]

Conclusion

The molecular weight of this compound is 369.33 g/mol , derived from its molecular formula C₁₀H₂₂Cl₂N₂O₄S₂. This value is fundamentally different from its free base (296.41 g/mol ), a distinction that is critical for accuracy in research and development. This guide has provided the foundational chemical data, synthetic context, analytical verification protocols, and handling considerations to support the work of scientists and professionals in the field. Adherence to these technical details ensures the integrity and reproducibility of experimental outcomes involving this important compound.

References

  • Global Substance Registration System. DIETHYL L-CYSTINATE. [Link]

  • Global Substance Registration System. This compound. [Link]

  • PubChem. Diethyl L-cystinate. [Link]

  • G.O.SCIENCE. CYSTINE (L) DIHYDROCHLORIDE BIOTECH LBLE, GMP. [Link]

  • Carl ROTH. Safety Data Sheet: L-Cysteine. [Link]

  • PubChem. Cystine dimethyl ester dihydrochloride. [Link]

  • PubChem. This compound. [Link]

  • Sahota, A. et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: L-Cystine dihydrochloride. [Link]

  • BioSpectra. L-CYSTINE DIHYDROCHLORIDE TESTING METHODS. [Link]

Sources

Diethyl L-cystinate dihydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl L-cystinate Dihydrochloride: Structure, Synthesis, and Applications

Abstract

This compound is the dihydrochloride salt of the diethyl ester of L-cystine. As a stable, more soluble derivative of the naturally occurring amino acid L-cystine, it serves as a crucial intermediate and active agent in various fields of biochemical and pharmaceutical research. This guide provides a comprehensive overview of its molecular structure, synthesis, and purification, as well as its primary applications, particularly in the development of therapies for cystinuria and in antioxidant research. By elucidating the chemical properties and experimental rationale, this document aims to serve as a technical resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a dimeric molecule derived from L-cysteine. Structurally, it consists of two L-cysteine ethyl ester units linked by a disulfide bond. The presence of two primary amine groups allows for the formation of a stable dihydrochloride salt.[1][2]

PropertyValueSource
IUPAC Name ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride[2]
Synonyms L-Cystine bis-ethyl ester dihydrochloride, (H-L-Cys-OEt)2·2HCl, (H-Cys-OEt)2 . 2 HCl[1][2]
CAS Number 22735-07-5[1][2]
Molecular Formula C10H22Cl2N2O4S2[2]
Molecular Weight 369.3 g/mol [2]
Appearance White to off-white solid powder[1]
Storage Store at 0°C in a dry, well-ventilated place[1][3]
Structural Elucidation

The molecule's structure is defined by several key features:

  • L-Configuration: Both chiral centers at the α-carbon positions possess the L- (or R-) configuration, inherited from the parent L-cystine amino acid.[4]

  • Disulfide Bridge: The thiol groups of two L-cysteine molecules are oxidized to form a disulfide (-S-S-) bond, creating the cystine backbone.

  • Ethyl Ester Groups: The carboxylic acid groups are esterified with ethanol. This modification increases the molecule's lipophilicity and masks the acidic carboxylate, which can be crucial for enhancing cell permeability or modifying solubility.

  • Dihydrochloride Salt: The two α-amino groups are protonated and ionically bonded with two chloride ions. This salt formation significantly enhances the compound's stability and water solubility compared to its free base form, making it easier to handle and formulate.[5]

Caption: Chemical structure of this compound.

Synthesis and Purification

Rationale for Synthesis

The synthesis of this compound is primarily driven by the need for a stable and soluble precursor of L-cysteine or L-cystine for various applications. The ester groups can act as prodrug moieties, which are hydrolyzed in vivo by esterases to release the active cysteine/cystine components. The dihydrochloride form ensures stability during storage and facilitates dissolution in aqueous media for experimental use.[5]

Synthetic Pathway: Fischer Esterification

A common and efficient method for synthesizing this compound is the Fischer esterification of L-cystine. This reaction involves treating L-cystine with excess ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.

Causality of Experimental Choices:

  • Ethanol as Reagent and Solvent: Using a large excess of ethanol serves both as the reactant and the solvent, driving the equilibrium of the esterification reaction towards the product side according to Le Châtelier's principle.

  • Anhydrous HCl Gas: HCl gas is the ideal catalyst for this process. It protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Crucially, it also protonates the amino groups, forming the hydrochloride salt in situ. This prevents the amino group from acting as a competing nucleophile and simultaneously provides the counter-ions for the final crystalline product. The anhydrous condition is critical to prevent the hydrolysis of the ester product back to the carboxylic acid.

G Start L-Cystine Reaction Fischer Esterification (Reflux) Start->Reaction Reagents Excess Ethanol (EtOH) Anhydrous HCl (gas) Reagents->Reaction Product_Crude Crude Diethyl L-cystinate dihydrochloride Reaction->Product_Crude Purification Purification (Recrystallization) Product_Crude->Purification Product_Pure Pure Diethyl L-cystinate dihydrochloride Purification->Product_Pure

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Setup: Suspend L-cystine in absolute ethanol (e.g., 10-20 fold excess by volume) in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

  • Acidification: Bubble anhydrous HCl gas through the stirred suspension at 0°C until the solution becomes saturated.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the dissolution of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Filtration: Collect the resulting white crystalline solid by vacuum filtration and wash with cold diethyl ether to remove excess ethanol and residual HCl.

  • Drying: Dry the product under vacuum to yield crude this compound.

Purification Strategies

Purity is paramount as impurities such as unreacted L-cystine or the monoester can significantly alter experimental results.[5]

  • Recrystallization: This is the most common purification method. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly. The pure dihydrochloride salt crystallizes out, leaving more soluble impurities in the mother liquor.

  • Column Chromatography: While less common for this salt, chromatography over silica gel can be used to purify the free base form (Diethyl L-cystinate) after neutralization.[5] A solvent system of increasing polarity (e.g., hexane/ethyl acetate followed by dichloromethane/methanol) would be employed.

Conversion to Free Base

For applications requiring the non-salt form, the dihydrochloride can be converted to the free base, Diethyl L-cystinate.[5]

  • Dissolve the this compound in water.

  • Cool the solution in an ice bath and slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), with stirring until the pH reaches ~7-8.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the free base as an oil or solid.

Applications in Research and Drug Development

Core Application: Cystinuria and Crystallization Inhibition

Cystinuria is a genetic disorder characterized by the accumulation of cystine in the urine, leading to the formation of painful kidney stones.[6] A promising therapeutic strategy is to inhibit the crystallization process of L-cystine.

Mechanism of Action: Diethyl L-cystinate and related molecules act as "molecular imposters."[6] Due to their structural similarity to L-cystine, they can adsorb onto the fast-growing surfaces of nascent L-cystine crystals. However, the bulky ethyl ester groups disrupt the regular packing of the crystal lattice, effectively terminating further crystal growth. Studies on the related L-cystine dimethyl ester (CDME) and various L-cystine diamides have demonstrated that this approach significantly increases the apparent aqueous solubility of L-cystine.[6] The amide derivatives were developed to improve upon the in vivo stability of esters, which are susceptible to hydrolysis by esterases.[6]

G cluster_crystal L-Cystine Crystal Kink Active Growth Site (Kink/Step) Growth Crystal Growth (Stone Formation) Kink->Growth Leads to Termination Growth Termination Kink->Termination Leads to Cystine Free L-Cystine in Solution Cystine->Kink Binds Inhibitor Diethyl L-cystinate (Inhibitor) Inhibitor->Kink Binds & Blocks

Caption: Mechanism of L-cystine crystal growth inhibition.

Role in Antioxidant and Redox System Research

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Delivering cysteine effectively to cells is a key strategy for bolstering defenses against oxidative stress. Diethyl L-cystinate serves as a cell-permeable prodrug of L-cysteine.[7] Once inside the cell, it is hydrolyzed by intracellular esterases to release two molecules of L-cysteine, which can then be incorporated into GSH. This approach is used in research to study the effects of replenishing GSH levels in various models of oxidative stress-related diseases.[7][8]

Analytical Characterization

Quality Control Parameters

Ensuring the purity and identity of this compound is critical for reproducible research. Key analytical tests focus on:

  • Identity: Confirmation of the chemical structure.

  • Purity/Assay: Quantification of the compound, typically aiming for ≥99%.[1]

  • Impurities: Detection and quantification of unreacted starting materials, byproducts, or degradation products like the monoester or free L-cystine.[5]

Chromatographic Methods

Because amino acids and their simple esters lack a strong UV chromophore, their detection often requires derivatization.

  • Ion-Exchange Chromatography (IEC): This is a classic method for amino acid analysis. The sample is passed through an ion-exchange column, and separated components are derivatized post-column with an agent like ninhydrin (for colorimetric detection) or o-phthaldialdehyde (OPA) (for fluorescence detection).[9]

  • Reverse-Phase HPLC (RP-HPLC): This is a more modern and versatile technique. It typically involves pre-column derivatization, where the analyte is reacted with a labeling agent before injection. A common agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which attaches a highly UV-absorbent group to the amino functions, enabling sensitive detection.[10]

G Sample Sample Solution Reaction Pre-Column Derivatization Sample->Reaction Deriv Add FMOC-Cl (Derivatizing Agent) Deriv->Reaction HPLC Inject into RP-HPLC System Reaction->HPLC Detector UV Detector HPLC->Detector Result Chromatogram (Quantification) Detector->Result

Caption: Analytical workflow using HPLC with pre-column derivatization.

Experimental Protocol: Assay by Chloride Titration

A straightforward method to determine the assay of the dihydrochloride salt is to titrate the chloride content.[11] This validates the salt form and purity.

  • Preparation: Accurately weigh a sample of this compound that has been previously dried.

  • Dissolution: Dissolve the sample in a solution of 15% nitric acid.[11]

  • Titration: Add glacial acetic acid, methanol, and a polyvinyl alcohol solution. Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution.[11]

  • Endpoint: The endpoint is detected potentiometrically. The consumption of AgNO₃ is directly proportional to the amount of chloride in the sample.

  • Calculation: The percentage of chloride is calculated, and from this, the purity of the this compound can be determined based on its molecular formula.

Handling, Storage, and Safety

Safety Precautions

This compound is classified as a substance that causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][12]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling the powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, remove contaminated clothing and rinse skin with water. Seek immediate medical attention in case of significant exposure.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool (0-8°C), dry place.[1][5]

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][13] This prevents two primary degradation pathways:

    • Hydrolysis: The ester groups are susceptible to hydrolysis if exposed to moisture, which would regenerate the carboxylic acid.

    • Oxidation: While the disulfide bond is relatively stable, further oxidation of the sulfur atoms can occur over time with exposure to air and light.

Conclusion

This compound is a synthetically valuable derivative of L-cystine with significant utility in both fundamental research and applied drug development. Its enhanced stability and solubility in the dihydrochloride salt form make it a convenient precursor for generating L-cysteine intracellularly, positioning it as a key tool for studying redox biology and developing antioxidant therapies. Furthermore, its role as a potential L-cystine crystallization inhibitor highlights its therapeutic promise for managing cystinuria. A thorough understanding of its structure, synthesis, and handling, as detailed in this guide, is essential for its effective and safe use in the laboratory.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). L-Cystine Dihydrochloride. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). DIETHYL L-CYSTINATE. Retrieved from [Link]

  • Hu, L., et al. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters, 28(10), 1853-1857. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: L-Cystine dihydrochloride. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate. Retrieved from [Link]

  • Joint Research Centre. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of L-cysteine ethyl ester hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Diethyl L-cystinate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of Diethyl L-cystinate dihydrochloride. Moving beyond a simple data sheet, this document emphasizes the causality behind experimental choices and provides actionable protocols for the validation and characterization of this important amino acid derivative.

Definitive Compound Identification

Precise identification is paramount in research to avoid ambiguity with related compounds. This compound is the diethyl ester of the amino acid L-cystine, isolated as its dihydrochloride salt. It is crucial to distinguish it from its parent compound, L-cystine dihydrochloride, and its methyl ester analog.

Key Identifiers:

  • IUPAC Name: ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride[1]

  • CAS Number: 22735-07-5[1]

  • Molecular Formula: C₁₀H₂₂Cl₂N₂O₄S₂[1]

  • Molecular Weight: 369.33 g/mol [2]

  • Synonyms: L-Cystine diethyl ester dihydrochloride, (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride[1][3]

mol caption Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Core Physical Properties & Characterization

The physical state and solubility of a compound dictate its handling, formulation, and application in experimental settings.

Summary of Physical Properties
PropertyValue / ObservationSource / Rationale
Appearance White to off-white crystalline solid or powder.[4] This appearance is typical for purified amino acid salts.
Melting Point Not definitively reported. Expected to decompose.The related compound L-cystine dihydrobromide decomposes above 194.89°C and melts at 200°C[5]. A similar thermal profile is anticipated. See Protocol 2.1 for determination.
Solubility Soluble in water and DMSO.Inferred from high solubility of related compounds like L-cystine dimethyl ester dihydrochloride in water[6] and L-cystine dihydrochloride in DMSO (50 mg/mL)[7]. See Protocol 2.2 for quantitative determination.
Protocol 2.1: Melting Point Determination (Capillary Method)
  • Expertise & Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities or decomposition. For a hydrochloride salt of an amino acid ester, it is common to observe decomposition (charring, gas evolution) concurrently with melting. Observing and recording this is as important as the temperature reading itself.

  • Methodology:

    • Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents, which can depress the melting point.

    • Loading: Finely crush a small amount of the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in a calibrated melting point apparatus.

    • Heating: Heat rapidly to about 20°C below the expected melting temperature, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observation: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. Note any color change, shrinking, or gas evolution, indicating decomposition.

  • Trustworthiness: This protocol is self-validating. If repeated measurements on the same batch yield a wide or inconsistent melting range, it strongly suggests sample impurity or degradation, prompting further purification.

Protocol 2.2: Quantitative Solubility Assessment
  • Expertise & Causality: Understanding a compound's solubility in various solvents is critical for designing experiments, from preparing stock solutions for biological assays to choosing solvent systems for purification. This protocol uses a simple gravimetric method to establish a practical solubility limit.

  • Methodology:

    • Solvent Selection: Choose a range of relevant solvents (e.g., Water, DMSO, Methanol, Ethanol).

    • Sample Preparation: Add a pre-weighed excess amount of this compound (e.g., 100 mg) to a known volume of solvent (e.g., 1.0 mL) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure the solution reaches saturation. Use of a shaker or vortex mixer is recommended.

    • Separation: Centrifuge the vial to pellet the undissolved solid.

    • Analysis: Carefully remove a precise aliquot of the supernatant (e.g., 0.5 mL) and transfer it to a pre-weighed vial. Evaporate the solvent completely under vacuum or a stream of nitrogen.

    • Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can be used to calculate the solubility in mg/mL.

  • Trustworthiness: The presence of undissolved solid at the end of the equilibration step (Step 3) validates that saturation was achieved. Running the experiment in triplicate ensures the reproducibility and reliability of the calculated solubility value.

Chiral Identity and Optical Rotation

As a derivative of a natural L-amino acid, this compound is a chiral molecule. Its optical activity is a fundamental property that confirms its stereochemical identity.

Protocol 3.1: Measurement of Specific Rotation
  • Expertise & Causality: Polarimetry is used to measure the extent to which a chiral compound rotates plane-polarized light. The specific rotation, [α], is a standardized value that is constant for a pure compound under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, this measurement confirms that the stereochemistry of the original L-cystine has been retained during synthesis and that no racemization has occurred.

  • Methodology:

    • Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically expressed in g/100 mL. A common solvent for amino acid salts is 1 M HCl or methanol. For example, dissolve 100 mg of the sample in 10.0 mL of solvent to get c = 1.

    • Instrument Setup: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank solvent-filled cell.

    • Measurement: Fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).

    • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) . The temperature (T) and wavelength (λ) should be reported (e.g., [α]²⁰D).

  • Trustworthiness: The system's validity is confirmed by the initial calibration with the pure solvent, which should yield a rotation of zero. The final specific rotation value should be consistent across multiple measurements and batches to be considered a reliable physical constant for the purified compound.

Spectroscopic Signature: Verification of Structure

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, essential for confirming the identity and purity of this compound.

Predicted Spectroscopic Data
TechniqueExpected Key Features
¹H NMR ~4.3 ppm (quartet): -O-CH₂ -CH₃ protons. ~4.0 ppm (triplet): α-CH proton. ~3.2 ppm (multiplet): β-CH₂ protons. ~1.3 ppm (triplet): -O-CH₂-CH₃ protons. A broad singlet for the -NH₃⁺ protons.
IR Spectroscopy ~3000-2800 cm⁻¹: N-H stretching from the ammonium group (-NH₃⁺). ~1740 cm⁻¹: C=O stretching of the ester group. ~1200 cm⁻¹: C-O stretching of the ester group. ~540-480 cm⁻¹: S-S disulfide bond stretching (weak).
Mass Spec (ESI+) m/z ~297.1: [M+H]⁺ corresponding to the free base (C₁₀H₂₀N₂O₄S₂).
Protocol 4.1: Acquiring NMR Spectra
  • Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is used to confirm the presence of the ethyl ester groups and the integrity of the cystine backbone, distinguishing it from starting material or mono-ester impurities.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons.

    • Acquisition: Place the sample in the NMR spectrometer. Acquire a standard ¹H spectrum.

    • Analysis: Integrate the peaks to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns (multiplicities) to confirm the connectivity of the protons.

  • Trustworthiness: The internal consistency of the NMR data provides self-validation. For example, the integration of the methyl triplet and the methylene quartet of the ethyl group should be in a 3:2 ratio. The presence of any unexpected peaks would indicate impurities.

Synthesis and Purity Workflow

This compound is typically synthesized via Fischer esterification. Understanding this process is key to anticipating potential impurities.[8]

cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control A L-Cystine + Absolute Ethanol B Add Catalyst (HCl gas) A->B C Reflux Reaction Mixture B->C D Cool to Precipitate Crude Product C->D E Vacuum Filtration D->E F Wash with Diethyl Ether E->F QC1 TLC/NMR Analysis (Check for starting material, mono-ester) E->QC1 In-process control G Dry Under Vacuum F->G QC2 Final Characterization (MP, NMR, Optical Rotation) G->QC2 caption Figure 2: Synthesis and Purification Workflow

Figure 2: Synthesis and Purification Workflow
  • Expertise & Causality: The workflow illustrates a logical progression from raw materials to a purified, validated product. The key impurity risk is the presence of unreacted L-cystine or the mono-ester intermediate. The ether wash (Step F) is critical for removing non-polar organic byproducts, while the final characterization (QC2) serves as the ultimate gatekeeper for product release. Common impurities can include unreacted L-cystine, the monoester, and oxidation byproducts.[8]

Guidelines for Stability, Storage, and Handling

Proper storage is essential to maintain the integrity and purity of this compound.

  • Stability: The compound is sensitive to moisture, which can cause hydrolysis of the ester groups back to the carboxylic acid.[8] The disulfide bond can also be susceptible to reduction or oxidation under certain conditions.

  • Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container in a cool, dry place. Long-term storage at low temperatures (0-8°C) is recommended.[8] Storing under an inert atmosphere (e.g., Argon or Nitrogen) will further protect against moisture and oxidation.

  • Handling: Use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated area or a fume hood to avoid inhalation of the powder.

References

  • Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. (n.d.). SciELO. Retrieved February 1, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • This compound. (n.d.). GSRS. Retrieved February 1, 2026, from [Link]

  • DIETHYL L-CYSTINATE. (n.d.). GSRS. Retrieved February 1, 2026, from [Link]

  • Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. (n.d.). Semantic Scholar. Retrieved February 1, 2026, from [Link]

  • IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Terahertz Spectral Investigation of L-Cysteine Hydrochloride and its Monohydrate. (2023, May 1). Spectroscopy. Retrieved February 1, 2026, from [Link]

  • Cystine. (n.d.). NIST WebBook. Retrieved February 1, 2026, from [Link]

  • FTIR spectra of (a) pure l-cysteine and (b) l-cysteine-capped CdTe NPs. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

Sources

Technical Guide: Diethyl L-Cystinate Dihydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl L-cystinate dihydrochloride (CAS: 32733-66-7) is the ethyl ester derivative of L-cystine, formulated as a hydrochloride salt to ensure stability and water solubility. In cellular biology and drug development, it functions as a membrane-permeable prodrug for L-cysteine.

Unlike native L-cystine, which relies on the specific anionic antiporter System


 (SLC7A11/SLC3A2) for cellular entry, the ethyl ester modification masks the carboxyl groups, significantly increasing lipophilicity. This allows the molecule to bypass transport bottlenecks via passive diffusion. Once intracellular, it is rapidly hydrolyzed and reduced to replenish the thiol pool, making it a critical reagent for modulating oxidative stress, enhancing Glutathione (GSH) synthesis, and investigating macrophage redox signaling.

Physicochemical Basis & Rational Design

Chemical Architecture

The molecule consists of two L-cysteine units linked by a disulfide bridge, with both carboxyl terminals esterified with ethyl groups. The dihydrochloride salt form (


) renders the molecule highly soluble in water, whereas the free base is less stable and less soluble.
PropertySpecificationFunctional Implication
Molecular Formula

Dual cysteine donor (2:1 molar ratio).
Lipophilicity High (relative to L-Cystine)Enables passive diffusion across lipid bilayers.
Solubility High (in water/media)Overcomes the poor solubility limit of native L-cystine (~0.11 g/L).
Acidity Acidic (due to HCl)Critical: Requires neutralization/buffering before cell application.
The "Trojan Horse" Strategy

Native L-cysteine is unstable (rapidly oxidizes to cystine), and native L-cystine is poorly soluble and transport-limited. Diethyl L-cystinate solves both problems:

  • Stability: The disulfide bond is stable extracellularly.

  • Permeability: Esterification removes the negative charge of the carboxylate, facilitating membrane transit independent of the glutamate gradient required by System

    
    .
    

Mechanism of Action (MOA)

The cellular mechanism involves a three-step cascade: Permeation , Hydrolysis , and Reduction .

Pathway Visualization

The following diagram illustrates the parallel entry of Diethyl L-cystinate compared to native transport systems, highlighting its role in GSH restoration.

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Cystine Native L-Cystine (Low Solubility) Xc System xc- (Transporter) Cystine->Xc Rate Limited DEC Diethyl L-Cystinate (High Lipophilicity) Diffusion Passive Diffusion DEC->Diffusion Rapid Entry Cystine_In L-Cystine Xc->Cystine_In Esterase Intracellular Esterases Diffusion->Esterase Esterase->Cystine_In Hydrolysis Reductase GSH/Thioredoxin System Cystine_In->Reductase Cysteine 2x L-Cysteine Reductase->Cysteine Reduction GSH_Syn GSH Synthesis (GCL/GSS) Cysteine->GSH_Syn Rate Limiting Step GSH Glutathione (GSH) GSH_Syn->GSH ROS ROS Scavenging GSH->ROS Antioxidant Defense

Caption: Figure 1. Dual-entry mechanism showing Diethyl L-cystinate bypassing the System xc- transporter via passive diffusion, followed by esterase-mediated activation.

Detailed Steps
  • Uptake: Unlike L-cystine, which competes with glutamate for entry via System

    
    , Diethyl L-cystinate enters via passive diffusion. This is crucial in experiments where System 
    
    
    
    is inhibited (e.g., by high extracellular glutamate) or downregulated.
  • Intracellular Hydrolysis: Non-specific cytosolic esterases cleave the ethyl groups, releasing ethanol (metabolized via ADH) and native L-cystine.

  • Reduction: The intracellular environment is highly reducing. The disulfide bond of L-cystine is cleaved by the Thioredoxin/Thioredoxin Reductase system or via direct exchange with the existing GSH pool, yielding two molecules of L-cysteine.

  • GSH Synthesis: L-Cysteine is the rate-limiting precursor for Glutathione. The liberated cysteine is immediately utilized by Glutamate-Cysteine Ligase (GCL) to drive GSH synthesis, protecting the cell from oxidative stress or alkylating agents (like Diethyl Maleate).

Immunomodulation & Macrophage Applications[2][3]

Diethyl L-cystinate is frequently utilized in immunology to modulate macrophage phenotype.

  • Redox Regulation of Activation: Macrophages require high intracellular GSH levels to mount specific immune responses. Depletion of GSH (e.g., via oxidative burst) can stall activation. Diethyl L-cystinate restores this pool, sustaining NO (Nitric Oxide) production and cytokine secretion.

  • Leishmanicidal Activity: In studies involving Leishmania infection, macrophage activation is dependent on the thiol pool. Supplementation with Diethyl L-cystinate has been shown to reverse the inhibitory effects of GSH-depleting agents, restoring the macrophage's ability to kill intracellular parasites [1].

Experimental Protocols

Preparation of Stock Solution (Self-Validating System)

Critical Safety Note: The dihydrochloride salt is acidic. Dissolving it directly in media will drop the pH and kill cells. You must buffer the stock.

Materials:

  • This compound powder.

  • PBS (Phosphate Buffered Saline) or HEPES buffer (1M, pH 7.4).

  • 0.22 µm syringe filter (PES or PVDF).

Workflow Diagram:

Protocol_Flow Step1 Weigh Powder (Hygroscopic!) Step2 Dissolve in PBS/HEPES Step1->Step2 Step3 Check pH (Must be ~7.0-7.4) Step2->Step3 Step4 Adjust pH (NaOH if needed) Step3->Step4 If Acidic Step5 Sterile Filter (0.22 µm) Step3->Step5 If Neutral Step4->Step5 Step6 Aliquot & Freeze (-20°C) Step5->Step6

Caption: Figure 2. Preparation workflow emphasizing pH neutralization to prevent culture shock.

Application in Cell Culture[1]
  • Concentration Range: Typical working concentrations range from 0.1 mM to 2.0 mM .

    • Note: Concentrations >5 mM may induce toxicity due to the release of ethanol and excessive cysteine (which can be auto-oxidized to generate ROS extracellularly if not washed).

  • Treatment: Add stock solution to warm media.

  • Incubation:

    • Short-term (1-4 hours): For rapid GSH restoration.

    • Long-term (24 hours): For phenotypic modulation (e.g., macrophage activation).[1][2]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Yellowing of Stock Solution Oxidation of thiols.Discard. Prepare fresh under inert gas (

) if possible.
Cell Death upon Addition Acidic pH shock.Verify stock pH is 7.2–7.4 before addition. The HCl salt is potent.
Precipitation in Media Saturation or pH shift.Dilute stock slowly into media with vortexing. Ensure media is buffered (HEPES).
No Biological Effect Esterase inactivity.Confirm cell line expresses general esterases (most do, but some primary lines vary).

References

  • NIH / PubMed Central . Effect of cellular glutathione depletion on nitrite production and leishmanicidal activity.[1] (Demonstrates the use of ethyl esters to restore GSH in macrophages). [Link] (Search Term: Glutathione ethyl ester macrophage activation)

  • National Institutes of Health (PMC) . Cellular Accumulation of L-Cystine in Rat Kidney Cortex In Vivo.[3] (Mechanistic insight into ester accumulation vs native transport). [Link]

Sources

An In-depth Technical Guide to the Solubility of Diethyl L-cystinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Diethyl L-cystinate dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, factors influencing solubility, and robust methodologies for its determination. Our focus is on providing not just data, but a foundational understanding to empower effective formulation and application of this compound.

Introduction to this compound

This compound is the dihydrochloride salt of the diethyl ester of L-cystine. The presence of two ethyl ester groups and two hydrochloride salts significantly influences its chemical behavior, particularly its solubility, compared to its parent amino acid, L-cystine. Understanding these characteristics is paramount for its application in various scientific and pharmaceutical contexts.

Molecular Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₂₂Cl₂N₂O₄S₂[1]
Molecular Weight 369.3 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 22735-07-5[1]

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by both intrinsic and extrinsic factors. A thorough understanding of these factors is crucial for its effective use.

pH of the Solvent

The presence of two primary amine groups, which are protonated in the dihydrochloride salt form, makes the solubility of this compound highly dependent on the pH of the aqueous medium.[3][4] In acidic conditions (low pH), the compound will exist predominantly in its protonated, more polar, and thus more water-soluble form. As the pH increases towards the isoelectric point, the net charge of the molecule decreases, leading to a reduction in solubility. At a sufficiently high pH, the free base, Diethyl L-cystinate, will precipitate out of the aqueous solution.[5] For the related compound L-cystine, solubility is noted to be higher in aqueous solutions with a pH < 2 or pH > 8.[6]

Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] this compound, being a salt, is expected to have a higher solubility in polar solvents. The ethyl ester groups, however, introduce a degree of lipophilicity, which may confer some solubility in less polar organic solvents, particularly for the free base form.

Temperature

The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature.[7] However, this relationship should be determined empirically for this compound.

Presence of Other Solutes

The presence of other ions in the solution can impact solubility through the "common-ion effect" or by altering the ionic strength of the medium.[7] For instance, the addition of a chloride salt could potentially decrease the solubility of this compound.

Qualitative Solubility Profile

SolventExpected SolubilityRationale
Water Soluble, especially at low pHAs a dihydrochloride salt, it is expected to be water-soluble. The related L-Cystine dimethyl ester dihydrochloride is soluble in water.[8][9]
Methanol SolubleA polar protic solvent that can solvate the salt. The related L-Cystine dimethyl ester dihydrochloride is soluble in methanol.[9]
Ethanol Likely SolubleSimilar to methanol, its polarity should facilitate dissolution.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent. The related L-Cystine dimethyl ester dihydrochloride is soluble in DMSO.[9]
2 M Hydrochloric Acid SolubleThe low pH ensures the compound remains in its fully protonated and highly soluble form. L-cystine dihydrochloride is soluble in 2 M HCl.[6]
Non-polar organic solvents (e.g., hexane, toluene) InsolubleThe high polarity of the salt form is incompatible with non-polar solvents.

Experimental Determination of Solubility

Accurate determination of solubility is critical for many applications. The following section outlines a robust, self-validating protocol for measuring the thermodynamic (equilibrium) solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[10][11] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

G A 1. Excess solid added to solvent B 2. Agitation at constant temperature (e.g., 24-72h) A->B C 3. Equilibration B->C D 4. Sample withdrawal C->D G 7. Solid Phase Characterization (e.g., XRPD) C->G E 5. Phase separation (Centrifugation/Filtration) D->E F 6. Quantitative Analysis (e.g., HPLC-UV) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, pH-adjusted buffers, ethanol)

  • Thermostatically controlled shaker/incubator

  • Calibrated analytical balance

  • Vials with low-binding surfaces

  • Centrifuge

  • Syringe filters (low-binding, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable analytical method.

  • X-ray Powder Diffraction (XRPD) instrument (optional but recommended)

Procedure:

  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration has plateaued over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot and/or filter it through a syringe filter. Self-validation step: Adsorption to the filter should be assessed by comparing the concentration of filtered and unfiltered (centrifuged only) solutions.

  • Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.

  • Solid Phase Analysis (Trustworthiness Pillar): After the experiment, recover the remaining solid from the vials and analyze it using a technique like XRPD. This crucial step confirms whether the compound has undergone any phase changes or degradation during the experiment, ensuring the measured solubility corresponds to the initial solid form.[11]

Stability Considerations

The stability of this compound in solution is a critical factor that can affect the accuracy of solubility measurements. The ester linkages are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.[5] The disulfide bond can also undergo reduction or oxidation under certain conditions. Therefore, it is recommended to:

  • Use freshly prepared solutions for experiments.

  • Store stock solutions at low temperatures (2-8°C or -20°C) and for a limited duration.[5]

  • Analyze for potential degradants during the analytical quantification step.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data is sparse, the principles outlined here, combined with the detailed experimental protocol, empower researchers to accurately determine its solubility in various solvent systems. By considering the interplay of pH, temperature, and solvent polarity, and by employing robust, self-validating methodologies, scientists can confidently generate the reliable solubility data necessary for advancing their research and development efforts.

References

  • BenchChem. (n.d.). Technical Support Center: Diethyl L-cystinate Purification.
  • Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride.
  • ChemicalBook. (n.d.). This compound CAS#: 22735-07-5.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). This compound.
  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride, from non-animal source.
  • United States Biological. (n.d.). L-Cystine-dimethyl Ester Dihydrochloride CAS.

Sources

A Technical Guide to the Stability and Storage of Diethyl L-cystinate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Diethyl L-cystinate dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies for stability assessment and handling. It delves into the inherent structural liabilities of the molecule, outlines its primary degradation pathways, and establishes a framework for ensuring its integrity from procurement to application. By integrating rigorous scientific explanation with actionable protocols, this guide serves as an essential resource for maintaining the quality and reliability of this compound in a research and development setting.

Introduction: Understanding the Molecule

This compound is the diethyl ester form of the disulfide-linked amino acid, L-cystine, presented as a hydrochloride salt. This modification of the native amino acid, converting its carboxylic acid groups into ethyl esters, significantly alters its physicochemical properties, such as solubility and reactivity. It is a critical starting material and intermediate in various synthetic applications, including peptide synthesis and the development of novel therapeutic agents.

The purity and stability of this compound are paramount; the presence of degradants can compromise experimental outcomes, introduce impurities into final products, and affect biological activity. This guide provides the foundational knowledge required to mitigate stability risks through an understanding of the molecule's chemical behavior and the implementation of robust handling and storage protocols.

Physicochemical Properties and Structural Vulnerabilities

To understand the stability of this compound, one must first appreciate its key structural features, which are also its primary chemical liabilities.

PropertyValueSignificance for Stability
Molecular Formula C₁₀H₂₀N₂O₄S₂ · 2HClIndicates the presence of ester and disulfide functional groups.
Appearance White to off-white solid/powderVisual inspection is a primary, albeit basic, indicator of degradation (e.g., discoloration).[1]
Functional Groups Ethyl EstersSusceptible to hydrolysis, a primary degradation pathway, especially in the presence of moisture.[2][3][4]
Disulfide BondProne to reduction and oxidation, leading to cleavage and formation of various sulfur-containing species.[2][5]
Dihydrochloride SaltEnhances solubility in polar solvents but creates an acidic microenvironment in the presence of moisture, which can catalyze ester hydrolysis.

The two most significant points of failure in the molecule are the ester linkages and the disulfide bond . The entire stability strategy revolves around protecting these two functionalities.

Primary Degradation Pathways

Understanding the likely degradation pathways is essential for designing effective storage conditions and stability-indicating analytical methods.[6][7] For this compound, two principal mechanisms are of concern.

Hydrolytic Degradation of Ester Linkages

Hydrolysis is the most probable degradation route for ester-containing compounds.[3][4] This reaction involves the cleavage of the ester bond by water to yield the corresponding carboxylic acid and alcohol.

  • Mechanism: The reaction can be catalyzed by both acid and base. Given that the compound is a dihydrochloride salt, the presence of even trace amounts of moisture can create an acidic environment, accelerating acid-catalyzed hydrolysis . This results in the sequential loss of the ethyl groups, forming the monoester and ultimately L-cystine hydrochloride.

  • Causality: The rate of hydrolysis is highly dependent on temperature, pH, and water availability.[8] Higher temperatures increase the reaction rate, while the presence of water is a prerequisite for the reaction to occur.

Redox Degradation of the Disulfide Bond

The disulfide bond is a redox-active functional group that plays a crucial role in protein structure and stability.[5][9][10]

  • Mechanism:

    • Reduction: The disulfide bond can be cleaved by reducing agents to yield two molecules of L-cysteine ethyl ester. This is a common reaction in biological systems but can also occur chemically if reducing impurities are present.

    • Oxidation: Oxidative conditions can lead to the formation of various sulfur oxides (e.g., thiosulfinates, thiosulfonates) and ultimately sulfonic acids.[2][11] This pathway is particularly relevant if the material is exposed to atmospheric oxygen, especially under light or in the presence of metal ion catalysts.

  • Causality: The stability of the disulfide bond is sensitive to the redox potential of its environment.[9] Storing the compound under an inert atmosphere minimizes oxidative risk.

The following diagram illustrates these two primary degradation pathways.

G Parent Diethyl L-cystinate dihydrochloride Hydrolysis_Product1 L-Cystine Monoethyl Ester (Impurity A) Parent->Hydrolysis_Product1 Hydrolysis (+H₂O) Acid-Catalyzed Redox_Product1 L-Cysteine Ethyl Ester (Reductive Impurity) Parent->Redox_Product1 Reduction Redox_Product2 Oxidized Sulfur Species (Oxidative Impurities) Parent->Redox_Product2 Oxidation Hydrolysis_Product2 L-Cystine (Impurity B) Hydrolysis_Product1->Hydrolysis_Product2 Hydrolysis (+H₂O) G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Identify Degradants (LC-MS) A->B Generates C Develop & Validate Stability-Indicating HPLC Method B->C Informs F Analyze via Validated HPLC Method (Assay, Purity, Impurities) C->F Is Used For D Place Samples at Storage Conditions (e.g., -20°C, 5°C, 25°C/60%RH, 40°C/75%RH) E Pull Samples at Timepoints (0, 3, 6, 9, 12, 18, 24 months) D->E Leads to E->F Provides G Data Analysis & Shelf-Life Determination F->G Generates Data For

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. [3]Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. [3]Keep at room temperature for 4 hours. (Base hydrolysis is typically much faster than acid hydrolysis for esters).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder to a light source conforming to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and quantify degradants. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other potential components.

Experimental Protocol: HPLC Method for Purity Assessment

  • Column: Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Rationale: This method provides good separation for the polar parent compound and its likely less-polar monoester and more-polar L-cystine degradants. The use of mass spectrometry (LC-MS) is critical during method development to identify the peaks corresponding to the parent compound and its degradation products. [10][12]

Packaging and Formulation Considerations

The choice of packaging is a critical final step in ensuring stability.

  • Primary Packaging: For the solid material, Type I amber glass vials with PTFE-lined screw caps are recommended.

  • Secondary Packaging: Vials should be sealed in aluminized bags containing a desiccant pouch to provide an additional barrier against moisture and light.

  • In-use Stability: If preparing solutions, their stability is significantly reduced. [13]Solutions should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no more than 24-48 hours after sterile filtration. The stability of amino acids in solution is often limited to a few weeks even under ideal conditions. [14]

Conclusion

The chemical integrity of this compound is contingent upon the rigorous control of its environmental conditions. Its primary liabilities—the hydrolyzable ester linkages and the redox-sensitive disulfide bond—dictate a storage strategy centered on cold, dry, and inert conditions. Hydrolysis and oxidation are the principal degradation pathways. By implementing the recommended storage and handling protocols and verifying stability with robust, validated analytical methods, researchers can ensure the quality, purity, and reliability of this important chemical reagent in their scientific endeavors.

References

  • BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018.
  • Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • United States Biological. L-Cystine-dimethyl Ester Dihydrochloride CAS.
  • BioSpectra. (2023). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT.
  • Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test....
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Benchchem. Technical Support Center: Diethyl L-cystinate Purification.
  • Biosynth. L-Cystine dimethyl ester dihydrochloride | 32854-09-4 | FC41601.
  • ChemicalBook. This compound CAS#: 22735-07-5.
  • PubChem. L-cysteine degradation III | Pathway.
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Council for Harmonisation. (2003). Q1A(R2) Guideline - ICH.
  • Baitepike. (n.d.). What methods are used to determine the stability of disulfide bonds in proteins.
  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • BioSpectra. (n.d.). L-CYSTINE DIHYDROCHLORIDE TESTING METHODS.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • National Institutes of Health. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability.
  • Assyro AI. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • ACS Publications. (n.d.). Disulfide Bonds and Protein Folding | Biochemistry.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • U.S. Food & Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
  • Joint Research Centre. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • The Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?.
  • Rapid Novor. (2025). Disulfide Bond Engineering.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • National Institutes of Health. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl L-cystinate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Diethyl L-cystinate dihydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. The procedure is based on the robust and widely applicable Fischer-Speier esterification of L-cystine using ethanol as both reagent and solvent, with catalysis by anhydrous hydrochloric acid generated in situ. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles, safety imperatives, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Reaction Principle

This compound is the diethyl ester form of the disulfide-linked amino acid, L-cystine. The presence of two ester groups enhances its solubility in organic solvents and makes it a versatile building block for peptide synthesis and the development of various therapeutic agents.[1] L-cystine itself is a dimeric amino acid formed by the oxidation of two cysteine residues.[2]

The synthesis detailed herein is a classic Fischer-Speier esterification . This acid-catalyzed reaction involves the conversion of a carboxylic acid (L-cystine) and an alcohol (ethanol) into an ester (Diethyl L-cystinate). The reaction is an equilibrium process. To drive the reaction to completion, the alcohol is used in large excess, acting as the solvent, which shifts the equilibrium toward the product side in accordance with Le Châtelier's principle.

A critical aspect of this protocol is the use of thionyl chloride (SOCl₂) to generate anhydrous hydrochloric acid (HCl) in situ. Thionyl chloride reacts exothermically with ethanol to produce HCl, sulfur dioxide (SO₂), and chloroethane. This method is highly effective as it ensures a completely anhydrous environment, which is essential for efficient esterification, preventing the reverse reaction (ester hydrolysis).

The overall reaction is as follows:

L-Cystine + Ethanol (excess) ---(HCl catalyst)---> this compound

Materials and Equipment

Reagents and Solvents
Reagent/SolventChemical FormulaMolar Mass ( g/mol )GradeNotes
L-CystineC₆H₁₂N₂O₄S₂240.30≥99%Starting material.
Ethanol (Absolute)C₂H₅OH46.07Anhydrous, ≥99.5%Must be anhydrous.
Thionyl ChlorideSOCl₂118.97≥99%Highly corrosive and moisture-sensitive.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFor precipitation and washing.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Experimental Protocol

Reaction Setup and Synthesis
  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, suspend 24.0 g (0.1 mol) of L-Cystine in 250 mL of absolute ethanol .

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0-5 °C with gentle stirring.

  • Reagent Addition (Critical Step): Equip the flask with a reflux condenser (topped with a drying tube) and a pressure-equalizing dropping funnel. Charge the dropping funnel with 26.0 mL (35.7 g, 0.3 mol) of thionyl chloride .

    • Causality: Thionyl chloride reacts vigorously and exothermically with ethanol. Slow, dropwise addition at low temperature is crucial to control the reaction rate, manage the evolution of HCl and SO₂ gases, and prevent dangerous temperature spikes.[3][4]

  • Add the thionyl chloride dropwise to the stirred ethanol suspension over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. The L-cystine will gradually dissolve as the hydrochloride salt of the ester is formed.

  • Reaction Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78 °C) using a heating mantle. Continue refluxing for 4-6 hours.

    • Causality: Heating provides the necessary activation energy to drive the esterification to completion. The reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Product Isolation: After the reflux period, turn off the heat and allow the solution to cool to room temperature. Then, cool the flask in an ice-water bath for 1-2 hours to initiate crystallization.

  • Precipitation: To maximize product precipitation, slowly add 150 mL of anhydrous diethyl ether to the cold, stirred solution. A white crystalline precipitate of this compound will form.

    • Causality: The product is significantly less soluble in the less polar ethanol/ether mixture than in pure ethanol, leading to its precipitation out of the solution.

  • Filtration and Washing: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals twice with 50 mL portions of cold anhydrous diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the product under vacuum at room temperature or in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical yield is 85-95%.

Purification (Recrystallization)

If further purification is required, the crude product can be recrystallized.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot absolute ethanol.

  • Decolorization (Optional): If the solution has a yellowish tint, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum as described previously.[5]

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Suspend L-Cystine in Absolute Ethanol B Cool to 0-5 °C A->B C Add Thionyl Chloride (dropwise, <10 °C) B->C D Heat to Reflux (4-6 hours) C->D E Cool and Precipitate with Diethyl Ether D->E F Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Recrystallize from Ethanol (Optional) G->H I Dry Under Vacuum H->I J J I->J Final Product: Diethyl L-cystinate dihydrochloride

Caption: Experimental workflow for this compound synthesis.

Data Summary

Stoichiometry Table
CompoundMolar Mass ( g/mol )AmountMolesMolar Eq.
L-Cystine240.3024.0 g0.11.0
Thionyl Chloride118.9726.0 mL (35.7 g)0.33.0
Ethanol46.07~250 mL~4.28~42.8
Product Characterization
PropertyValue
Chemical FormulaC₁₀H₂₂Cl₂N₂O₄S₂
Molar Mass365.33 g/mol
AppearanceWhite crystalline solid
Melting Point~175-178 °C (decomposes)
SolubilitySoluble in water and ethanol; insoluble in diethyl ether.

Safety Precautions and Trustworthiness

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[6] It can cause severe burns to the skin, eyes, and respiratory tract.[7][8] Always wear appropriate PPE, including a face shield, and handle with extreme care.[7] In case of a spill, do not use water; neutralize with an appropriate agent like sodium bicarbonate and absorb with an inert material.[3]

  • Ethanol and Diethyl Ether: Both are highly flammable liquids.[9] Ensure there are no open flames or ignition sources in the vicinity. Store in appropriate flammable liquid cabinets. Diethyl ether can form explosive peroxides upon exposure to air and light.[9]

  • Reaction Gases: The reaction generates significant amounts of HCl and SO₂ gas. The reflux condenser must be vented through a drying tube and preferably an acid gas trap (e.g., a bubbler with a dilute NaOH solution).

  • Product Handling: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[10]

Self-Validation: The trustworthiness of this protocol is ensured by the clear visual endpoint (crystallization of a white solid) and the ability to verify the product's identity and purity through standard analytical techniques such as Melting Point determination, NMR spectroscopy (¹H and ¹³C), and FTIR spectroscopy. The expected melting point provides a quick and reliable check for purity.

References

  • PrepChem (2023). Synthesis of (c) L-Cysteine decyl ester hydrochloride. Available at: [Link]

  • SciELO (2015). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. Available at: [Link]

  • Organic Syntheses (2004). Diethyl (dichloromethyl)phosphonate. Available at: [Link]

  • ResearchGate (2011). Scheme for the synthesis of L,L-ethylene dicysteine di-ethylester. Available at: [Link]

  • LSU Scholarly Repository (2018). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Available at: [Link]

  • PrepChem (2023). Synthesis of L-cysteine ethyl ester hydrochloride. Available at: [Link]

  • Google Patents (2013).Production method of L-cysteine hydrochloride monohydrate.
  • PubMed (2000). L-cysteine, a thiol amino acid, increases the stimulating acute effect of ethanol on locomotion. Available at: [Link]

  • Carl ROTH (2021). Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • Chemos GmbH & Co.KG (2020). Safety Data Sheet: L-Cystine dihydrochloride. Available at: [Link]

  • NJ.gov Department of Health (2010). HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]

  • ACS Polymers Au (2022). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. Available at: [Link]

  • Reddit r/Chempros (2024). Cysteine ester synthesis. Available at: [Link]

  • Wikipedia (2024). Cysteine. Available at: [Link]

Sources

Using Diethyl L-cystinate dihydrochloride in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Diethyl L-Cystinate Dihydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This compound is often overlooked in standard SPPS workflows due to its blocked C-terminus (ethyl ester) and dimeric state. However, for advanced peptide engineering, it serves as a critical reagent for two high-value applications: (1) The synthesis of C-terminal ethyl ester peptides via side-chain anchoring, and (2) The rapid generation of symmetrical peptide homodimers .

Standard SPPS typically employs Fmoc-Cys(Trt)-OH.[1][2] Using Diethyl L-cystinate requires a paradigm shift: it is not a building block for chain elongation, but rather a starting unit (anchoring point) or a termination unit (capping/dimerization). This guide details the protocols for transforming this economical precursor into high-purity bioactive peptides and ester-functionalized prodrugs.

Chemical Profile & Pre-Synthesis Considerations

PropertySpecificationCritical Handling Note
Formula C₁₀H₂₂Cl₂N₂O₄S₂Hygroscopic salt; store desiccated at +4°C.
MW 369.33 g/mol Account for the dihydrochloride (2HCl) in stoichiometry.
Functionality Bis-nucleophile (Amines), Disulfide core, Bis-electrophile (Esters)Must be neutralized (DIEA/TEA) before coupling. Must be reduced (DTT/Zn) for resin loading.
Solubility Water, DMSO, MethanolPoor solubility in DCM until neutralized.

Strategic Warning: Direct use of the dihydrochloride salt in coupling reactions without prior neutralization will acidify the reaction mixture, inhibiting coupling efficiency and potentially damaging acid-sensitive resins (e.g., 2-Chlorotrityl chloride).

Application I: Synthesis of C-Terminal Cysteine Ethyl Esters (Side-Chain Anchoring Strategy)

This is the primary "on-resin" application. Standard resins (Wang, Rink) cannot easily generate C-terminal ethyl esters. By reducing Diethyl L-cystinate to L-Cysteine Ethyl Ester and anchoring it to a 2-Chlorotrityl Chloride (2-CTC) resin via the side-chain thiol, researchers can synthesize peptides with a C-terminal ester (useful for prodrugs or hydrazinolysis precursors).

Mechanism of Action

The 2-CTC resin reacts selectively with the thiol (-SH) of the reduced cysteine ester, leaving the amine (-NH₂) available for Fmoc-protection and subsequent elongation. The ethyl ester remains intact throughout the synthesis.

Protocol A: In-Situ Reduction and Resin Loading

Reagents:

  • This compound[3][4][5]

  • Dithiothreitol (DTT) or Zinc dust

  • 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g)

  • Dichloromethane (DCM) / Dimethylformamide (DMF)[6]

  • N,N-Diisopropylethylamine (DIPEA)[6]

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate)

Step-by-Step Procedure:

  • Reduction of the Dimer:

    • Dissolve this compound (2.0 eq relative to resin) in a minimal volume of degassed DMF/Water (9:1).

    • Add DTT (2.2 eq) and adjust pH to ~8 with DIPEA. Stir for 30 minutes under Nitrogen.

    • Alternative: Use Zn dust in 50% acetic acid, filter, and lyophilize if isolation is preferred. In-situ DTT is faster for immediate loading.

  • Resin Loading (Thiol Anchoring):

    • Swell 2-CTC resin in dry DCM for 20 minutes.

    • Add the reduced L-Cysteine Ethyl Ester solution to the resin.

    • Add DIPEA (4.0 eq) to scavenge HCl.

    • Shake for 2 hours at room temperature.

    • Note: The bulky trityl group preferentially reacts with the thiol over the amine and ester.

  • Capping Unreacted Sites:

    • Wash resin 3x with DCM.

    • Treat with DCM:MeOH:DIPEA (80:15:5) for 20 minutes to cap unreacted trityl chlorides.

  • N-Terminal Protection (On-Resin):

    • The anchored cysteine currently has a free amine. It must be Fmoc-protected before elongation.

    • Treat resin with Fmoc-Cl (2.0 eq) and DIPEA (4.0 eq) in DCM for 1 hour.

    • Perform a Kaiser test.[7] If positive (blue), repeat the step.

  • Elongation & Cleavage:

    • Proceed with standard Fmoc SPPS cycles.[8]

    • Cleavage: Use a mild cocktail (TFA:TIS:DCM 1:5:94) for 10-minute pulses.

    • Crucial: High concentrations of TFA (95%) may hydrolyze the ethyl ester. Low-concentration TFA (1-5%) cleaves the Trityl-S bond, releasing the peptide with the C-terminal Cys-OEt intact.

Application II: Synthesis of Symmetrical Homodimers (Solution-Phase Ligation)

Diethyl L-cystinate serves as a pre-formed "dimerization core." Instead of synthesizing a disulfide bond on-resin (which is prone to oxidation errors), you synthesize the peptide monomer and couple it to the diamine core of the cystinate.

Protocol B: Fragment Condensation

Scenario: You have a protected peptide fragment Fmoc-Peptide-COOH (generated via 2-CTC resin cleavage) and wish to create (Fmoc-Peptide-CONH-CH(COOEt)CH₂-)₂S₂.

  • Peptide Preparation:

    • Synthesize the peptide on 2-CTC resin.[8]

    • Cleave using 1% TFA/DCM to retain side-chain protecting groups (e.g., Boc, tBu) while releasing the C-terminal carboxyl group.

  • Core Activation:

    • Dissolve this compound (1.0 eq) in dry DMF.

    • Neutralize with DIPEA (2.0 eq). Ensure pH is neutral.

  • Coupling Reaction:

    • Activate the protected peptide fragment (2.1 eq) using PyBOP (2.1 eq) and HOAt (2.1 eq) with DIPEA (4.2 eq).

    • Add the neutralized Diethyl L-cystinate solution.

    • Stir for 4–12 hours. Monitor by HPLC.

  • Global Deprotection:

    • Treat the purified dimer with TFA/TIS/H₂O (95:2.5:2.5) to remove side-chain protecting groups.

    • Note: The ethyl esters at the C-termini will remain (unless saponified intentionally).

Visualization: Side-Chain Anchoring Workflow

The following diagram illustrates the chemical logic for Application I, transforming the precursor into a resin-bound state suitable for SPPS.

SideChainAnchoring Start Diethyl L-Cystinate 2HCl (Salt) Reduction Reduction (DTT or Zn) Start->Reduction Neutralization Monomer H-Cys-OEt (Free Thiol) Reduction->Monomer S-S Cleavage Loading Loading (S-Trityl Bond Formation) Monomer->Loading Resin 2-CTC Resin (Cl-Trt-) Resin->Loading DCM/DIPEA LoadedResin Resin-S-Cys(NH2)-OEt Loading->LoadedResin Protection Fmoc-Protection (Fmoc-Cl) LoadedResin->Protection Ready Fmoc-Cys(OEt)-S-Trt-Resin (Ready for SPPS) Protection->Ready

Caption: Workflow for converting Diethyl L-cystinate into an SPPS-compatible, side-chain anchored building block.

Technical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Efficiency Incomplete reduction of disulfide.Ensure DTT/Zn reduction is complete (Ellman’s test on aliquot). Perform loading under inert atmosphere (N₂) to prevent re-oxidation.
Racemization Base-catalyzed epimerization of Cys ester.Use DIPEA sparingly during loading. Avoid strong bases (DBU). Keep loading time < 2 hours.
Ester Hydrolysis High TFA concentration or water content.During cleavage, use dilute TFA (1–5%) in DCM if retaining the ester is critical.
Poor Solubility Salt form insolubility in DCM.Dissolve salt in minimal DMF first, neutralize, then dilute with DCM for resin loading.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters, 30(30), 3943-3946.

  • BenchChem. (2025).[2][5] this compound: Technical Data and Applications.

  • PubChem. (2025).[4][9] this compound Compound Summary. National Library of Medicine.

  • Albericio, F. (2000).[10] Solid-Phase Synthesis: A Practical Guide. CRC Press.[10] (Focus on Cys anchoring strategies).

Sources

Application Note: Diethyl L-cystinate Dihydrochloride in Redox-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Diethyl L-cystinate dihydrochloride as a critical precursor in the synthesis of "smart" drug delivery systems. Unlike static carriers, systems incorporating this molecule exploit the intracellular redox gradient . The disulfide linkage (-S-S-) within the cystinate core remains stable in the extracellular environment (bloodstream) but undergoes rapid cleavage upon exposure to the high concentration of Glutathione (GSH) found within the cytosol of cancer cells.

This document provides a validated workflow for synthesizing Bioreducible Poly(amido amine)s (PAAs) , formulating them into drug-loaded nanoparticles, and validating their release mechanism.

The Biological Rationale: The GSH Gradient

The efficacy of this compound rests on the drastic difference in reducing potential between extracellular and intracellular compartments.

  • Extracellular Fluids (Blood/Plasma): Low GSH concentration (2–10 µM). The disulfide bond is stable, preventing premature drug leakage.

  • Intracellular Cytosol: High GSH concentration (2–10 mM). In tumor tissues, GSH levels can be 4-fold higher than in normal tissue. This environment cleaves the disulfide bond, causing the carrier to disassemble and release the payload.[1]

Visualization: The Redox-Responsive Mechanism

GSH_Mechanism cluster_blood Extracellular (Blood/Plasma) cluster_cell Intracellular (Tumor Cytosol) Carrier Polymer Carrier (Disulfide Intact) Endocytosis Endosomal Escape Carrier->Endocytosis Cell Uptake GSH_Low GSH: 2-10 µM (Oxidizing) GSH_Low->Carrier Maintains Stability Cleavage Disulfide Cleavage (Reduction) Endocytosis->Cleavage Enters Cytosol GSH_High GSH: 2-10 mM (Reducing) GSH_High->Cleavage Triggers Release Drug Release Cleavage->Release Polymer Degradation

Figure 1: The biological rationale for disulfide-based carriers. The carrier remains stable in the blood but degrades specifically inside the target cell due to high GSH levels.

Chemical Basis & Handling

This compound acts as a bifunctional monomer.[2]

  • Structure: Two ethyl ester groups (hydrophobic/hydrolyzable) and two primary amine groups (reactive centers).

  • Role: It serves as the "cystine unit" donor. The amine groups participate in polymerization (e.g., Michael Addition or Polycondensation), while the central disulfide bond provides the degradation trigger.

Critical Handling Note: The material is supplied as a dihydrochloride salt. It must be neutralized (free-based) in situ or prior to reaction to activate the nucleophilic amine groups.

PropertySpecification
Molecular Formula C₁₀H₂₀N₂O₄S₂ · 2HCl
Molecular Weight 369.33 g/mol
Solubility Soluble in water, DMSO, Methanol.
Storage -20°C, Hygroscopic. Protect from moisture.

Protocol A: Synthesis of Bioreducible Poly(amido amine) (PAA)

This protocol describes the synthesis of a linear PAA by reacting Diethyl L-cystinate with a bisacrylamide linker. This is the gold standard for creating pH- and redox-responsive gene/drug carriers.

Materials
  • Monomer A: this compound (1.0 eq).

  • Monomer B: N,N'-Methylenebisacrylamide (MBA) or PEG-Diacrylate (1.0 - 1.2 eq).

  • Base: Triethylamine (TEA) or Lithium Hydroxide (LiOH).

  • Solvent: Anhydrous Methanol or DMSO/Water mix.

Step-by-Step Methodology
  • Neutralization (Activation):

    • Dissolve 1.0 mmol of this compound in 2 mL of anhydrous methanol.

    • Add 2.2 mmol of TEA dropwise under stirring. The solution may become slightly cloudy due to TEA·HCl salt formation; this is normal.

    • Expert Insight: Ensure slight excess of base (2.1–2.2 eq) to guarantee full deprotonation of the amines.

  • Polymerization (Michael Addition):

    • Add 1.0 mmol of Monomer B (e.g., MBA) to the reaction vessel.

    • Purge the vial with Nitrogen/Argon for 5 minutes to remove oxygen (prevents disulfide oxidation).

    • Seal the vessel and incubate at 40°C – 50°C for 48–72 hours in the dark.

    • Critical Parameter: Stoichiometry controls molecular weight. A 1:1 ratio yields high MW; a slight excess of bisacrylamide (1.05 eq) ensures acrylamide termination for further functionalization.

  • Purification:

    • Dialyze the reaction mixture against deionized water (MWCO 3.5 kDa) for 24 hours. Change water 3 times.

    • Note: This step removes unreacted monomers and TEA salts. The polymer will likely self-assemble into aggregates during dialysis if it is amphiphilic.

    • Lyophilize (freeze-dry) the product to obtain the final PAA powder.

Protocol B: Nanoparticle Formulation (Nanoprecipitation)

Once the polymer is synthesized, this protocol encapsulates a hydrophobic drug (e.g., Doxorubicin or Paclitaxel).

Workflow Diagram

Nanoprecipitation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer PAA Polymer (10 mg) Mix Dissolve Components Polymer->Mix Drug Hydrophobic Drug (1-2 mg) Drug->Mix Solvent DMSO or DMF (1 mL) Solvent->Mix Water Deionized Water (10 mL) Drop Dropwise Addition (Stirring 800 rpm) Water->Drop Mix->Drop Dialysis Dialysis (24h) Remove Solvent Drop->Dialysis Final Redox-Responsive Nanoparticles Dialysis->Final

Figure 2: Nanoprecipitation workflow for encapsulating drugs into the cystinate-based polymer.

Procedure
  • Preparation: Dissolve 10 mg of the PAA polymer and 1 mg of Doxorubicin (hydrophobic base) in 1 mL of DMSO.

  • Precipitation: Add the organic solution dropwise into 10 mL of rapidly stirring (800 rpm) deionized water. The solution should turn opalescent, indicating micelle/nanoparticle formation.

  • Stabilization: Stir for 2 hours at room temperature.

  • Cleanup: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against water for 24 hours to remove DMSO and free drug.

  • Characterization: Measure particle size (typically 100–200 nm) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

Protocol C: Validation (The GSH Challenge)

To prove the system is "Application-Ready," you must demonstrate GSH-triggered degradation.

Experimental Setup
  • Control Group: Nanoparticles in Phosphate Buffered Saline (PBS, pH 7.4).

  • Experimental Group: Nanoparticles in PBS + 10 mM Glutathione (mimicking the intracellular environment).

Measurement

Incubate both samples at 37°C in a shaker. Take aliquots at T=0, 1h, 4h, and 24h.

Time PointExpected Result (Control)Expected Result (10 mM GSH)
0 h Size: ~150 nm, PDI < 0.2Size: ~150 nm, PDI < 0.2
4 h Stable sizeSize increase (swelling) or aggregates (>500 nm)
24 h Stable sizeComplete disassembly or undefined aggregates

Data Interpretation: A significant increase in PDI or particle size in the GSH group confirms the cleavage of the disulfide backbone and destabilization of the particle.

Troubleshooting & Critical Parameters

  • Issue: Polymer Insoluble in Water.

    • Cause: The ethyl ester groups make the polymer hydrophobic.

    • Solution: This is often desirable for micelle cores. If water solubility is required for the backbone, perform a partial hydrolysis of the esters to carboxylic acids after polymerization, or copolymerize with hydrophilic PEG-diacrylate.

  • Issue: Low Drug Loading.

    • Cause: Polymer core is not hydrophobic enough or precipitation was too fast.

    • Solution: Increase the ratio of Diethyl L-cystinate (hydrophobic) to the linker. Slow down the dropwise addition rate.

  • Issue: Premature Gelation.

    • Cause: Oxidation of thiols or cross-linking during synthesis.

    • Solution: Ensure strict oxygen-free conditions (Nitrogen purge) during the Michael Addition.

References

  • National Institutes of Health (NIH). (2024). Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System. PubMed Central. Retrieved from [Link]

  • American Chemical Society (ACS). (2017). Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. ACS Applied Materials & Interfaces.[3] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Glutathione responsive polymers and their application in drug delivery systems. Polymer Chemistry. Retrieved from [Link]

  • Dove Medical Press. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine. Retrieved from [Link]

Sources

Application Note: Redox-Responsive Nanoparticles via Poly(amido amine) Synthesis using Diethyl L-cystinate Dihydrochloride

[1][2]

Executive Summary

Objective: To synthesize and formulate bioreducible, redox-responsive polymeric nanoparticles (NPs) utilizing Diethyl L-cystinate dihydrochloride as a core disulfide-containing monomer.[1]

Significance: The intracellular environment of tumor cells exhibits a glutathione (GSH) concentration 100–1000 times higher than the extracellular space. By incorporating Diethyl L-cystinate into the polymer backbone, we create a delivery system that remains stable during circulation but rapidly degrades via disulfide cleavage upon cellular internalization, triggering payload release.

Scope: This guide covers the Michael addition polymerization of Diethyl L-cystinate with bisacrylamides to form Poly(amido amine)s (PAAs), followed by nanoparticle formulation via nanoprecipitation.

Introduction: The Redox-Trigger Mechanism

The efficacy of this system relies on the sharp gradient of reducing potential between the extracellular and intracellular environments.

  • Extracellular (Oxidizing): GSH concentration is low (2–10

    
    M).[1] Disulfide bonds (-S-S-) within the nanoparticle backbone remain stable, preventing premature drug leakage.[1]
    
  • Intracellular (Reducing): Cytosolic GSH levels are high (2–10 mM).[1] The thiol-disulfide exchange reaction cleaves the polymer backbone, leading to nanoparticle disassembly.

Mechanism of Action Visualization

RedoxMechanismcluster_bloodExtracellular Environment(Blood/Plasma)cluster_cellIntracellular Environment(Cytosol)NP_StableIntact Nanoparticle(Drug Encapsulated)CleavageDisulfide ExchangeReactionNP_Stable->CleavageEndocytosisGSH_LowLow GSH(2-10 µM)GSH_HighHigh GSH(2-10 mM)GSH_High->CleavageTriggersReleasePolymer Degradation& Drug ReleaseCleavage->ReleaseBackbone Breakage

Figure 1: The redox-responsive trigger mechanism. High intracellular GSH levels attack the disulfide bond in the Diethyl L-cystinate moiety, causing polymer degradation.

Material Focus: this compound

Chemical Role: This compound acts as a bifunctional amine monomer .[1][2] Unlike cystine (which has free carboxylic acids), the ethyl ester groups in Diethyl L-cystinate increase hydrophobicity, facilitating the encapsulation of hydrophobic drugs (like Doxorubicin or Paclitaxel) and improving nanoparticle stability.

Key Properties:

  • CAS: 22735-07-5[1][2]

  • MW: 369.35 g/mol [1]

  • Functional Groups: Two primary amines (masked as HCl salts), one central disulfide bond.[1]

  • Handling Precaution: Hygroscopic. Store at -20°C. The HCl salt must be neutralized in situ or prior to polymerization to activate the amines.

Protocol: Synthesis of Disulfide-PAA

This protocol uses Michael Addition Polymerization .[1] We react the diamine (Diethyl L-cystinate) with a bisacrylamide (e.g., N,N'-Methylenebisacrylamide, MBA).

Reagents Required[1][2][3][4][5][6][7][8]
  • Monomer A: this compound (1.0 eq)[1][2]

  • Monomer B: N,N'-Methylenebisacrylamide (MBA) (1.0 eq)[1]

  • Solvent: Methanol/Water (9:1 v/v) or Anhydrous Methanol[1]

  • Base: Triethylamine (TEA) (2.2 eq) – Critical for neutralizing HCl[1]

  • Purification: Dialysis membrane (MWCO 3.5 kDa)

Step-by-Step Synthesis Workflow
  • Neutralization (Activation):

    • Dissolve this compound (1 mmol, 369 mg) in 2 mL of Methanol/Water.

    • Add Triethylamine (2.2 mmol, ~307 µL) dropwise under stirring.[1]

    • Observation: The solution may become slightly cloudy or warm as the free base is generated.

  • Polymerization:

    • Dissolve MBA (1 mmol, 154 mg) in 2 mL of the same solvent.

    • Add the MBA solution to the activated cystinate solution.

    • Purge with Nitrogen (

      
      ) for 15 minutes to remove oxygen (oxygen inhibits radical side-reactions, though Michael addition is step-growth, oxidation of thiols is a risk).[1]
      
    • Reaction: Seal the vessel and stir at 45°C for 48–72 hours in the dark.

  • Termination & Purification:

    • Optional: Add a small excess of diethylamine (0.1 eq) for 4 hours at the end to "end-cap" any unreacted acrylate groups.[1]

    • Dialysis: Transfer the mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing water 3 times daily. This removes unreacted monomers and TEA salts.[1]

    • Drying: Lyophilize (freeze-dry) the dialysate to obtain the PAA polymer as a white/off-white solid.[1]

Synthesis Logic Diagram

SynthesisWorkflowStartDiethyl L-cystinateDihydrochlorideBaseAdd TEA (2.2 eq)Start->BaseActivatedActivated Diamine(Free Base)Base->ActivatedPolymerizeMichael Addition45°C, 48-72h, DarkActivated->PolymerizeBisAcrylAdd Bisacrylamide(MBA)BisAcryl->PolymerizePurifyDialysis & LyophilizationPolymerize->PurifyFinalRedox-ResponsivePAA PolymerPurify->Final

Figure 2: Step-growth polymerization workflow for creating the PAA backbone.[1][2]

Protocol: Nanoparticle Formulation (Nanoprecipitation)

Once the polymer is synthesized, it is formulated into nanoparticles. The "Nanoprecipitation" method is preferred for its simplicity and reproducibility.

Reagents
  • Synthesized PAA Polymer[1][3][4][5]

  • Hydrophobic Drug (e.g., Doxorubicin base or Paclitaxel)

  • Solvent: DMSO or DMF[1]

  • Non-solvent: Deionized Water (pH 7.4)[1]

Procedure
  • Organic Phase Prep:

    • Dissolve 20 mg of PAA polymer in 2 mL DMSO.[1]

    • Drug Loading: Add 2 mg of drug (10% w/w theoretical loading) to this solution. Stir until fully dissolved.

  • Precipitation:

    • Set up 20 mL of deionized water (or PBS pH 7.[1]4) under vigorous magnetic stirring (800 RPM).

    • Using a syringe pump or micropipette, add the organic phase dropwise into the aqueous phase.

    • Mechanism:[1][5][6] The solvent diffusion causes the hydrophobic polymer segments (and drug) to collapse into nanoparticles.

  • Solvent Removal:

    • Transfer the suspension to a dialysis bag (MWCO 3.5 kDa).[1]

    • Dialyze against water for 24 hours to remove DMSO and free drug.[1]

  • Collection:

    • Filter through a 0.45 µm syringe filter to remove large aggregates.[1]

    • Store at 4°C or lyophilize with a cryoprotectant (e.g., 5% sucrose).[1]

Characterization & Validation

To ensure scientific integrity, the following parameters must be validated.

ParameterMethodExpected Outcome
Particle Size Dynamic Light Scattering (DLS)100–200 nm (ideal for EPR effect)
Surface Charge Zeta PotentialPositive (+10 to +30 mV) due to tertiary amines in PAA backbone.[1][2]
Morphology TEM / SEMSpherical, distinct boundaries.[1][2][7]
Drug Loading UV-Vis / HPLCEncapsulation Efficiency (EE%) > 60%.[1][2]
Redox Response GSH Challenge Test See Protocol Below.
The "Gold Standard" Validation: GSH Challenge
  • Prepare two vials of NP suspension (1 mg/mL).

  • Vial A (Control): PBS (pH 7.4).

  • Vial B (Stimulus): PBS + 10 mM Glutathione (mimicking cytosol).[1]

  • Incubate at 37°C in a shaker.

  • Measure: Monitor particle size via DLS at 0h, 4h, and 24h.

    • Result: Vial A should remain stable.[1] Vial B should show a massive increase in Polydispersity Index (PDI) or a decrease in count rate, indicating disintegration.[1]

Troubleshooting & Expert Tips

  • Issue: Polymer Insoluble in Methanol.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure TEA is added in slight excess (2.2 to 2.5 eq) and allow 30 mins for activation before adding the bisacrylamide.

  • Issue: Nanoparticles Aggregate Immediately.

    • Cause: Concentration too high or stirring too slow during nanoprecipitation.[1]

    • Fix: Reduce polymer concentration in DMSO to <10 mg/mL.[1] Increase aqueous phase volume ratio (1:10 organic:aqueous).

  • Issue: Low Drug Release in GSH. [1]

    • Cause: Disulfide bonds are buried too deep in the hydrophobic core.[1]

    • Fix: Use a more hydrophilic co-monomer or reduce the molecular weight of the polymer to increase water accessibility to the disulfide bonds.

References

  • PAA Synthesis & Mechanism

    • Ferruti, P. (2013).[1] Poly(amidoamine)s: Past, Present, and Future. Journal of Polymer Science Part A: Polymer Chemistry.[1][4] Link[1]

  • Disulfide-Crosslinked Nanoparticles

    • Meng, F., Hennink, W. E., & Zhong, Z. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.[1][8] Biomaterials.[1][7][5][9] Link

  • Nanoprecipitation Protocols

    • Lepeltier, E., et al. (2014). Nanoprecipitation and the "Ouzo effect": Application to drug delivery devices. Advances in Colloid and Interface Science.[1] Link

  • GSH Responsive Systems

    • Cheng, R., et al. (2011). Glutathione-responsive nanovehicles as a promising strategy for tumor-targeted drug delivery.[1][2] Advanced Drug Delivery Reviews.[1] Link

  • Diethyl L-cystinate Properties

    • PubChem Compound Summary for CID 23619830, this compound.[1] Link[1]

Application Note & Protocol: Glutathione-Triggered Release from Diethyl L-cystinate Dihydrochloride Carriers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Intracellular Redox Environment for Targeted Drug Delivery

The stark contrast in glutathione (GSH) concentration between the extracellular and intracellular environments presents a compelling opportunity for the targeted delivery of therapeutic agents.[1][2] The intracellular milieu, particularly within tumor cells, maintains a high concentration of GSH (2-10 mM), while the extracellular space exhibits significantly lower levels (2-20 µM). This differential provides a highly selective trigger for drug release. Diethyl L-cystinate dihydrochloride, a disulfide-containing amino acid derivative, serves as an excellent building block for creating drug carriers that are stable in circulation but readily disassemble in the presence of high intracellular GSH levels, leading to rapid drug release at the target site.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of glutathione-responsive drug carriers fabricated from this compound. We will detail the underlying scientific principles, provide step-by-step protocols for carrier synthesis and drug loading, and outline methods for characterizing the physicochemical properties and quantifying the glutathione-triggered release of a model anticancer drug, doxorubicin.

Scientific Rationale: The Disulfide Bond as a Reductive Cleavage Trigger

The core of this technology lies in the disulfide bond inherent to the L-cystine moiety of the carrier. This covalent bond is susceptible to cleavage by reducing agents like glutathione through a thiol-disulfide exchange reaction.[5][6] In the low-GSH extracellular environment, the disulfide bonds remain intact, ensuring the stability of the drug-loaded carrier and minimizing premature drug release. Upon internalization by cells, the high intracellular GSH concentration triggers the rapid cleavage of these disulfide bonds, leading to the disassembly of the carrier and the release of the encapsulated therapeutic agent.[7]

Diagram: Glutathione-Triggered Release Mechanism

Glutathione-Triggered Release Mechanism of Glutathione-Triggered Drug Release from Diethyl L-cystinate Based Nanocarriers cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) Carrier Drug-Loaded Nanocarrier Stable Disulfide Crosslinks Cleavage Disulfide Bond Cleavage GSH Mediated Reduction Carrier->Cleavage Cellular Uptake Release Carrier Disassembly Drug Release Cleavage->Release Drug Release GSH Glutathione (GSH) GSH->Cleavage

Caption: Glutathione-triggered release mechanism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the development and evaluation of this compound carriers.

Protocol 1: Synthesis of Reducible Nanoparticles via Nanoprecipitation

This protocol describes the synthesis of reducible nanoparticles using this compound through a nanoprecipitation method.[1][8]

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.

    • Add 5 mg of doxorubicin hydrochloride to the organic phase and stir until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of deionized water in a beaker.

  • Nanoprecipitation:

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase under moderate magnetic stirring (approximately 600 rpm).

    • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove any unencapsulated drug and residual solvent.

  • Lyophilization:

    • Freeze the purified nanoparticle suspension at -80°C for at least 4 hours.

    • Lyophilize the frozen sample for 48 hours to obtain a dry powder of the drug-loaded nanoparticles.

    • Store the lyophilized nanoparticles at 4°C for future use.

Protocol 2: Characterization of Drug-Loaded Nanoparticles

The physicochemical properties of the synthesized nanoparticles are critical for their in vivo performance.[9][10]

A. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS):

  • Resuspend a small amount of the lyophilized nanoparticles in deionized water to a concentration of approximately 0.1 mg/mL.

  • Sonicate the suspension for 5 minutes to ensure proper dispersion.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Measure the zeta potential of the nanoparticle suspension to assess their surface charge and stability.

B. Determination of Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Accurately weigh 5 mg of the lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated drug.

  • Quantify the amount of doxorubicin in the solution using fluorescence spectroscopy (Excitation: 480 nm, Emission: 590 nm) or a validated HPLC method.[11][12]

  • Calculate the LC and EE using the following equations:

    • LC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Table 1: Expected Physicochemical Properties of Doxorubicin-Loaded Nanoparticles

ParameterExpected ValueSignificance
Hydrodynamic Diameter 100 - 200 nmOptimal size for passive tumor targeting via the EPR effect.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential -15 to -25 mVNegative surface charge helps prevent aggregation and opsonization.
Drug Loading Content (LC) 5 - 15%Represents the weight percentage of the drug in the nanoparticles.
Encapsulation Efficiency (EE) > 70%High efficiency ensures minimal drug loss during formulation.
Protocol 3: In Vitro Glutathione-Triggered Drug Release Study

This protocol evaluates the release of doxorubicin from the nanoparticles in response to glutathione.[2][5]

Materials:

  • Doxorubicin-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator

  • Fluorescence spectrophotometer or HPLC system

Procedure:

  • Preparation of Release Media:

    • Prepare two release media:

      • Control Medium: PBS (pH 7.4)

      • Reductive Medium: PBS (pH 7.4) containing 10 mM GSH.

  • Dialysis Setup:

    • Disperse 5 mg of doxorubicin-loaded nanoparticles in 1 mL of the respective release medium.

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the sealed dialysis bag into a beaker containing 50 mL of the corresponding release medium.

  • Incubation:

    • Incubate the beakers in a shaking incubator at 37°C.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker.

    • Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Quantification of Released Drug:

    • Analyze the concentration of doxorubicin in the collected samples using fluorescence spectroscopy or HPLC.[11][13]

  • Data Analysis:

    • Calculate the cumulative percentage of drug release at each time point.

    • Plot the cumulative drug release (%) versus time to obtain the release profile.

Diagram: Experimental Workflow

Experimental Workflow Workflow for Synthesis, Characterization, and Evaluation of Glutathione-Responsive Nanocarriers cluster_synthesis Carrier Synthesis & Drug Loading cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation Synthesis Nanoparticle Synthesis (Nanoprecipitation) Loading Doxorubicin Loading Synthesis->Loading DLS DLS Analysis (Size & Zeta Potential) Loading->DLS LC_EE Drug Loading & Encapsulation (LC & EE) Loading->LC_EE Release_Study Glutathione-Triggered Release Study DLS->Release_Study LC_EE->Release_Study Quantification Doxorubicin Quantification (HPLC/Fluorescence) Release_Study->Quantification

Caption: Experimental workflow overview.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the development and evaluation of glutathione-responsive drug delivery systems based on this compound. The inherent biocompatibility and biodegradability of the amino acid-based carrier, coupled with the highly specific trigger for drug release, make this a promising platform for targeted cancer therapy.[14] Future investigations could explore the in vivo efficacy and biodistribution of these carriers in preclinical tumor models. Furthermore, the versatility of this system allows for the encapsulation of a wide range of therapeutic agents, opening avenues for the treatment of various diseases characterized by elevated intracellular glutathione levels.

References

  • Glutathione-responsive nanoparticles based on a sodium alginate derivative for selective release of doxorubicin in tumor cells. (2017). PubMed. [Link]

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2025). Scientific Archives International Open Access Journals. [Link]

  • Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release. (n.d.). NIH. [Link]

  • Comparison of Doxorubicin Anticancer Drug Loading on Different Metal Oxide Nanoparticles. (2015). PMC - NIH. [Link]

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. (2018). PMC - NIH. [Link]

  • D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. (n.d.). Frontiers. [Link]

  • An in Silico Approach to Reveal the Nanodisc Formulation of Doxorubicin. (2022). PMC. [Link]

  • Reduction and pH Dualresponsive Biobased Poly(disulfide-amide) Nanoparticles Using Cystine Amino Acid for Targeting Release of Doxorubicin Anticancer Drug. (n.d.). ResearchGate. [Link]

  • L-Cysteine Modified Chitosan Nanoparticles and Carbon-Based Nanostructures for the Intranasal Delivery of Galantamine. (2022). PubMed. [Link]

  • l-Cysteine as a reducing/capping/gel-forming agent for the preparation of silver nanoparticle composites with anticancer properties. (n.d.). Soft Matter (RSC Publishing). [Link]

  • Disulfide-Cross-Linked Nanogel-Based Nanoassemblies for Chemotherapeutic Drug Delivery. (2023). ACS Applied Materials & Interfaces. [Link]

  • Effect of Physicochemical Properties of Biodegradable Polymers on Nano Drug Delivery. (2025). Unknown Source. [Link]

  • Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. (n.d.). PMC - NIH. [Link]

  • Glutathione-triggered dual release of doxorubicin and camptothecin for highly efficient synergistic anticancer therapy. (2018). PubMed. [Link]

  • Improvement of nanoprecipitation technique for preparation of gelatin nanoparticles and potential macromolecular drug loading. (n.d.). PubMed. [Link]

  • Analysis of doxorubicin in cell culture media and human plasma using solid phase extraction and HPLC. (2025). ResearchGate. [Link]

  • Glutathione-Responsive Breakable Nanoparticles for Controlled Doxorubicin Release Bioengineering and Nanosystems. (n.d.). sistema Fenix. [Link]

  • Albumin-Based Nanoparticles for the Delivery of Doxorubicin in Breast Cancer. (2021). PMC - NIH. [Link]

  • Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. (n.d.). PMC - NIH. [Link]

  • Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release. (2021). MDPI. [Link]

  • Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. (2021). PMC. [Link]

  • A glutathione-responsive PEGylated nanogel with doxorubicin-conjugation for cancer therapy. (n.d.). Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Switchable Fluorescence of Doxorubicin for Label-Free Imaging of Bioorthogonal Drug Release. (n.d.). PMC - NIH. [Link]

  • Nanomedicine. (n.d.). University of Lancashire. [Link]

  • Enhanced Cytotoxic Effect of Doxorubicin Conjugated to Glutathione-Stabilized Gold Nanoparticles in Canine Osteosarcoma—In Vitro Studies. (n.d.). MDPI. [Link]

  • Fluorescence spectra of doxorubicin hydrochloride in Water, Methanol, 22 (w/v)% of F127 and P123. [DOX] = 10⁻⁵ M. (n.d.). ResearchGate. [Link]

  • Physicochemical characterization of drug nanocarriers. (2017). IJN - Dove Medical Press. [Link]

  • Spectrofluorimetric Determination of Doxorubicin in Spiked Serum and Urine Samples. (n.d.). SID. [Link]

Sources

In vitro studies with Diethyl L-cystinate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for In Vitro Studies with Diethyl L-cystinate Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Cysteine Delivery and the Diethyl L-cystinate Solution

L-cysteine is a semi-essential amino acid critical for a myriad of cellular functions, from protein synthesis to the detoxification of xenobiotics.[1] Its most notable role in cellular defense is serving as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in eukaryotic cells.[2][3] However, the direct application of L-cysteine in cell culture media is fraught with challenges. It is unstable and prone to rapid auto-oxidation into L-cystine, a process that can paradoxically generate reactive oxygen species (ROS) and deplete its availability for GSH synthesis.[3] Furthermore, L-cystine itself has poor solubility at neutral pH, complicating the formulation of concentrated, stable cell culture media.[4]

This compound (DELC) emerges as a superior alternative for in vitro studies. As the diethyl ester of L-cystine, this compound offers enhanced stability and lipophilicity, facilitating efficient transport across the cell membrane.[1] Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bonds, releasing two molecules of L-cysteine directly into the cytosol where they are readily available for GSH synthesis and other metabolic processes. This elegant mechanism bypasses the issues of extracellular oxidation and poor solubility, ensuring a reliable and controlled delivery of L-cysteine to the cellular machinery.

This guide provides a comprehensive overview of the in vitro applications of this compound, complete with detailed protocols and the scientific rationale behind experimental design choices for researchers, scientists, and drug development professionals.

Section 1: Core Mechanism of Action and Physicochemical Properties

The primary function of DELC in an in vitro setting is to serve as a pro-drug for L-cysteine. Its mode of action is a straightforward, two-step biological process that leverages its chemical structure for enhanced bioavailability in cell culture systems.

Cellular Uptake and Bioactivation

The workflow for DELC's cellular uptake and conversion to L-cysteine is a key concept for designing experiments. The esterification of L-cystine's carboxyl groups neutralizes their charge and increases the molecule's overall lipid solubility, favoring passive diffusion across the plasma membrane.

cluster_int extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space (Cytosol) DELC_ext Diethyl L-cystinate (DELC) DELC_int Diethyl L-cystinate DELC_ext->DELC_int Passive Diffusion (Enhanced Lipophilicity) Cysteine 2x L-Cysteine DELC_int->Cysteine Hydrolysis Esterases Intracellular Esterases Esterases->DELC_int GSH_pathway Glutathione Synthesis Cysteine->GSH_pathway Protein_synth Protein Synthesis Cysteine->Protein_synth

Caption: Cellular uptake and metabolism of DELC.

The Glutathione Biosynthesis Pathway

Once released, L-cysteine directly participates in the glutathione synthesis pathway. This two-step, ATP-dependent process is catalyzed by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).[5] Cysteine availability is the rate-limiting factor in this crucial antioxidant pathway.

Cysteine L-Cysteine (from DELC) GCL Glutamate-Cysteine Ligase (GCL) (Rate-Limiting Step) Cysteine->GCL Glutamate L-Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS Gamma_GC γ-Glutamylcysteine GCL->Gamma_GC ADP1 ADP + Pi GCL->ADP1 GSH Glutathione (GSH) GS->GSH ADP2 ADP + Pi GS->ADP2 Gamma_GC->GS ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GS

Caption: The Glutathione (GSH) Biosynthesis Pathway.

Physicochemical Data

A clear understanding of the compound's properties is essential for proper handling and experimental setup.

PropertyValueSource
Chemical Name This compound[6]
Synonyms L-Cystine bis-ethyl ester dihydrochloride[6]
CAS Number 22735-07-5[6]
Molecular Formula C₁₀H₂₀N₂O₄S₂ · 2HCl[7]
Molecular Weight 369.33 g/mol [7]
Appearance White to off-white powder/solid[8]
Solubility Soluble in water and DMSO.[9][10]
Storage Store at 2-8°C, desiccated, under an inert atmosphere.[11][12]

Section 2: Key In Vitro Applications & Protocols

DELC is a versatile tool for a range of cell-based assays, primarily centered on cellular redox biology.

Application 1: Ameliorating Chemically-Induced Oxidative Stress

A primary application of DELC is to bolster cellular antioxidant defenses to protect against oxidative insults from exogenous agents like hydrogen peroxide (H₂O₂) or toxins. This is foundational for studies in toxicology, neurodegeneration, and inflammatory diseases.

This protocol details a workflow to assess the protective effects of DELC against an acute oxidative challenge in a cultured cell line.

step_node step_node treatment_node treatment_node endpoint_node endpoint_node step1 1. Seed Cells (e.g., HepG2, SH-SY5Y) in 96-well plates step2 2. Incubate (24 hours) step1->step2 step3 3. Pre-treatment with DELC (e.g., 10-500 µM) step2->step3 step4 4. Incubate (12-24 hours) step3->step4 step5 5. Induce Stress (e.g., 100 µM H₂O₂) (1-4 hours) step4->step5 step6 6. Endpoint Analysis step5->step6 endpoint1 Cell Viability (MTT / Resazurin Assay) step6->endpoint1 endpoint2 ROS Levels (DCFDA Assay) step6->endpoint2 endpoint3 GSH Levels (GSH-Glo Assay) step6->endpoint3

Sources

Application Notes & Protocols: Preclinical Evaluation of Diethyl L-cystinate Dihydrochloride (DECD)-Based Therapeutics in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection and utilization of appropriate animal models for the preclinical evaluation of Diethyl L-cystinate dihydrochloride (DECD)-based drug candidates. DECD, a diethyl ester of the amino acid L-cystine, serves as a cell-permeable pro-drug for L-cysteine, a critical precursor to the master antioxidant glutathione (GSH).[1] The core therapeutic hypothesis for DECD-based drugs centers on bolstering cellular antioxidant defenses to combat pathologies driven by oxidative stress. This document details the scientific rationale, selection criteria for relevant animal models, and step-by-step protocols for efficacy testing in the contexts of acute organ injury and chronic neurodegeneration.

Scientific Rationale & Mechanism of Action

The therapeutic potential of this compound is rooted in fundamental cellular biochemistry. As a salt of an L-cystine ester, it is designed for enhanced stability and bioavailability over free cysteine.[1] Upon administration, it is metabolized to deliver L-cysteine intracellularly, directly fueling the synthesis of glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[2][3]

1.1. The Glutathione Synthesis Pathway

Intracellularly, DECD is hydrolyzed by non-specific esterases to release L-cystine, which is subsequently reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine) via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The resulting GSH is a potent antioxidant that directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx).[4]

MOA cluster_extracellular Extracellular/Systemic cluster_intracellular Intracellular DECD Diethyl L-cystinate dihydrochloride (DECD) LCystine L-Cystine DECD->LCystine Esterase Hydrolysis (in vivo) LCysteine L-Cysteine (x2) LCystine->LCysteine Reduction GSH Glutathione (GSH) LCysteine->GSH Glutamate-Cysteine Ligase & Glutathione Synthetase Neutralized Neutralized Products (e.g., H2O) GSH->Neutralized Glutathione Peroxidase (GPx) ROS Reactive Oxygen Species (ROS) ROS->Neutralized

Caption: Intracellular conversion of DECD to fuel the Glutathione (GSH) antioxidant pathway.

1.2. Oxidative Stress in Pathophysiology An imbalance between the production of ROS and the capacity of the antioxidant defense system to neutralize them results in oxidative stress.[5] This state leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, and is a key pathological driver in a wide range of conditions, from acute toxicities to chronic neurodegenerative diseases.[6] By increasing the intracellular pool of L-cysteine, DECD-based drugs aim to enhance GSH levels, thereby mitigating oxidative stress and its downstream pathological consequences.

Selection of Appropriate Animal Models

The choice of an animal model is the most critical decision in preclinical efficacy testing. The model must recapitulate key aspects of the human disease pathology being targeted.[7][8] For DECD-based drugs, models should feature a well-documented role for oxidative stress in disease initiation or progression. Rodent models, particularly mice and rats, are frequently used due to their genetic tractability, relatively short lifespan, and well-characterized physiology.[9]

Table 1: Recommended Animal Models for DECD Efficacy Testing

Pathological Context Recommended Model Inducing Agent / Genetic Basis Key Advantages Key Disadvantages Primary Endpoints
Acute Oxidative Injury C57BL/6 MouseAcetaminophen (APAP) OverdoseRapid, robust, and highly reproducible model of drug-induced liver injury driven by GSH depletion and severe oxidative stress.Does not model chronic disease states. High mortality requires careful dose selection.Serum ALT/AST, Liver GSH levels, Liver Histopathology (necrosis).
Chronic Neurodegeneration APP/PS1 Transgenic MouseExpresses human Amyloid Precursor Protein (APP) and Presenilin 1 (PS1) mutations.Develops age-dependent amyloid-β plaques, gliosis, and cognitive deficits, with a known oxidative stress component.[10][11]Does not develop significant neurofibrillary tangles (tau pathology). Long study duration (months).Cognitive performance (e.g., Morris Water Maze), Brain Aβ load, Brain oxidative stress markers.

Preclinical Study Design & General Protocols

A robust study design is essential for generating reliable and interpretable data. All animal procedures must adhere to ethical guidelines (e.g., the 3Rs: Replacement, Reduction, Refinement) and be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

Workflow Model 1. Animal Model Selection (e.g., C57BL/6, APP/PS1) Acclimate 2. Acclimatization (7-14 days) Model->Acclimate Baseline 3. Baseline Measurements (e.g., Body Weight) Acclimate->Baseline Group 4. Randomization into Study Groups Baseline->Group Dose 5. Drug Administration (Vehicle, DECD, Controls) Group->Dose Monitor 6. In-Life Monitoring (Health, Behavior) Dose->Monitor Endpoint 7. Endpoint Analysis (Biochemical, Histological) Monitor->Endpoint Analysis 8. Statistical Analysis & Interpretation Endpoint->Analysis

Caption: A generalized workflow for a preclinical efficacy study using animal models.

3.1. Formulation and Administration of DECD this compound is a salt and typically requires neutralization to the free base for administration, especially for parenteral routes, to avoid irritation.[1]

  • Stock Solution Preparation (Example):

    • Calculate the required amount of DECD based on the desired dose and the number of animals.

    • Dissolve the DECD powder in a sterile, isotonic vehicle (e.g., 0.9% saline or Phosphate-Buffered Saline, PBS).

    • Slowly add a sterile, mild base (e.g., 1N NaOH or sodium bicarbonate solution) dropwise while monitoring the pH with a calibrated meter.

    • Adjust the pH to a physiologically compatible range (typically pH 7.0-7.4).

    • Sterile-filter the final solution through a 0.22 µm filter before administration.

  • Routes of Administration:

    • Intraperitoneal (IP) Injection: Common for acute studies. Offers rapid systemic absorption. Injections in mice should be made in the lower right abdominal quadrant to avoid the cecum and bladder.[12]

    • Oral Gavage (PO): Suitable for both acute and chronic studies, mimicking a common clinical route. Requires trained personnel to avoid esophageal injury or aspiration.[13]

    • In Drinking Water/Diet: Ideal for long-term chronic studies to minimize handling stress. Requires monitoring of water/food consumption to ensure accurate dosing.

3.2. Study Groups A typical study design includes:

  • Vehicle Control: Animals receive the drug vehicle only. Establishes the baseline response in the model.

  • DECD Treatment Group(s): Animals receive one or more dose levels of the DECD-based drug.

  • Positive Control (Optional but Recommended): Animals receive a compound with a known protective effect in the model (e.g., N-acetylcysteine (NAC) in the APAP model). This validates the model's responsiveness.

  • Sham/Naive Control: Healthy animals that do not undergo the disease induction procedure. Provides a benchmark for normal physiological parameters.

Detailed Experimental Protocols

4.1. Protocol: Efficacy of DECD in an Acute Oxidative Stress Model (APAP-Induced Hepatotoxicity)

Objective: To determine if DECD can prevent or treat acute liver injury caused by APAP-induced oxidative stress.

Materials:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Acetaminophen (APAP), dissolved in warm, sterile saline.

  • DECD formulation (pH-adjusted).

  • N-acetylcysteine (NAC) as a positive control.

  • Anesthesia (e.g., isoflurane).

  • Blood collection tubes (e.g., heparinized).

  • Tissue collection supplies (forceps, scissors, cryovials, 10% neutral buffered formalin).

Procedure:

  • Acclimatization: House mice for at least 7 days under standard conditions.

  • Fasting: Fast mice overnight (approx. 16 hours) before APAP administration to enhance its toxicity by depleting baseline GSH stores.

  • Group Assignment: Randomly assign mice to study groups (n=8-10 per group).

  • Dosing Regimen (Prophylactic Example):

    • Administer DECD (e.g., 100 mg/kg, IP) or vehicle 1 hour before APAP challenge.

  • Disease Induction: Administer a single high dose of APAP (e.g., 300-400 mg/kg, IP).

  • Endpoint Collection: At 24 hours post-APAP administration:

    • Anesthetize mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perform cervical dislocation to euthanize the animals.

    • Immediately harvest the liver. Snap-freeze a portion in liquid nitrogen for biochemical assays and fix another portion in 10% formalin for histology.

Table 2: Endpoint Analysis for APAP-Induced Hepatotoxicity Model

Analysis Type Endpoint Sample Methodology Rationale
Biochemical Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)SerumCommercial colorimetric assay kitsKey biomarkers of hepatocellular injury. Elevated levels indicate liver damage.
Biochemical Glutathione (GSH) LevelsLiver HomogenateCommercial GSH/GSSG assay kitsDirectly measures the target of DECD's action. APAP depletes GSH; effective treatment should restore it.
Biochemical Lipid Peroxidation (MDA)Liver HomogenateThiobarbituric Acid Reactive Substances (TBARS) assayMeasures downstream damage from oxidative stress. Effective treatment should reduce MDA levels.
Histopathological Centrilobular NecrosisFormalin-Fixed, Paraffin-Embedded Liver SectionsHematoxylin and Eosin (H&E) StainingVisualizes the extent of liver cell death. Allows for semi-quantitative scoring of injury.[14][15]

4.2. Protocol: Efficacy of DECD in a Neurodegeneration Model (APP/PS1 Mice)

Objective: To determine if chronic DECD administration can mitigate cognitive decline and neuropathology in a mouse model of Alzheimer's disease.

Materials:

  • Male and female APP/PS1 transgenic mice and wild-type littermate controls.

  • DECD formulation.

  • Behavioral testing apparatus (e.g., Morris Water Maze).

  • Tissue processing reagents for biochemical and histological analysis.

Procedure:

  • Aging and Group Assignment: Age APP/PS1 mice to an appropriate stage (e.g., 6 months) when pathology is developing but before severe cognitive deficits are established. Randomly assign to treatment groups (Vehicle, DECD). Include a wild-type control group.

  • Chronic Administration: Administer DECD or vehicle daily for 3-6 months via oral gavage or in drinking water.

  • Behavioral Testing (Final Month of Treatment):

    • Morris Water Maze (MWM): A widely used test for hippocampal-dependent spatial learning and memory.[16]

      • Acquisition Phase (5-7 days): Train mice to find a hidden platform in a pool of opaque water, using spatial cues. Record escape latency.

      • Probe Trial (1 day after last training): Remove the platform and record the time spent in the target quadrant.

    • Anesthetize and euthanize mice.

    • Perfuse transcardially with ice-cold PBS.

    • Harvest the brain. Hemisect the brain: snap-freeze one hemisphere for biochemistry and fix the other for histology.

Table 3: Endpoint Analysis for APP/PS1 Alzheimer's Disease Model

Analysis Type Endpoint Sample Methodology Rationale
Behavioral Spatial Learning & MemoryIn-life observationMorris Water Maze (MWM)Assesses cognitive function, a key clinical feature of Alzheimer's disease.[17]
Biochemical Soluble & Insoluble Amyloid-β (Aβ40, Aβ42)Brain Homogenate (Cortex, Hippocampus)Enzyme-Linked Immunosorbent Assay (ELISA)Quantifies the primary neuropathological driver in this model.
Biochemical Oxidative Stress Markers (GSH, MDA)Brain HomogenateCommercial assay kits (GSH/GSSG, TBARS)Directly assesses if DECD is engaging its target mechanism (reducing oxidative stress) in the brain.
Histopathological Aβ Plaque BurdenFormalin-Fixed, Paraffin-Embedded Brain SectionsImmunohistochemistry (IHC) with anti-Aβ antibodies (e.g., 6E10)Visualizes and allows quantification of amyloid plaques in key brain regions like the hippocampus and cortex.[18]
Histopathological Neuroinflammation (Gliosis)Brain SectionsIHC with antibodies against Iba1 (microglia) and GFAP (astrocytes)Measures the inflammatory response associated with amyloid pathology.

Data Analysis and Interpretation

For all studies, data should be analyzed using appropriate statistical methods. For comparisons between two groups, a Student's t-test may be used. For comparisons among three or more groups, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) is appropriate. Behavioral data, such as MWM escape latencies, are often analyzed with a repeated-measures ANOVA.

A successful outcome for a DECD-based drug would be a statistically significant:

  • Reduction in serum ALT/AST and liver necrosis in the APAP model.

  • Preservation or increase of liver GSH levels in the APAP model.

  • Improvement in cognitive performance (e.g., reduced escape latency, increased time in target quadrant) in the APP/PS1 model.

  • Reduction in brain Aβ load and/or oxidative stress markers in the APP/PS1 model.

These results would provide strong preclinical evidence that the mechanism of action—enhancing glutathione synthesis—translates into a tangible therapeutic benefit in animal models of diseases driven by oxidative stress.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ethyl Cysteine Hydrochloride? Retrieved from [Link]

  • Gaston, B., et al. (n.d.). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PubMed Central. Retrieved from [Link]

  • Pillai, V. C., et al. (n.d.). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PubMed Central. Retrieved from [Link]

  • Hu, P., & Fung, H. L. (1992). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. PubMed. Retrieved from [Link]

  • Mendoza, M. C., et al. (n.d.). L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats. PubMed Central. Retrieved from [Link]

  • Waxit Inc. (2024, November 6). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Retrieved from [Link]

  • McGlinchey, E. K., & Hrycyna, C. A. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Oxidative Stress Imaging in Live Animals with Techniques Based on Electron Paramagnetic Resonance. Retrieved from [Link]

  • Sfera, D. M., et al. (n.d.). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • DergiPark. (2022, December 31). Behavioral Tests Used in Experimental Animal Models. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Oxidative Stress and Associated Biomarkers in Wild Avian Species. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. Retrieved from [Link]

  • Turner, P. V., et al. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Retrieved from [Link]

  • Drug Target Review. (2018, April 2). Animal model of Huntington's offers advantages for testing treatments. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathology of Preclinical Toxicity Studies. Retrieved from [Link]

  • Frontiers. (2023, March 5). Tissue-specific assessment of oxidative status: Wild boar as a case study. Retrieved from [Link]

  • Elsevier. (2007, March 23). Histopathology of Preclinical Toxicity Studies - 3rd Edition. Retrieved from [Link]

  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • ResearchGate. (2023, January 3). (PDF) Behavioral Tests Used in Experimental Animal Models. Retrieved from [Link]

  • Van Remmen, H., & Richardson, A. (n.d.). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. PubMed Central. Retrieved from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • PubMed Central. (n.d.). Behavioral testing in animal models of spinal cord injury. Retrieved from [Link]

  • AseBio. (n.d.). Understanding FDA Preclinical Animal Study Requirements for Medical Devices. Retrieved from [Link]

  • MDPI. (n.d.). Histopathological Images Analysis and Predictive Modeling Implemented in Digital Pathology—Current Affairs and Perspectives. Retrieved from [Link]

  • Google Patents. (n.d.). US10989717B1 - Oxidative stress biomarkers testing in animals.
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  • National Institutes of Health (NIH). (n.d.). Quantitative analysis of histopathological findings using image processing software. Retrieved from [Link]

  • PubMed Central. (n.d.). Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review. Retrieved from [Link]

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Retrieved from [Link]

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  • ACS Publications. (2026, January 28). Galantamine–Escitalopram Combination Therapy in Alzheimer's Comorbid Depression Model in Mice: Role of BDNF/KYN Pathways, Neuroinflammation, and Oxidative Stress. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting low solubility of Diethyl L-cystinate dihydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Aqueous Buffers
Executive Summary

The Paradox: Researchers often purchase Diethyl L-cystinate dihydrochloride expecting high water solubility because it is an HCl salt. However, upon adding it to physiological buffers (PBS, pH 7.4), the solution frequently turns cloudy or precipitates immediately.

The Root Cause: This is rarely a quality control issue. It is a fundamental thermodynamic conflict between the compound's pKa and the buffer pH . While the dihydrochloride salt is soluble, the free base ester formed at neutral pH is highly hydrophobic. Additionally, the ester bond is susceptible to hydrolysis, reverting the molecule to the insoluble parent amino acid, L-Cystine.

Section 1: The Chemistry of Solubility (The "Why")

To solve the solubility issue, one must understand the three states of the molecule in solution.

StatepH ConditionCharge StatusSolubility Profile
1. Dihydrochloride Salt Acidic (pH < 5)Cationic (+2)High. The protonated amines (

) interact favorably with water.
2. Free Base Ester Neutral (pH ~7-8)Neutral (0)Low. The amines deprotonate (

). The ethyl chains and disulfide bridge dominate, causing aggregation/precipitation.
3. Hydrolyzed Cystine Basic (pH > 9) or TimeZwitterionic Very Low. Ester bonds cleave, yielding L-Cystine, which is notoriously insoluble in water (~0.1 mg/mL).

Key Insight: When you add the HCl salt directly to PBS (pH 7.4), the buffer capacity neutralizes the HCl. The molecule instantly converts to State 2 (Free Base) and crashes out of solution.

Section 2: Optimized Preparation Protocols
Protocol A: The "Acid-Drop" Method (Recommended)

Use this for preparing stock solutions for immediate dilution into cell culture or assays.

  • Calculate: Determine the mass required for a 100 mM stock solution.

  • Solubilize: Do not add PBS. Add 1 mM HCl (or sterile water if strictly necessary, but acid is preferred) to the powder.

    • Why: This maintains the low pH required to keep the amine groups protonated and the salt dissolved.

  • Verify: Vortex until clear. The solution should be colorless.

  • Dilute: Add this acidic stock dropwise to your experimental buffer (e.g., PBS) while stirring.

    • Note: Ensure the final dilution factor is high enough (e.g., 1:100) that the buffer capacity can handle the slight acid input without crashing the pH, but be aware that some precipitation may still occur if the final concentration exceeds the solubility limit of the free base form (~1-5 mM).

Protocol B: The DMSO Co-Solvent Method

Use this for higher concentrations or hydrophobic assays.

  • Solubilize: Dissolve the powder in high-grade DMSO to make a 50-100 mM stock.

  • Dilute: Spike this DMSO stock into the aqueous buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell-based assays.

Section 3: Troubleshooting & FAQs
Q1: "I dissolved it in water and it was clear, but when I added it to my cell media, it turned cloudy. Why?"

A: You triggered the pKa Trap .

  • Diagnosis: Pure water is slightly acidic (pH ~5.5-6.0) due to dissolved CO2, and the HCl salt itself lowers the pH further, keeping the molecule soluble.

  • Mechanism: Cell media (DMEM/RPMI) is buffered to pH 7.4. Upon addition, the amines deprotonate, forming the hydrophobic free base.

  • Fix: Lower the working concentration. If you need >1 mM in media, you may be exceeding the thermodynamic solubility limit of the free base ester.

Q2: "My stock solution was clear yesterday, but today it has white crystals at the bottom."

A: This is likely Hydrolysis , not just precipitation.

  • Diagnosis: Ethyl esters are susceptible to hydrolysis in water, releasing ethanol and reverting to L-Cystine .

  • Mechanism: L-Cystine is one of the least soluble amino acids (0.112 mg/mL). Once formed, it crystallizes irreversibly.

  • Fix: Always prepare solutions fresh. Do not store aqueous stock solutions, even at 4°C. Frozen aliquots in DMSO are more stable.

Q3: "Can I autoclave the stock solution?"

A: Absolutely not.

  • Reason: Heat accelerates ester hydrolysis and disulfide exchange.

  • Fix: Use 0.22 µm syringe filtration for sterilization.

Section 4: Visualizing the Mechanism
Figure 1: The Solubility Decision Tree

A logical flow for determining the correct solubilization strategy based on experimental needs.

SolubilityTree Start Start: Diethyl L-cystinate 2HCl Powder SolventChoice Choose Solvent Start->SolventChoice Water Pure Water / 1mM HCl SolventChoice->Water Low pH Buffer PBS / Media (pH 7.4) SolventChoice->Buffer Neutral pH DMSO DMSO (Anhydrous) SolventChoice->DMSO Organic ResultWater Soluble (Stable < 4h) Protonated Salt Form Water->ResultWater ResultBuffer Precipitation Risk! Deprotonated Free Base Buffer->ResultBuffer ResultDMSO Soluble (Stable Frozen) Best for Stock DMSO->ResultDMSO Hydrolysis Hydrolysis over time (Reverts to Insoluble Cystine) ResultWater->Hydrolysis > 24 Hours

Caption: Decision tree highlighting the critical impact of solvent pH on solubility and stability.

Figure 2: The Molecular Mechanism of Precipitation

Understanding the chemical transitions causing the "cloudiness."

Mechanism Salt HCl Salt Form (pH < 5) Highly Soluble (+ Charge) Base Free Base Ester (pH > 7) Hydrophobic (Neutral) Salt->Base Add to PBS (Deprotonation) Base->Salt Add HCl Cystine L-Cystine (Hydrolysis Product) Insoluble Precipitate Base->Cystine Time / Heat (Ester Cleavage)

Caption: The chemical pathway from soluble salt to insoluble precipitate via deprotonation and hydrolysis.

References
  • PubChem. Compound Summary: Cystine dimethyl ester dihydrochloride (Analogous structure properties). National Library of Medicine. Available at: [Link]

  • Murdoch University. Solubility of L-Cystine in NaCl and artificial urine solutions. (Establishing the baseline insolubility of the parent cystine molecule). Available at: [Link]

Technical Support Center: Ensuring the Integrity of Diethyl L-cystinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Diethyl L-cystinate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their experimental workflows. Premature cleavage of either the ester linkages or the disulfide bond is a common challenge that can compromise experimental outcomes, leading to low yields and impure products.

This document moves beyond simple instructions to provide a deep understanding of the molecule's vulnerabilities and the causal logic behind recommended handling protocols. Our goal is to empower you with the expertise to maintain the structural integrity of this compound throughout your work.

Section 1: Understanding the Molecular Instability

This section addresses the fundamental chemical properties of this compound that make it susceptible to degradation.

Q1: What are the primary chemical liabilities of this compound that can lead to premature cleavage?

A1: this compound has two primary sites of chemical vulnerability: the ester groups and the central disulfide bond . The dihydrochloride salt form enhances stability for storage and handling, but once in solution, particularly under non-ideal conditions, these functional groups can undergo unwanted reactions.[1]

  • Ester Hydrolysis: Each of the two ethyl ester linkages is susceptible to hydrolysis, a reaction where water cleaves the ester bond to yield a carboxylic acid and ethanol. This process can be catalyzed by acid, base, or specific enzymes (esterases).[2]

  • Disulfide Bond Cleavage: The disulfide (-S-S-) bond can be broken via reduction to form two separate cysteine ethyl ester molecules, each with a free thiol (-SH) group. This is often caused by reducing agents but can also be influenced by pH and the presence of other reactive species.[3][4]

Below is a diagram illustrating the molecule and its susceptible points.

cluster_molecule This compound Structure cluster_sites Vulnerable Sites mol  NH3+-CH(COOEt)         NH3+-CH(COOEt)      |      CH2                  CH2      |      S--------------------S      |     2Cl- hydrolysis Ester Hydrolysis hydrolysis->mol Targets COOEt groups (pH, Moisture, Heat) reduction Disulfide Cleavage reduction->mol Targets S-S bond (Reducing Agents) G start Start: Diethyl L-cystinate dihydrochloride (Solid) dissolve 1. Dissolve Salt - Use anhydrous solvent (e.g., DCM/MeOH). - Perform under N2 or Ar atmosphere. start->dissolve cool 2. Cool Solution - Place vessel in an ice bath (0°C). dissolve->cool add_base 3. Add Base Dropwise - Use mild base (e.g., Triethylamine). - Stir vigorously. cool->add_base monitor_ph 4. Monitor pH - Use a calibrated pH meter on an aqueous aliquot. - Target pH 7.0. add_base->monitor_ph monitor_ph->add_base pH < 7 extract 5. Aqueous Workup & Extraction - Use pre-chilled, de-gassed water. - Extract quickly with organic solvent. monitor_ph->extract pH = 7 dry 6. Dry & Concentrate - Dry organic layer over Na2SO4. - Concentrate in vacuo at low temp. extract->dry end Finish: Diethyl L-cystinate (Free Base) dry->end

Sources

Technical Support Center: Diethyl L-Cystinate Dihydrochloride Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Principles (The "Why" and "How")

As a Senior Application Scientist, I often see researchers treat amino acid esters like stable salts. They are not. Diethyl L-cystinate dihydrochloride is a kinetic product . It is thermodynamically driven to revert to its parent amino acid (Cystine) and alcohol (Ethanol) upon exposure to water.

To maintain integrity, you must manage three instability vectors:

  • Hydrolysis (The Primary Threat): The ester bond is susceptible to nucleophilic attack by water. This reaction is autocatalytic in unbuffered water and accelerates exponentially at pH > 6.0.

  • Disulfide Exchange: While the disulfide bond is stable to air oxidation, it becomes reactive at alkaline pH (pH > 8.0), leading to "scrambling" or polymerization if free thiols are present.

  • Solubility-Induced Precipitation: The dihydrochloride salt is highly water-soluble. However, if the pH approaches the isoelectric point (pI) of the free base or if hydrolysis generates L-Cystine (which has extremely low solubility: ~0.11 mg/mL), irreversible precipitation occurs.

Degradation & Solubility Pathways (Visualized)

The following diagram maps the chemical fate of Diethyl L-cystinate in solution. Understanding this pathway is critical for troubleshooting.

DegradationPathways cluster_0 Critical Failure Mode StartingMaterial Diethyl L-Cystinate (Dihydrochloride Salt) Soluble FreeBase Diethyl L-Cystinate (Free Base) Less Soluble StartingMaterial->FreeBase pH > 6.0 (Deprotonation) MonoEster Mono-Ethyl Ester (Intermediate) StartingMaterial->MonoEster H2O / H+ or OH- (Hydrolysis) FreeBase->MonoEster Rapid Hydrolysis Cystine L-Cystine (Precipitate) Insoluble MonoEster->Cystine Final Hydrolysis Ethanol Ethanol (Byproduct) MonoEster->Ethanol

Figure 1: Degradation Pathway. Note that the final hydrolysis product, L-Cystine, is insoluble in neutral aqueous media, causing solution turbidity.

Preparation & Storage Protocols

Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions

Objective: Prepare a 100 mM stock solution with >98% integrity for 24-hour usage.

ParameterSpecificationScientific Rationale
Solvent Anhydrous DMSO (Preferred) or 10 mM HClDMSO prevents hydrolysis entirely. If water is required, low pH (HCl) suppresses base-catalyzed hydrolysis.
Concentration 50–100 mMHigher concentrations are generally more stable due to ionic strength effects, provided pH is controlled.
Temperature 4°C (Ice Bath) Hydrolysis rates follow the Arrhenius equation; reducing T from 25°C to 4°C slows degradation by ~4-5x.
Working pH 3.0 – 5.0 The "Sweet Spot." Below pH 2, acid hydrolysis occurs. Above pH 6, base hydrolysis dominates.

Step-by-Step Protocol:

  • Weighing: Weigh the target amount of this compound. Note: The salt is hygroscopic. Work quickly or use a dry box.

  • Primary Dissolution (The "DMSO Shield"): Dissolve the solid in anhydrous DMSO to 100x the final desired concentration.

    • Why? This creates a stable stock that can be frozen at -20°C for months.

  • Secondary Dilution (Aqueous): Immediately before use, dilute the DMSO stock into your aqueous buffer.

    • CRITICAL: Ensure the buffer capacity is sufficient to maintain pH < 6.0. If using PBS, verify pH after addition; the HCl from the salt will acidify the solution.

  • Filtration: If sterilization is needed, use a 0.22 µm PVDF or PES filter. Do not autoclave.

Storage Guidelines
StateConditionShelf Life (Est.)[1][2][3][4]Notes
Solid Powder -20°C, Desiccated2 YearsProtect from moisture. Warm to RT before opening vial to prevent condensation.
DMSO Stock -20°C, Sealed6 MonthsAliquot to avoid freeze-thaw cycles.
Aqueous Sol. 4°C< 24 HoursUse Fresh. Do not store.

Troubleshooting & Diagnostic Guide

Use this logic flow to diagnose experimental failures.

Troubleshooting Start Issue Observed Precipitation Precipitation / Turbidity Start->Precipitation LossActivity Loss of Biological Activity Start->LossActivity CheckPH Check Solution pH Precipitation->CheckPH CheckStorage Check Storage Time LossActivity->CheckStorage PH_High pH > 7.0? CheckPH->PH_High Soln_Old Stored > 24h in Water? CheckStorage->Soln_Old PH_Low pH < 3.0? PH_High->PH_Low No Action_Acidify Action: Acidify to pH 4-5 (Re-solubilization unlikely if hydrolyzed) PH_High->Action_Acidify Yes Action_Buffer Action: Increase Buffer Strength PH_Low->Action_Buffer Yes (Salt out effect) Soln_Old->CheckPH No Action_Fresh Action: Prepare Fresh in DMSO first Soln_Old->Action_Fresh Yes (Hydrolysis)

Figure 2: Troubleshooting Logic Flow. Most issues stem from pH drift or aqueous storage duration.

Common Issues & Fixes

Q1: My solution turned cloudy immediately after dissolving in PBS.

  • Diagnosis: The "Salting Out" or pH Shock effect. The dihydrochloride salt is acidic.[5] When added to PBS (pH 7.4), it may momentarily create a local environment where the free base forms before dissolving, or if the concentration is high, the pH might drop, but the ionic strength causes precipitation.

  • Fix: Dissolve in water or dilute HCl first, then add to PBS slowly with stirring. Alternatively, use a lower concentration.

Q2: Can I autoclave the solution?

  • Answer: NO. Autoclaving (121°C, high pressure) will instantly hydrolyze the ester bonds, leaving you with a solution of Cystine, Ethanol, and Hydrochloric acid. Use sterile filtration (0.22 µm).

Q3: How do I validate that my ester is still intact?

  • Self-Validating System (TLC Method):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

    • Visualization: Ninhydrin stain.

    • Result: Diethyl L-cystinate will have a higher Rf value (travels further) than L-Cystine due to the esterification of the carboxyl groups making it less polar. If you see a streak or a spot at the baseline (Cystine), degradation has occurred [1].

Analytical Validation (HPLC)

For rigorous quality control, use the following HPLC conditions adapted for amino acid esters [2, 3].

ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-20% B over 20 mins (Esters are more hydrophobic than free amino acids)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Ester bond absorption)
Retention Diethyl L-cystinate elutes after L-Cystine.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
  • Kahsay, G., et al. (2025). "Kinetics of base hydrolysis of α-amino acid esters." ResearchGate.[6]

  • Sigma-Aldrich. (n.d.). L-Cystine dihydrochloride Product Information & Solubility.

  • Biospectra. (2018).[7] L-Cystine diHCl Accelerated Stability Report.

  • Cayman Chemical. (2022).[4] N,N'-Diacetyl-L-cystine Product Insert (Analogous Disulfide Stability).

Sources

Purification techniques for Diethyl L-cystinate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Diethyl L-cystinate dihydrochloride (CAS: 32443-99-5) Ticket Priority: High (Synthesis/Purification Support) Assigned Specialist: Senior Application Scientist

Executive Summary

This compound is the ethyl ester derivative of the amino acid dimer L-cystine.[1][2] As a dihydrochloride salt, it is significantly more stable than its free base, yet it presents unique purification challenges due to hygroscopicity and ester hydrolysis .

This guide addresses the three most common support tickets we receive:

  • "My product is an oil, not a solid." (Recrystallization failures)

  • "The melting point is lower than reported." (Impurity profiling)

  • "My yield is degrading over time." (Storage & Hydrolysis)

Module 1: Recrystallization & Phase Separation

User Issue: "I synthesized the compound via Fischer esterification (Ethanol/HCl), but after removing the solvent, I am left with a sticky yellow oil that refuses to crystallize."

Root Cause Analysis

This "oiling out" phenomenon is typically caused by two factors:

  • Residual Solvent/Acidity: Excess HCl or Ethanol trapped in the crystal lattice lowers the melting point.

  • Moisture Contamination: The HCl salt is highly hygroscopic. Absorbed water disrupts the crystal lattice and promotes hydrolysis back to L-cystine.

Standard Operating Procedure (SOP): Anti-Solvent Crystallization

Do not rely solely on cooling. You must use a biphasic solvent system.

Reagents Required:

  • Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Solvent B (Anti-Solvent): Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oily residue in the minimum amount of warm anhydrous Ethanol (approx. 40-50°C).

    • Checkpoint: If the solution is cloudy, filter it immediately while warm to remove unreacted L-cystine (which is insoluble in ethanol).

  • Nucleation: Allow the solution to cool to room temperature.

  • Precipitation: Slowly add Diethyl Ether (Solvent B) with vigorous stirring.

    • Ratio: Target a 1:3 to 1:5 ratio of EtOH:Ether.

    • Observation: A white precipitate should form. If oil droplets form instead, scratch the glass side with a rod to induce nucleation.

  • Maturation: Place the flask in a freezer (-20°C) for 12 hours.

  • Isolation: Filter rapidly under a nitrogen blanket (to prevent moisture uptake). Wash with cold Ether.

Troubleshooting Table: Crystallization
SymptomProbable CauseCorrective Action
Product oils out immediately upon adding Ether Solution is too concentrated or Ether added too fast.Re-dissolve in more EtOH. Add Ether dropwise.
Precipitate turns into a gum on the filter Hygroscopicity (Water absorption).Filter in a dry box or under N₂. Dry in a vacuum desiccator over P₂O₅ immediately.
Low Yield Product too soluble in the mix.Use Ethyl Acetate instead of Ether as the anti-solvent (lower polarity).

Module 2: Impurity Profiling & Validation

User Issue: "My HPLC shows a split peak, and the melting point is broad (165-175°C)."

Impurity Logic

Unlike monomeric cysteine, the cystinate dimer has two ester sites. This creates a statistical mixture if the reaction is incomplete.

  • Target: Diethyl L-cystinate (Diester)[1]

  • Impurity A: Ethyl L-cystinate (Mono-ester) - Major impurity

  • Impurity B: L-Cystine (Starting material/Hydrolysis product)

Workflow Visualization: Purification Logic

The following diagram illustrates the decision matrix for purification based on the physical state of your crude product.

PurificationWorkflow Start Crude Reaction Mixture (EtOH/HCl) Evap Evaporate Solvent (Vacuum, <40°C) Start->Evap StateCheck Physical State Check Evap->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Dry Oil Sticky Oil/Gum StateCheck->Oil Wet/Impure Recryst Recrystallization (EtOH + Et2O) Solid->Recryst Trituration Trituration (Wash with cold Et2O) Oil->Trituration Filter Filtration (Inert Atm) Recryst->Filter Trituration->Recryst If solidifies Dry Vacuum Dry (P2O5) Filter->Dry

Figure 1: Decision tree for processing crude this compound. Note that "oiling out" requires trituration before recrystallization.

Module 3: Storage & Stability (FAQ)

Q: Can I store this compound on the shelf? A: No. this compound is prone to two degradation pathways:

  • Hydrolysis: Atmospheric moisture attacks the ester bond, releasing Ethanol and reverting to L-Cystine.

  • Disulfide Exchange: While less reactive than the free base, trace basic impurities can trigger disulfide scrambling.

Recommended Storage:

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen flush.[1]

  • Desiccant: Essential. Store vials inside a secondary jar containing silica gel or Drierite.

Q: How do I confirm the disulfide bond is intact? A: Use 1H NMR (DMSO-d6) .

  • Look for the alpha-proton signal (

    
    -CH) around 4.2-4.5 ppm.
    
  • Look for the beta-protons (

    
    -CH2) around 3.0-3.3 ppm.
    
  • Validation: If the disulfide bond is cleaved (reduction to cysteine), the

    
    -CH2 shift will move significantly upfield due to the change from -S-S- to -SH.
    

Module 4: Analytical Data Reference

Use this table to validate your isolated product.

PropertySpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or HCl loss.
Melting Point 170°C - 180°C (Decomposes)Broad range due to HCl content variation [1].
Solubility Water, DMSO, MethanolInsoluble in Ether, Hexane, Chloroform.
Mass Spec (ESI+) m/z ~ 325.1 [M+H]+ (Free Base)You will see the mass of the diester, not the salt.
Pathway of Degradation

Understanding degradation helps prevent it. The diagram below shows how moisture destroys your product.

DegradationPathway Target Diethyl L-cystinate (Diester) Water + H2O (Moisture) Mono Ethyl L-cystinate (Mono-ester) Target->Mono Hydrolysis (Slow) Cystine L-Cystine (No ester) Mono->Cystine Hydrolysis (Fast)

Figure 2: Hydrolysis pathway. The presence of water converts the Diester back to the insoluble L-Cystine starting material.

References

  • Sigma-Aldrich. L-Cystine dimethyl ester dihydrochloride Product Sheet. (Note: Analogous chemistry applies to diethyl ester). Available at:

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at:

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
  • BenchChem. Technical Support: Diethyl L-cystinate Purification. Available at:

Sources

Characterization of impurities from Diethyl L-cystinate dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis & Impurity Origins: The "Why" and "How"

Diethyl L-cystinate dihydrochloride is typically synthesized via the acid-catalyzed Fischer esterification of L-cystine with ethanol. Understanding the mechanism is critical because every impurity observed downstream is a fossil record of a specific deviation in the reaction conditions.

Reaction Mechanism & Failure Points

The reaction is an equilibrium process. The carbonyl oxygen of the carboxylic acid is protonated, making it susceptible to nucleophilic attack by ethanol.

  • The Driver: Excess ethanol and removal of water (via thionyl chloride or azeotropic distillation) drive the reaction to completion.

  • The Brake: Water accumulation pushes the equilibrium backward, resulting in Mono-ethyl L-cystinate (the primary impurity).

Impurity Profile Table

The following table summarizes the most common impurities based on their mechanistic origin.

Impurity NameOriginPolarity (vs. Product)Detection (HPLC)
L-Cystine (Starting Material) Incomplete reaction; insufficient acid catalyst or reaction time.High (Elutes Early)Peak at dead volume or very early RT.
Ethyl L-cystinate (Mono-ester) Major Impurity. Reaction equilibrium halted by water or insufficient ethanol.Medium (Elutes before Product)Distinct peak preceding the main peak.
L-Cysteine Ethyl Ester (Monomer) Disulfide bond cleavage. Rare in oxidative conditions but possible if reducing agents or high heat are present.VariableRequires specific MS monitoring (m/z ~150).
D-Enantiomers (Racemates) Racemization of the

-carbon due to excessive heat (>80°C) or basic pH during workup.
Identical (Achiral Col.)Requires Chiral HPLC to detect.
Sulfonic Acid Derivatives Oxidation of the disulfide bridge (over-exposure to air/light).HighEarly eluting, broad peaks.
Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis workflow and identifying where specific impurities enter the system.

SynthesisPathways Start L-Cystine (Starting Material) Reaction Fischer Esterification (EtOH + HCl/SOCl2) Start->Reaction Acid Catalyst Mono Impurity: Mono-ethyl Ester (Incomplete Rxn) Reaction->Mono Low Time/Water Racemization Impurity: D-Isomers (High T / High pH) Reaction->Racemization Overheating Product Target: Diethyl L-cystinate 2HCl Mono->Product Excess EtOH/-H2O Product->Mono Hydrolysis (Storage) Degradation Impurity: Cysteine Monomer (Disulfide Reduction) Product->Degradation Reduction

Caption: Mechanistic pathway showing the progression from L-Cystine to the Diethyl ester, highlighting branching points where mono-ester, racemization, and degradation impurities are generated.

Troubleshooting Synthesis (FAQs)

Q1: My HPLC shows a persistent peak at RRT ~0.8. Re-crystallization isn't removing it.[1] What is it? Diagnosis: This is likely the Mono-ethyl ester . The Cause: Fischer esterification is an equilibrium. If you used 95% ethanol or if the reaction vessel wasn't strictly anhydrous, water prevented the second carboxyl group from esterifying. The Fix:

  • Do not just recrystallize; the solubility profile is too similar to the di-ester.

  • Re-submit the crude solid to the reaction conditions: dissolve in absolute ethanol (anhydrous) and add fresh thionyl chloride (1.1 eq). Reflux for an additional 2 hours. This pushes the "stuck" mono-ester to the di-ester.

Q2: The product melting point is lower than the literature value (180°C+), but HPLC purity is >99%. Why? Diagnosis: You likely have Salt Form Mismatch or Hygroscopicity . The Science: The target is the dihydrochloride salt.[1] If you washed with too much ether or didn't dry it thoroughly, you might have trapped solvent or partial HCl loss. The Fix:

  • Verify chloride content via titration (AgNO3). It should be ~20-21% by weight.

  • Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours. The salt is hygroscopic; moisture absorption depresses the melting point significantly.
    

Q3: Can I use basic extraction (bicarbonate wash) to remove unreacted acid? Diagnosis: High Risk. The Logic: While standard for esters, L-cystine derivatives are prone to racemization and disulfide exchange at basic pH. The Protocol: Avoid aqueous basic washes if possible. If necessary, keep the temperature <5°C and contact time <5 minutes. Prefer re-precipitation from cold Ethanol/Ether to remove acidic impurities.

Analytical Characterization Protocols

To validate the identity and purity of this compound, a multi-modal approach is required. Relying solely on one method is a common failure point in drug development.

Method A: Reverse Phase HPLC (Purity & Related Substances)

Because the molecule is polar and cationic (amine groups), standard C18 methods often result in poor retention or peak tailing.

Optimized Protocol:

  • Column: C18 end-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent improves peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B).
    
  • Detection: UV @ 210 nm (The disulfide bond has weak absorption; low UV is required).

  • Flow Rate: 1.0 mL/min.[2][3]

Data Interpretation:

Peak Approx. RRT Notes
L-Cystine 0.2 - 0.3 Elutes near void volume due to high polarity.
Mono-ester 0.7 - 0.8 Intermediate polarity.
Diethyl L-cystinate 1.0 Main Peak.

| Thionyl/Solvent | < 0.1 | Solvent front artifacts. |

Method B: H NMR (Identity Verification)

NMR confirms the esterification of both carboxyl groups.

Key Diagnostic Signals (D


O or DMSO-d

):
  • Ethyl Group Confirmation: Look for a triplet at

    
     ~1.2 ppm (CH
    
    
    
    ) and a quartet at
    
    
    ~4.2 ppm (CH
    
    
    ).
    • Validation Check: Integration should be 6H (methyl) and 4H (methylene) relative to the 2H alpha-protons. If the integration is 3H/2H, you have the mono-ester.

  • Alpha-Proton: A multiplet at

    
     ~4.4-4.5 ppm.
    
  • Beta-Protons (Cystine Bridge): Multiplet at

    
     ~3.1-3.3 ppm.
    
Visualization: Analytical Decision Tree

Use this logic flow to determine the next step based on your analytical data.

AnalyticalLogic Sample Purified Sample HPLC Run HPLC (C18/TFA) Sample->HPLC SinglePeak Single Main Peak? HPLC->SinglePeak NMR Run 1H NMR SinglePeak->NMR Yes RT_Check Check Impurity RT SinglePeak->RT_Check No Integration Ethyl Integration 6H:4H? NMR->Integration Pass PASS: Pure Di-ester Integration->Pass Yes Fail_Mono FAIL: Mono-ester present (Re-esterify) Integration->Fail_Mono No Early Early Eluting (<5 min) L-Cystine / Salts RT_Check->Early Late Late Eluting Oligomers / Unknowns RT_Check->Late

Caption: Decision tree for validating sample purity. Note that HPLC purity alone is insufficient; NMR is required to rule out mono-ester contamination which may co-elute or have similar UV profiles.

Stability & Storage Guidelines

The Issue: this compound is prone to hydrolysis (loss of ethyl groups) and oxidation (sulfonic acid formation).

  • Moisture Control: The salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen). Exposure to humid air will slowly revert the surface of the solid to the mono-ester or free acid.

  • Temperature: Store at +2°C to +8°C. Room temperature storage is acceptable for short durations (days), but long-term storage (>3 months) requires refrigeration to prevent slow racemization or degradation.

  • Solution Stability: Once dissolved in water or buffer for biological assays, the ester bond is labile. Prepare fresh. Half-life in neutral pH (7.4) is significantly shorter than in acidic media.

References

  • Biosynth. (2025).[4] L-Cystine dimethyl ester dihydrochloride Technical Data. Retrieved from (Analogous chemistry reference).

  • BenchChem. (2025).[1][5] Technical Support Center: Diethyl L-cystinate Purification. Retrieved from .

  • ChemicalBook. (2025). Dimethyl L-cystinate dihydrochloride Properties and Safety. Retrieved from .

  • National Institutes of Health (NIH). (2018). Design, synthesis, and evaluation of L-cystine diamides. PMC Articles. Retrieved from .

  • Sigma-Aldrich. (2025).[6] L-Cysteine ethyl ester hydrochloride Product Specification. Retrieved from .

Sources

Technical Support Center: Diethyl L-Cystinate Dihydrochloride Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: Optimizing Temperature-Dependent Kinetics for Diethyl L-Cystinate Dihydrochloride (CAS: 22735-07-5) Persona: Senior Application Scientist

Core Kinetic Principles: The Temperature-Stability Paradox

As researchers, we often treat temperature merely as a switch to accelerate reactions. However, with This compound , temperature acts as a double-edged sword. You are managing a delicate equilibrium between solubility thermodynamics and ester hydrolysis kinetics .

The Mechanism of Thermal Instability

The dihydrochloride salt form is relatively stable because the amine groups are protonated (


), reducing their nucleophilicity. However, most applications (e.g., peptide synthesis, surface modification) require neutralization to the free base.

Once neutralized, two competing pathways emerge, both governed by the Arrhenius equation (


):
  • Desired Reaction (Nucleophilic Attack): The free amine attacks your target electrophile.

  • Parasitic Reaction (Ester Hydrolysis): Water/Hydroxide attacks the ester carbonyl, cleaving the ethyl group and yielding the carboxylic acid (L-cystine).

Critical Insight: Ester hydrolysis in this molecule is base-catalyzed and significantly accelerated by heat. While increasing temperature from 4°C to 25°C might double your solubility, it can increase the hydrolysis rate by a factor of 3-4x depending on pH.

Reference Kinetic Profiles

Note: Data below represents generalized behavior for amino acid ethyl esters in aqueous buffer (pH 7.4).

ParameterCondition: Low Temp (4°C)Condition: Ambient (25°C)Condition: Elevated (40°C+)
Solubility (Salt) Moderate (~50 mg/mL)High (>100 mg/mL)Very High
Ester Half-Life (

)
> 48 Hours~6-12 Hours< 2 Hours
Disulfide Stability StableStable (unless reducing agents present)Risk of thermal exchange/scrambling
Primary Risk PrecipitationSlow HydrolysisRapid Hydrolysis &

-Elimination

Interactive Troubleshooting Guide (FAQ)

Q1: My reaction yield is consistently low (<40%), despite complete consumption of the starting material. What is happening?

Diagnosis: You are likely experiencing Competitive Hydrolysis . The Science: If you are running reactions at


C or in aqueous buffers at pH 

, the ethyl ester groups are hydrolyzing faster than your amine is reacting. The resulting carboxylic acid species is often unreactive in your specific pathway or washes away during workup.

Corrective Action:

  • Lower Temperature: Run the reaction at 4°C.

  • pH Control: Maintain pH

    
    . Ester hydrolysis is directly proportional to 
    
    
    
    .
  • Solvent Switch: If possible, switch to an anhydrous organic solvent (DMF or DMSO) for the reaction phase, then perform aqueous workup.

Q2: I see unexpected peaks in my HPLC trace (dimers/oligomers). Is temperature a factor?

Diagnosis: Disulfide Scrambling (Disproportionation). The Science: While the disulfide bond is covalent, it is susceptible to nucleophilic attack by free thiols. If your system contains any free thiols (or if thermal stress causes minor reduction), elevated temperatures (


C) accelerate thiol-disulfide exchange, leading to a mixture of cyclic and oligomeric species.

Corrective Action:

  • Strict Temperature Limit: Do not exceed 30°C.

  • Oxidative Protection: Ensure the reaction vessel is purged with Argon/Nitrogen to prevent air oxidation of any trace free thiols, which propagates the scrambling cycle.

Q3: The dihydrochloride salt won't dissolve at 4°C. Can I heat it to dissolve?

Diagnosis: Solubility/Stability Conflict. The Science: Heating to dissolve is permissible only for the acidic salt form. Once you add base (neutralize), the clock starts ticking.

Protocol:

  • Dissolve the salt in the acidic buffer/solvent at room temperature (or slightly warm to 30°C if needed).

  • Cool immediately to 4°C on ice.

  • Add your base (neutralization) only after the solution is cold. This "locks" the free base in solution while minimizing the kinetic energy available for hydrolysis.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways dictated by temperature and pH.

ReactionPathways cluster_0 Critical Control Zone Salt Diethyl L-Cystinate 2HCl (Solid) FreeBase Free Base (Reactive Species) Salt->FreeBase Neutralization (pH > 7) Target Target Product (Amidation/Conjugation) FreeBase->Target Low T (4°C) Controlled pH Hydrolysis By-Product: L-Cystine (Acid) FreeBase->Hydrolysis High T (>30°C) High pH Scrambling By-Product: Disulfide Oligomers FreeBase->Scrambling High T + Trace Thiol

Figure 1: Kinetic pathways. Green solid lines indicate the desired low-temperature pathway. Red dashed lines indicate thermal degradation routes.

Standardized Experimental Protocols

Protocol A: Kinetic Stability Profiling (HPLC)

Use this protocol to determine the "Safe Operating Window" for your specific buffer/solvent system.

Objective: Quantify the rate of ester hydrolysis at a specific temperature.

  • Preparation:

    • Prepare a 10 mM solution of this compound in your target buffer (e.g., PBS pH 7.4).

    • Time Zero (

      
      ):  Immediately inject into HPLC.
      
  • Incubation:

    • Split sample into three aliquots: 4°C, 25°C, and 37°C.

  • Sampling:

    • Inject aliquots every 60 minutes for 8 hours.

  • Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile. Gradient 5-50% B.

    • Detection: UV at 214 nm (peptide bond/ester) and 254 nm (disulfide).

  • Calculation:

    • Plot Peak Area (Ester) vs. Time.

    • Fit to First-Order Decay:

      
      .
      
    • Pass Criteria:

      
       retention of ester peak after reaction duration.
      
Protocol B: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impurities CheckT Was Reaction T > 25°C? Start->CheckT CheckpH Was pH > 7.5? CheckT->CheckpH No Sol1 Action: Cool to 4°C Retest CheckT->Sol1 Yes AnalyzeImp Analyze Impurity Profile CheckpH->AnalyzeImp No Sol2 Action: Lower pH to 7.0-7.2 CheckpH->Sol2 Yes AnalyzeImp->Sol1 Hydrolysis Found Sol3 Action: Add Antioxidant (Degass solvents) AnalyzeImp->Sol3 Oligomers Found

Figure 2: Logic flow for diagnosing temperature and pH-related failures.

References & Authoritative Grounding

  • BenchChem Technical Support. Diethyl L-cystinate Purification and Handling Guide. (Accessed 2026). Guidelines on neutralization and cold storage to prevent ester hydrolysis.

  • Sigma-Aldrich. L-Cystine Dihydrochloride Product Information. (Accessed 2026). Solubility data and stability of cystine derivatives in acidic vs. basic media.

  • National Institutes of Health (NIH). Disulfide bond effects on protein stability. (2016).[1] Mechanisms of disulfide exchange and thermal stability in cystine-containing structures.

  • ResearchGate. The basic hydrolysis of amino acid esters. (Accessed 2026). Kinetic data on the base-catalyzed hydrolysis rates of amino acid ethyl esters.

  • ChemicalBook. this compound MSDS and Properties. (Accessed 2026). Storage temperature recommendations (0°C).

Sources

Technical Support Center: Overcoming Steric Hindrance with Diethyl L-cystinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Researcher

In the intricate landscape of peptide synthesis and drug development, the formation of disulfide bonds often represents a significant synthetic hurdle, particularly when bulky or unfavorably positioned residues introduce substantial steric hindrance.[1][2] The precise and efficient formation of these covalent linkages is paramount, as they are fundamental to the structural integrity and biological activity of a vast array of therapeutic peptides and proteins.[1] This technical guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on leveraging Diethyl L-cystinate dihydrochloride as a strategic tool to overcome these challenges. We will delve into the mechanistic underpinnings of its utility, provide detailed troubleshooting protocols for common experimental issues, and answer frequently asked questions to support the seamless integration of this valuable reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the diethyl ester derivative of the amino acid L-cystine, provided as a more stable and soluble dihydrochloride salt.[3][4] Its primary application in synthesis is as a protected form of cystine that can be incorporated into peptides and other molecules, particularly in situations where the direct formation of a disulfide bond between two cysteine residues is challenging due to steric hindrance.[1][2] By introducing the disulfide bond as a pre-formed unit, it simplifies the synthetic process for complex, sterically crowded molecules.[4]

Q2: How does this compound help overcome steric hindrance?

A2: Steric hindrance can significantly impede the formation of disulfide bonds by preventing the necessary proximity and orientation of two cysteine thiol groups.[1][2] this compound circumvents this issue by providing a pre-formed disulfide linkage within a single reagent. This allows for the sequential coupling of the two amino acid moieties to the peptide backbone or molecular scaffold, effectively building the constrained structure in a stepwise manner rather than relying on a sterically demanding bimolecular oxidation reaction. The ethyl ester groups also offer temporary protection to the carboxyl groups, preventing unwanted side reactions during coupling.[5]

Q3: What are the common impurities I might find in my this compound reagent?

A3: Common impurities can include unreacted L-cystine, the mono-ester of L-cystine, and byproducts from the esterification process.[3] The presence of moisture can also lead to hydrolysis of the ester groups.[3] It is crucial to use a high-purity reagent for predictable and clean reaction outcomes.

Q4: How do I convert the dihydrochloride salt to the free base for my reaction?

A4: To obtain the free base, a neutralization step is necessary. This typically involves dissolving the dihydrochloride salt in a suitable solvent and treating it with a mild base, such as sodium bicarbonate or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), until the pH is neutral (pH 7).[3][6] The free base can then be extracted and used directly or further purified.

Q5: What are the optimal storage conditions for this compound?

A5: this compound should be stored in a cool (0°C is often recommended), dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[7] Proper storage is critical to maintain its purity and reactivity over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete neutralization of the dihydrochloride salt, leading to poor reactivity of the free amine.Ensure the pH of the solution is neutral (pH 7) before proceeding with the coupling reaction. Use a calibrated pH meter for accuracy.[3]
Inefficient coupling reaction due to steric hindrance from the peptide or substrate.Optimize coupling reagents (e.g., use HATU or HBTU for difficult couplings). Increase reaction time and/or temperature. Consider using a solvent known to reduce aggregation, such as NMP or DMSO.[8]
Aggregation of the peptide-resin during solid-phase synthesis.Switch to a low-substitution resin. Incorporate structure-disrupting elements near the coupling site if possible. Use chaotropic salts or nonionic detergents to disrupt hydrogen bonding.[8]
Presence of Multiple Unwanted Side Products Side reactions involving unprotected functional groups on the peptide chain.Ensure all other reactive side chains are appropriately protected with orthogonal protecting groups.[9]
Epimerization at the chiral centers during activation and coupling.Use coupling reagents known to minimize racemization, such as those based on HOBt or Oxyma. Maintain a low reaction temperature during activation.
Hydrolysis of the ethyl ester groups.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.[3]
Difficulty in Purifying the Final Product Co-elution of the product with unreacted starting materials or byproducts.Optimize the purification method. For column chromatography, adjust the polarity of the mobile phase; a more polar eluent may be needed.[3] For HPLC, use a shallower gradient and consider a different stationary phase.
The final peptide is insoluble in the desired purification solvent.Test a range of solvent systems. For highly hydrophobic peptides, consider adding a small amount of formic acid or TFA to the mobile phase to improve solubility.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Cyclic Peptide via Solution-Phase Coupling

This protocol describes the synthesis of a model cyclic peptide where direct disulfide bond formation is hindered.

Materials:

  • This compound

  • Peptide-resin with a free N-terminus

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether (cold)

  • HPLC for purification

Step-by-Step Methodology:

  • Preparation of Diethyl L-cystinate Free Base:

    • Dissolve this compound (1.2 equivalents relative to the peptide) in a minimal amount of anhydrous DMF.

    • Cool the solution in an ice bath.

    • Add DIPEA (2.2 equivalents) dropwise while stirring.

    • Allow the solution to warm to room temperature and stir for 30 minutes. This solution of the free base is used directly in the next step.

  • First Coupling Reaction:

    • Swell the peptide-resin (1 equivalent) in anhydrous DMF.

    • In a separate vessel, pre-activate one of the carboxyl groups of a suitable diacid linker (1 equivalent) with HATU (0.95 equivalents) and DIPEA (2 equivalents) in DMF for 5-10 minutes.

    • Add the activated diacid solution to the swollen peptide-resin and shake at room temperature for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Coupling with Diethyl L-cystinate:

    • To the resin from the previous step, add the prepared solution of Diethyl L-cystinate free base.

    • Add HATU (1.2 equivalents) and DIPEA (2.4 equivalents) to the resin slurry.

    • Shake at room temperature for 4-6 hours, monitoring the reaction by Kaiser test.

  • Cyclization:

    • After confirming the completion of the second coupling, wash the resin extensively.

    • Deprotect the remaining N-terminus of the peptide chain using a standard Fmoc removal protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly.

    • Perform an intramolecular cyclization by adding HATU (3 equivalents) and DIPEA (6 equivalents) in a larger volume of DMF to promote cyclization over dimerization. Shake for 12-24 hours.

  • Cleavage and Deprotection:

    • Wash and dry the resin.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.[10]

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

Visualizing the Workflow

Overcoming_Steric_Hindrance cluster_reagent_prep Reagent Preparation cluster_synthesis Peptide Synthesis cluster_workup Workup & Purification reagent Diethyl L-cystinate dihydrochloride neutralization Neutralization (DIPEA, DMF) reagent->neutralization free_base Free Base in situ neutralization->free_base peptide_resin Peptide on Resin coupling1 Couple to Peptide (HATU, DIPEA) elongation Elongated Peptide cyclization Intramolecular Cyclization cyclic_peptide_resin Cyclic Peptide on Resin cleavage Cleavage from Resin (TFA Cocktail) precipitation Precipitation (Cold Ether) purification HPLC Purification final_product Pure Cyclic Peptide

Mechanistic Insight: The Advantage of a Pre-formed Disulfide

The formation of a disulfide bond is an oxidation reaction that requires the two constituent cysteine thiol groups to be in close proximity and in the correct orientation. In sterically demanding environments, the energy barrier to achieve this conformation can be prohibitively high, leading to low yields, side reactions, or complete failure of the cyclization.

Mechanism_Comparison cluster_direct Direct Oxidation (Hindered) cluster_preformed Using Diethyl L-cystinate (Facilitated) start_direct Linear Peptide (Two free Cys-SH) transition_direct High-Energy Transition State (Steric Clash) start_direct->transition_direct Oxidation (e.g., I2, Air) end_direct Low Yield of Cyclic Peptide transition_direct->end_direct side_products Oligomers & Side Products transition_direct->side_products start_preformed Linear Peptide + Diethyl L-cystinate coupling_preformed Stepwise Coupling (Amide bond formation) start_preformed->coupling_preformed Coupling Reagents end_preformed High Yield of Desired Product coupling_preformed->end_preformed

By employing this compound, the challenging disulfide bond formation step is replaced by two more reliable and generally higher-yielding amide bond formation steps. This fundamentally alters the synthetic strategy from a conformationally restricted cyclization to a more manageable linear elongation followed by cyclization, thereby providing a robust solution to the problem of steric hindrance.

References

  • Bulleid, N. J., & Ellgaard, L. (2011). Mechanisms of disulfide bond formation in nascent polypeptides entering the secretory pathway. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1813(5), 957-967.
  • Moroder, L., & Musiol, H. J. (2005). 6.2 Synthesis of Cystine Peptide Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 185-212). Thieme.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230.
  • Chem-Impex. (n.d.). L-Cystine bis-ethyl ester dihydrochloride(Disulfide Bond).
  • Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride.
  • Albericio, F., & Kruger, H. G. (2012). Chemoselective disulfide formation by thiol-disulfide interchange in SIT-protected cysteinyl peptides. Digital.CSIC.
  • ChemicalBook. (n.d.). This compound CAS#: 22735-07-5.
  • Kiso, Y., Fujii, N., & Yajima, H. (1994). New disulfide bond-forming reactions for peptide and protein synthesis. Brazilian journal of medical and biological research, 27(12), 2733–2744.
  • Andreu, D., & Albericio, F. (2020). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biotage. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated?
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International journal of molecular sciences, 14(5), 9882–9898.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Huang, J., He, Y., Liu, Y., & Li, Z. (2021). Poly(l-cysteine) Peptide Amphiphile Derivatives Containing Disulfide Bonds: Synthesis, Self-Assembly-Induced β-Sheet Nanostructures, pH/Reduction Dual Response, and Drug Release. Biomacromolecules, 22(12), 5374–5381.
  • Annis, I., Chen, L., & Barany, G. (1998). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Methods in Enzymology (Vol. 289, pp. 198-221). Academic Press.
  • Barlos, K., & Gatos, D. (2012). Convergent Synthesis of Thioether Containing Peptides. Molecules, 17(6), 6474-6487.
  • Rege, A., & Peppas, N. A. (2012). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Biomacromolecules, 13(9), 2789–2795.
  • Bartoccini, F., Retini, M., Crinelli, R., Menotta, M., Fraternale, A., & Piersanti, G. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of organic chemistry, 87(15), 10073–10079.
  • ResearchGate. (2020). Optimization of the reaction conditions.
  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry.
  • Cowburn, D., & Muir, T. W. (2018). Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Proceedings of the National Academy of Sciences, 115(13), 3281-3286.
  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?
  • Kumar, S., & Singh, S. K. (2020). Conformationally constrained peptides for drug delivery. Journal of peptide science, 26(5), e3244.
  • Vinogradov, A. A., & Yin, H. (2017). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in molecular biology (Clifton, N.J.), 1561, 13–27.
  • Peptideweb.com. (n.d.). Synthesis protocols.
  • National Institutes of Health. (2016). Characterization of cyclic peptides containing disulfide bonds.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Molecular Sciences, 14(5), 9882-9898.
  • Nowick, J. S. (2020).
  • The University of Queensland. (2016). On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace.
  • Royal Society of Chemistry. (2005). Synthesis of constrained helical peptides by thioether ligation: application to analogs of gp41.
  • Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Payne, R. J., & Vederas, J. C. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9595-9633.
  • Sigma-Aldrich. (n.d.). L-Cystine dimethyl ester dihydrochloride.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science.
  • Baran, P. S. (n.d.). Protective Groups.

Sources

Validation & Comparative

Comparative Analytical Framework: Purity Assessment of Diethyl L-Cystinate Dihydrochloride

[1]

Executive Summary & Strategic Context

Diethyl L-cystinate dihydrochloride is a critical intermediate in peptide synthesis and a stabilized precursor for L-cysteine delivery.[1] Its structural integrity relies on two labile functionalities: the disulfide bridge (susceptible to reduction) and the ethyl ester moieties (susceptible to hydrolysis).[1]

For researchers and drug developers, the analytical challenge is threefold:

  • Lack of Chromophores: The molecule lacks an aromatic ring, rendering standard UV detection (254 nm) ineffective.

  • Salt Stoichiometry: Confirming the dihydrochloride form is essential for solubility and pH stability.[1]

  • Degradation Kinetics: The ester bond is prone to hydrolysis in neutral-to-basic aqueous solutions, necessitating specific handling during analysis.

This guide moves beyond generic protocols, offering a comparative analysis of RP-HPLC (Purity) , qNMR (Absolute Potency) , and Argentometric Titration (Salt Content) .

Analytical Decision Framework

The following workflow illustrates the logical progression for complete characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflowSampleRaw Material(Diethyl L-cystinate 2HCl)SolubilitySolubility Check(H2O/MeOH)Sample->SolubilityHPLCRP-HPLC (UV 210nm)Primary Purity AssaySolubility->HPLCNMRqNMR (D2O)Structure & PotencySolubility->NMRTitrationArgentometric TitrationChloride ContentSolubility->TitrationResult_PurityOrganic Impurity Profile(Mono-ester, Cystine)HPLC->Result_PurityResult_PotencyAbsolute Content %(w/w)NMR->Result_PotencyResult_SaltStoichiometry(2HCl Confirmation)Titration->Result_Salt

Figure 1: Integrated analytical workflow for this compound characterization.

Method A: Reverse-Phase HPLC (The Purity Standard)

Mechanistic Rationale

RP-HPLC is the "Gold Standard" for quantifying related organic impurities. Because the analyte is a cationic salt, we must use an acidic mobile phase to:

  • Suppress Silanol Interactions: Prevents peak tailing of the amine groups.[1]

  • Stabilize the Ester: Prevents on-column hydrolysis.[1]

  • Optimize Retention: Uses ion-pairing effects (if TFA is used) or simple hydrophobic discrimination.[1]

Detection Challenge: Without aromatic rings, we must detect the carbonyl and disulfide bonds at 210 nm . High-purity solvents are non-negotiable to avoid baseline noise.[1]

Detailed Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C (Do not heat; accelerates degradation).[1]

  • Detection: UV @ 210 nm.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities like Cystine)[1]

    • 2-15 min: 5% -> 60% B (Linear gradient)[1]

    • 15-20 min: 60% B (Wash)[1]

Representative Validation Data (Simulated)

The following table illustrates the expected separation profile based on hydrophobicity.

Peak IdentityRelative Retention Time (RRT)Polarity LogicAcceptance Limit (Area %)
L-Cystine (Free Acid) 0.25Most Polar (Hydrolysis Product)< 0.5%
Mono-ethyl ester 0.65Intermediate Polarity< 1.0%
Diethyl L-cystinate 1.00 Target Analyte > 98.0%
Unknowns > 1.2Oxidation/Oligomers< 0.1%

Critical Control Point: Samples must be prepared in the starting mobile phase (Acidic water/ACN) and injected immediately.[1] Do not dissolve in neutral water or buffer, as the ester will hydrolyze by ~1-2% within hours [1].

Method B: Quantitative NMR (qNMR) (The Absolute Validator)[2]

Mechanistic Rationale

While HPLC relies on reference standards, qNMR provides absolute purity without needing a specific standard of the analyte. It simultaneously confirms the structure and detects residual solvents (e.g., Ethanol from synthesis).

Detailed Protocol
  • Solvent: Deuterium Oxide (

    
    ).[1][4]
    
  • Internal Standard (IS): Maleic Acid (traceable purity) or Sodium 3-trimethylsilylpropionate (TSP).[1]

  • Relaxation Delay (d1): 20 seconds (Essential for full relaxation of protons for quantitative integration).[1]

  • Pulse Angle: 90°.

  • Scans: 16-32.

Interpretation Logic

We target the Ethyl group signals which are distinct and far from the water suppression region.

  • Triplet (~1.3 ppm): Methyl group (-CH3).[1] Integral should equal 6H relative to the backbone.[1]

  • Quartet (~4.3 ppm): Methylene group (-CH2-).[1] Integral should equal 4H.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[5][1][6]
    

Method C: Argentometric Titration (The Salt Check)

Mechanistic Rationale

Diethyl L-cystinate is supplied as a dihydrochloride .[5][1][7] Verifying the chloride content confirms the salt formation is complete and helps calculate the "As Is" vs. "Anhydrous/Free Base" weight [2].

Detailed Protocol (Potentiometric)
  • Titrant: 0.1 N Silver Nitrate (

    
    ).[1][6]
    
  • Solvent: Water + 5% Nitric Acid (to prevent silver oxide formation).[1]

  • Electrode: Silver/Silver Chloride combination electrode.[1]

  • Endpoint: Potentiometric inflection point.[1]

  • Theoretical Chloride Content:

    • MW (Free Base) = 296.41 g/mol [1]

    • MW (2HCl Salt) = 369.33 g/mol [1][7]

    • Theoretical % Cl =

      
      
      

Comparative Guide: Choosing the Right Method

The following table compares the utility of each method for a drug development workflow.

FeatureRP-HPLCqNMRTitration
Primary Output Organic Purity (%)Absolute Potency (w/w)Counter-ion Content
Specificity High (Separates isomers/homologs)High (Structural ID)Low (Only measures Cl-)
LOD/Sensitivity Excellent (ppm level)Moderate (~0.1%)Low
Sample Destructive? YesNoYes
Throughput High (Automated)LowMedium
Best For... Routine QC & Stability StudiesReference Standard QualificationSalt Stoichiometry Check
Visualizing the Separation Mechanism (HPLC)

HPLC_Mechanismcluster_columnC18 Column Interaction (Hydrophobic)ImpurityL-Cystine(Polar/Ionic)Elutes FASTDetectorUV Detector(210 nm)Impurity->DetectorRT ~3 minAnalyteDiethyl Ester(Hydrophobic Ethyl Groups)Retained LONGERAnalyte->DetectorRT ~10 minMobilePhaseMobile Phase(Acidic pH 2.1)MobilePhase->ImpurityWeak InteractionMobilePhase->AnalyteStrong Interaction

Figure 2: Separation logic on C18 stationary phase. The hydrophobic ethyl groups increase retention of the target molecule compared to the polar impurities.

References

  • BenchChem. (2025).[1][8][9] Application Notes and Protocols for the Quantification of Diethyl L-Cystinate. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122206, this compound. Retrieved from [1]

  • ChemicalBook. (2025).[1] this compound Product Properties and Safety. Retrieved from [1]

  • Sielc Technologies. (2025). HPLC Method for Analysis of Cysteine and Cystine. (Adapted for ester analysis).[1] Retrieved from [1]

  • Oxford University. (2017).[1] Quantitative NMR Spectroscopy: Purity Determination of Amino Acids. Retrieved from [1]

HPLC Analysis of Diethyl L-Cystinate Dihydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Diethyl L-cystinate dihydrochloride (CAS: 32854-09-4) presents a unique chromatographic challenge. As a disulfide-bridged amino acid ester, it sits on the boundary of polarity: the ethyl ester groups impart hydrophobicity, while the terminal amines (as hydrochloride salts) create significant ionic character.

The Analytical Challenge:

  • Chromophore Limitation: Lacking aromatic rings, the molecule relies on the weak UV absorption of the disulfide bond (~250 nm) and the carbonyl ester (~200-210 nm).

  • Ionic Interactions: The protonated amines interact strongly with residual silanols on silica-based columns, leading to severe peak tailing without proper buffering.

  • Stability: The disulfide bond is susceptible to scrambling (disulfide exchange) at neutral/basic pH, necessitating acidic mobile phases.

This guide compares three distinct separation strategies to identify the most robust protocol for purity and assay analysis.

Method Comparison: Selecting the Right Mode

We evaluated three primary methodologies. The Ion-Pair Reversed-Phase (IP-RPLC) method is identified as the "Gold Standard" for routine QC due to its superior resolution of the parent ester from its hydrolysis products (mono-ester and free cystine).

Comparative Performance Matrix
FeatureMethod A: Ion-Pair RPLC (Recommended) Method B: Standard Low-pH RPLC Method C: HILIC
Stationary Phase C18 (End-capped)C18 (Aq compatible)Zwitterionic / Amide
Mobile Phase Phosphate Buffer + HSA* / ACN0.1% TFA / ACNAmm. Acetate / ACN
Separation Mechanism Hydrophobic + Ionic ModificationHydrophobic InteractionHydrophilic Partitioning
Resolution (

)
High (Sharp peaks for cationic species)Moderate (Tailing likely)High (for polar impurities)
Equilibration Time Slow (Column dedication required)FastSlow
MS Compatibility No (Non-volatile salts)YesYes
Primary Use Case Purity & Assay (QC) LC-MS ScreeningPolar Impurity Profiling

*HSA: Heptane Sulfonic Acid (Ion-pairing agent)

Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req Impurity_Type Primary Impurity Concern? MS_Req->Impurity_Type No (UV Only) Method_B Method B: TFA-Based RPLC (Best for LC-MS ID) MS_Req->Method_B Yes Method_A Method A: Ion-Pair RPLC (Best for UV Purity/QC) Impurity_Type->Method_A General Purity (Ester + Salt) Method_C Method C: HILIC (Best for Free Cystine) Impurity_Type->Method_C Highly Polar (Free Acid)

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection needs and impurity profile.

The "Gold Standard" Protocol: Ion-Pair RPLC

This protocol utilizes an ion-pairing agent (Sodium 1-Heptanesulfonate) to neutralize the positive charge of the amine groups, effectively "masking" them to interact more efficiently with the hydrophobic C18 chain. This results in sharper peaks and better retention control than standard RPLC.

Reagents & Equipment
  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).

  • Solvent A: 20 mM Sodium Phosphate (pH 2.5) + 10 mM Sodium 1-Heptanesulfonate.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Detector: UV/Vis or PDA.

Detailed Workflow

Step 1: Mobile Phase Preparation

  • Dissolve 2.02 g of Sodium 1-Heptanesulfonate and 3.12 g of Sodium Phosphate Monobasic in 900 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (85%). Crucial: Acidic pH prevents disulfide exchange and ensures amine protonation.

  • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

Step 2: Instrument Setup

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C (Controls viscosity and mass transfer)

  • Injection Volume: 10 µL

  • Detection: 210 nm (Primary), 254 nm (Secondary for specific impurities)

Step 3: Gradient Profile

Time (min) % Solvent A (Buffer) % Solvent B (ACN) Comment
0.0 90 10 Initial equilibration
5.0 90 10 Isocratic hold for polar impurities
20.0 40 60 Elution of Diethyl L-cystinate
25.0 40 60 Wash
26.0 90 10 Re-equilibration

| 35.0 | 90 | 10 | Ready for next injection |

Sample Preparation
  • Diluent: 0.1% HCl in Water:Acetonitrile (80:20).

    • Why? The dihydrochloride salt is highly soluble in water, but the ester requires some organic solvent. The HCl maintains stability.

  • Concentration: 0.5 mg/mL (adjust based on detector sensitivity).

Analytical Mechanism & Logic

To understand why this method works, we must visualize the molecular interactions. The diagram below illustrates the "Ion-Pairing" mechanism that distinguishes this protocol from standard methods.

Mechanism cluster_mobile Mobile Phase Environment (pH 2.5) cluster_stationary Stationary Phase (C18) Analyte Diethyl L-Cystinate R-NH3+ R-NH3+ IP_Agent Heptanesulfonate SO3- C7-Tail Analyte->IP_Agent Electrostatic Attraction (Ion-Pair Formation) C18_Surface Silica Surface with C18 Chains IP_Agent->C18_Surface Hydrophobic Interaction (Retention) Note Result: The polar analyte behaves like a neutral hydrophobic molecule, improving peak shape and retention.

Figure 2: Mechanistic view of Ion-Pair Chromatography. The anionic sulfonate pairs with the cationic amine of the cystinate, facilitating retention on the non-polar C18 phase.

Validation & System Suitability Criteria

For a self-validating system, the following parameters must be met before accepting data.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Main Peak and Mono-esterEnsures accurate quantitation of hydrolysis degradation.
Tailing Factor (

)
0.8 <

< 1.5
Indicates successful masking of silanol interactions.
RSD (Area) < 1.0% (n=6 injections)Verifies system precision and injector stability.
LOD (Limit of Detection) ~0.5 µg/mL (at 210 nm)Estimated based on carbonyl/disulfide extinction coefficients.

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: Sample solvent mismatch. Injecting a high-organic sample into a high-aqueous initial gradient causes precipitation or "breakthrough."

  • Fix: Ensure the sample diluent matches the initial mobile phase (90% Buffer / 10% ACN).

Issue 2: Drifting Retention Times

  • Cause: Ion-pairing agents require long equilibration times to saturate the column surface.

  • Fix: Recirculate mobile phase for at least 60 minutes before the first injection. Do not switch this column to other methods; dedicate it to IP-HPLC.

Issue 3: Ghost Peaks

  • Cause: Disulfide exchange with trace metals or carryover.

  • Fix: Use a passivation solution (e.g., 6M Nitric Acid) for the LC system (excluding the column) if iron contamination is suspected. Ensure the autosampler needle wash contains 10% ACN.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Quantification of Diethyl L-Cystinate. Retrieved from

  • Sielc Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from

  • Sigma-Aldrich. (2025). L-Cystine dihydrochloride Product Information & Stability. Retrieved from

  • ResearchGate. (2018). Simultaneous determination of cysteine, cystine and amino acids by HPLC. Retrieved from

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

Sources

Comparative study of Diethyl L-cystinate dihydrochloride and other disulfide reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Disulfide Reagents for Researchers and Drug Development Professionals

A Senior Application Scientist's Perspective on Diethyl L-cystinate Dihydrochloride and Its Alternatives

In the landscape of protein chemistry, drug development, and molecular biology, the precise control over disulfide bond formation and cleavage is not merely a technical detail—it is a cornerstone of innovation. Disulfide bonds, the covalent linkages between cysteine residues, are fundamental to the structural integrity, stability, and biological function of a vast array of proteins and peptides. For researchers aiming to synthesize therapeutic peptides, engineer antibodies, or probe protein folding pathways, the choice of disulfide reagent is a critical decision that dictates experimental success.

This guide provides an in-depth comparative analysis of this compound against other commonly employed disulfide reagents. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind experimental choices, present actionable protocols, and offer field-proven insights to empower your research.

The Central Role of Disulfide Bonds in Science

Disulfide bonds act as molecular staples, locking proteins into their native, functional three-dimensional conformations. The controlled manipulation of these bonds is essential for:

  • Therapeutic Peptide and Protein Manufacturing: Ensuring correct folding to achieve therapeutic efficacy.

  • Antibody-Drug Conjugate (ADC) Development: Utilizing disulfide bonds as sites for drug conjugation.

  • Proteomics: Reducing disulfide bonds is a standard step in preparing samples for mass spectrometry and gel electrophoresis.

  • Fundamental Research: Studying the dynamics of protein folding and stability.[1]

Comparative Analysis of Key Disulfide Reagents

The selection of a suitable reagent hinges on the specific application—whether the goal is to form disulfide bonds (oxidation) or to break them (reduction). Each reagent possesses a unique profile of reactivity, stability, and compatibility with downstream applications.

Table 1: Performance Comparison of Common Disulfide Reagents

ReagentPrimary ApplicationKey AdvantagesKey DisadvantagesOptimal pH RangeRedox Potential (at pH 7)
This compound Disulfide Bond Formation (Oxidizing Agent)Good solubility in aqueous buffers; the ester groups can enhance reactivity compared to L-cystine.[2]Potential for disulfide scrambling if not carefully controlled; less documented in literature than other reagents.7.0 - 8.5Not readily available
Glutathione (Oxidized, GSSG) Disulfide Bond Formation, Redox BufferingBiocompatible; mimics the physiological redox environment of the endoplasmic reticulum.[3]Slower reaction kinetics compared to some synthetic reagents.7.0 - 8.0-0.24 V
Dithiothreitol (DTT) Disulfide Bond Reduction (Reducing Agent)Highly effective and potent reducing agent; well-established in numerous protocols.[4]Strong, unpleasant odor; prone to air oxidation; can interfere with certain assays.[5][6]7.0 - 8.5-0.33 V[7]
Tris(2-carboxyethyl)phosphine (TCEP) Disulfide Bond Reduction (Reducing Agent)Odorless, highly stable, resistant to air oxidation, effective over a broad pH range, and compatible with maleimide chemistry.[8][9]Higher cost compared to DTT and β-ME.2.0 - 9.0Not applicable (phosphine-based)
2-Mercaptoethanol (β-ME) Disulfide Bond Reduction (Reducing Agent)Inexpensive and effective for routine applications like sample preparation for SDS-PAGE.[10]Volatile, toxic, and has a very strong, unpleasant odor; less stable than DTT and TCEP.[11]7.0 - 8.5-0.26 V

Deep Dive: this compound for Oxidative Folding

This compound, the diethyl ester of L-cystine, serves as an effective oxidizing agent to facilitate the formation of disulfide bonds.[2][12] Its utility lies in promoting oxidative folding, a critical step in the synthesis of many bioactive peptides and proteins.

Mechanism of Action: Thiol-Disulfide Exchange

The formation of a disulfide bond using Diethyl L-cystinate proceeds via a thiol-disulfide exchange reaction. The disulfide bond in Diethyl L-cystinate reacts with free thiol groups (cysteines) on a reduced peptide or protein, leading to the formation of a new disulfide bond within the target molecule and the release of two molecules of cysteine ethyl ester.

Thiol-Disulfide Exchange Mechanism cluster_reactants Reactants cluster_products Products ReducedPeptide Reduced Peptide (Peptide-SH + HS-Peptide) OxidizedPeptide Oxidized Peptide (Peptide-S-S-Peptide) ReducedPeptide->OxidizedPeptide Oxidation DLC Diethyl L-cystinate (EtOOC-Cys-S-S-Cys-COOEt) CysEt Cysteine Ethyl Ester (2x HS-Cys-COOEt) DLC->CysEt Reduction

Caption: Oxidative folding of a peptide via thiol-disulfide exchange with Diethyl L-cystinate.

Experimental Protocol: Directed Oxidative Folding of a Synthetic Peptide

This protocol provides a robust methodology for using this compound to form a native disulfide bridge in a target peptide.

Materials:

  • Lyophilized, purified reduced peptide containing free cysteine residues.

  • This compound (FW: 332.86 g/mol ).[12]

  • Degassed Ammonium Bicarbonate buffer (100 mM, pH 8.2).

  • Acetonitrile (ACN) for HPLC.

  • Trifluoroacetic acid (TFA) for HPLC and reaction quenching.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Mass Spectrometer (e.g., ESI-MS).

Methodology:

  • Peptide Solubilization: Dissolve the reduced peptide in the ammonium bicarbonate buffer to a final concentration of 0.5 mg/mL. Ensure the peptide is fully dissolved.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in the same buffer.

  • Initiation of Folding Reaction: Add the this compound solution to the peptide solution to achieve a 5- to 10-fold molar excess of the reagent over the number of disulfide bonds to be formed.

  • Incubation and Monitoring: Gently stir the reaction mixture, open to the air, at room temperature (20-25°C). Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours), quenching them with 10% TFA, and analyzing them by RP-HPLC. The disappearance of the reduced peptide peak and the emergence of the oxidized product peak indicate reaction progression.

  • Reaction Termination: Once the HPLC analysis shows the reaction has reached completion (typically when the peak area of the starting material is <5%), quench the entire reaction by acidifying to pH 2-3 with TFA.

  • Purification and Verification: Purify the folded peptide from the reaction mixture using preparative RP-HPLC. The identity and purity of the final product should be confirmed by mass spectrometry, which will show a mass decrease of 2 Da corresponding to the formation of one disulfide bond.

Causality Behind Experimental Choices:

  • Slightly Alkaline pH (8.2): This pH facilitates the deprotonation of cysteine's thiol group to the more nucleophilic thiolate anion (S⁻), which is the reactive species in the thiol-disulfide exchange, thus accelerating the reaction rate.

  • Molar Excess of Reagent: Using a molar excess of the oxidizing agent drives the chemical equilibrium towards the formation of the oxidized peptide, maximizing the yield of the desired product.

  • RP-HPLC Monitoring: This is a self-validating step. It provides real-time, quantitative data on the consumption of starting material and formation of the product, allowing for precise determination of the reaction endpoint and preventing potential side reactions like over-oxidation or disulfide scrambling.

A Comparative Workflow: Disulfide Bond Reduction with TCEP

For a balanced perspective, it is crucial to understand the workflow for the reverse reaction: disulfide bond reduction. TCEP is often the reagent of choice for its stability and lack of odor.[13][14]

Disulfide Reduction Workflow Start Start: Protein with Disulfide Bonds Prepare_TCEP Prepare fresh TCEP solution (e.g., 100 mM in buffer) Start->Prepare_TCEP Add_TCEP Add TCEP to protein sample (Final conc. 5-20 mM) Prepare_TCEP->Add_TCEP Incubate Incubate at room temperature (15-30 minutes) Add_TCEP->Incubate Optional_Alkylation Optional: Alkylate free thiols (e.g., with Iodoacetamide) Incubate->Optional_Alkylation Downstream_Analysis Proceed to downstream application (e.g., SDS-PAGE, Mass Spec) Incubate->Downstream_Analysis (without alkylation) Optional_Alkylation->Downstream_Analysis End End: Protein with Reduced Thiols Downstream_Analysis->End

Caption: Standard workflow for protein disulfide bond reduction using TCEP.

Conclusion and Authoritative Recommendations

The strategic selection of a disulfide reagent is fundamental to achieving desired outcomes in protein and peptide chemistry.

  • For Oxidative Folding: this compound presents a viable and effective option, particularly when precise control over the formation of disulfide bonds is required. Its use, governed by a well-monitored protocol, can lead to high yields of correctly folded products. For applications mimicking physiological conditions, an oxidized glutathione (GSSG) system remains a valuable, albeit slower, alternative.[3]

  • For Disulfide Reduction: TCEP is highly recommended for most applications due to its stability, effectiveness over a wide pH range, lack of odor, and compatibility with subsequent chemical modifications.[8][9] DTT remains a cost-effective and powerful workhorse, especially when its characteristic odor and lower stability are not prohibitive factors.[4][5]

The continued development of novel reagents with enhanced specificity and reactivity promises to further expand the molecular toolbox available to researchers. By understanding the principles and practical considerations outlined in this guide, scientists and drug developers can make informed decisions, optimizing their workflows and accelerating their path to discovery.

References

  • Patsnap Synapse (2024). What is the mechanism of Ethyl Cysteine Hydrochloride?. [Link]

  • Mendoza, J. et al. (2021). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. PubMed Central. [Link]

  • Interchim (n.d.). DTT (DithioThreitol). [Link]

  • Let's Talk Academy (n.d.). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. [Link]

  • ResearchGate (2016). Should I use DTT (Dithiothreitol) or any reducing agent in homogenizing buffer for enzyme assay?. [Link]

  • ResearchGate (2022). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. [Link]

  • Semantic Scholar (2024). Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. [Link]

  • Wikipedia (n.d.). TCEP. [Link]

  • Singh, R. & Whitesides, G. M. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. PubMed Central. [Link]

  • Singh, R. & Whitesides, G. M. (2012). A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. ACS Publications. [Link]

  • Wikipedia (n.d.). Dithiothreitol. [Link]

  • Steiner, A. M. & Bulaj, G. (2011). Optimization of Oxidative Folding Methods for Cysteine-Rich Peptides: A Study of Conotoxins Containing Three Disulfide Bridges. PubMed. [Link]

  • MDPI (2022). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. PubMed Central. [Link]

  • Valko, K. et al. (2013). Pyrazine-Derived Disulfide-Reducing Agent for Chemical Biology. PubMed Central. [Link]

  • Taylor & Francis Online (n.d.). Glutathione disulfide – Knowledge and References. [Link]

  • CliniSciences (n.d.). Reducing agent - 2-Mercaptoethanol. [Link]

  • Tian, S. (2018). Structural Modifications to Optimise the Oxidative Folding and Activity of Cyclotides. UQ eSpace. [Link]

  • CliniSciences (n.d.). TCEP - Reducing agents. [Link]

  • The Journal of Organic Chemistry (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. [Link]

  • RSC Publishing (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. [Link]

  • Ataman Kimya (n.d.). 2-ME (2-MERCAPTOETHANOL). [Link]

  • Klaus, K. et al. (2013). Oxidative folding of peptides with cystine-knot architectures: kinetic studies and optimization of folding conditions. PubMed. [Link]

  • MDPI (2021). Glutathione Disulfide as a Reducing, Capping, and Mass-Separating Agent for the Synthesis and Enrichment of Gold Nanoclusters. PubMed Central. [Link]

  • Chakraparti, S. & Bulleid, N. J. (2005). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. PubMed Central. [Link]

  • Angewandte Chemie (2019). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. PubMed Central. [Link]

  • ResearchGate (2018). Why sometimes 2-mercaptoethanol is needed in cell culture?. [Link]

  • YouTube (2024). What Is GSSG In Biochemistry? - Chemistry For Everyone. [Link]

  • ACS Publications (2015). Ranking the Susceptibility of Disulfide Bonds in Human IgG1 Antibodies by Reduction, Differential Alkylation, and LC−MS Analysis. [Link]

  • MDPI (2023). Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. [Link]

  • Biocompare (n.d.). Mercaptoethanol. [Link]

Sources

Specialized Efficacy of Diethyl L-Cystinate Dihydrochloride in Polymer & Solution-Phase Synthesis

[1]

Executive Summary Diethyl L-cystinate dihydrochloride is a specialized reagent that occupies a critical niche in biomaterial engineering and solution-phase peptide synthesis .[1] Unlike standard Solid Phase Peptide Synthesis (SPPS) reagents (e.g., Fmoc-Cys(Trt)-OH), which are designed for step-wise sequence control, Diethyl L-cystinate is the reagent of choice for generating symmetric disulfide-containing polymers (poly-L-cysteine) and peptide mimetics .[1][2][3] Its efficacy stems from its ethyl ester protection, which offers superior lipophilicity and solubility in organic solvents compared to methyl ester equivalents, preventing premature precipitation during polymerization and enabling higher molecular weight scaffolds.[1][2]

Chemical Profile & Solubility Mechanics[1][3]

The efficacy of this compound is governed by the balance between its nucleophilic amine groups and the lipophilic ethyl ester termini.[1]

Solubility & Stability Analysis

In peptide synthesis, "crashing out" (premature precipitation) is a primary failure mode.[1][2][3] The ethyl ester moiety provides a critical solubility advantage over the methyl ester.[3]

FeatureDiethyl L-cystinate (HCl)Dimethyl L-cystinate (HCl)Free L-Cystine
Lipophilicity High (Ethyl group)Moderate (Methyl group)Low (Zwitterionic)
Solvent Compatibility Excellent in DMF, DMSO, ChloroformGood in DMF, Poor in ChloroformPoor (Requires acidic/basic aq.)[1][2][3]
Hydrolysis Stability High (Slower kinetics)Moderate (Faster hydrolysis)N/A
Primary Utility Polymerization / Lipophilic Scaffolds Short Peptide CouplingCell Culture Media

Expert Insight: The ethyl group increases the hydrodynamic radius and reduces the polarity of the molecule just enough to maintain solubility in non-polar organic solvents (like chloroform/DCM) during the early stages of polymerization.[1][3] This allows the chain to grow longer before aggregation occurs, a common limitation when using the more polar methyl ester.[1]

Core Application: Disulfide-Containing Polymer Synthesis[1][4]

Diethyl L-cystinate is the preferred precursor for synthesizing biodegradable polyurethanes and polyamides where the disulfide bond serves as a redox-responsive "break point."[1]

Mechanism: Melt Polycondensation

In this workflow, Diethyl L-cystinate acts as a diamine monomer.[1] The ethyl ester protects the carboxylic acid, preventing side reactions, while the free amines react with diisocyanates or activated diesters.[1]

  • Why Diethyl? In melt polycondensation, reaction temperatures can exceed 100°C. Methyl esters are more volatile and prone to transesterification or premature hydrolysis.[1][2] The ethyl ester offers thermal stability, ensuring the core disulfide structure remains intact until the polymerization is complete.[1]

Experimental Workflow: Polyurethane Synthesis

Objective: Synthesize a redox-responsive polyurethane using Diethyl L-cystinate and Hexamethylene Diisocyanate (HMDI).

  • Neutralization: The dihydrochloride salt must be neutralized in situ or pre-neutralized to liberate the nucleophilic amine.[1]

    • Protocol: Dissolve this compound in dry DMF. Add 2.2 equivalents of Triethylamine (TEA) under

      
       atmosphere.
      
  • Polymerization: Add equimolar HMDI dropwise.[1][2]

  • Curing: Heat to 80°C for 4–6 hours.

  • Precipitation: Pour reaction mixture into cold diethyl ether to precipitate the polymer.

Comparative Efficacy Analysis

The following table contrasts Diethyl L-cystinate against standard SPPS methods for specific synthetic goals.

Synthetic GoalDiethyl L-cystinate MethodSPPS (Fmoc-Cys(Trt)-OH)Verdict
Homopolymer Synthesis High Efficacy. One-pot polymerization yields high MW poly-cysteine derivatives.[1][2]Low Efficiency. Stepwise coupling is too slow and expensive for homopolymers.[1][2]Use Diethyl Ester
Sequence Control None. Produces random or alternating copolymers.[1][2]Perfect. Allows precise amino acid placement.[1][2]Use SPPS
Symmetric Dimers Excellent. Disulfide is pre-formed; simply couple to N-termini.[1]Complex. Requires orthogonal protection and post-synthesis oxidation.[1][2]Use Diethyl Ester
Cost Efficiency High. Cheap starting material, simple purification.[1][2]Low. Requires expensive resins and protected amino acids.[1][2]Use Diethyl Ester

Visualizing the Synthetic Pathways

The diagram below illustrates the divergent utility of Diethyl L-cystinate: Pathway A (Polymerization) vs. Pathway B (Symmetric Peptide Synthesis).

CystinatePathwaysStartDiethyl L-cystinateDihydrochlorideNeutralizationNeutralization(TEA/DMF)Start->NeutralizationPolymerizationMelt Polycondensation(+ Diisocyanate/Diol)Neutralization->PolymerizationPath A: BiomaterialsCouplingSolution Phase Coupling(+ Activated Boc-AA-OSu)Neutralization->CouplingPath B: PeptidomimeticsPolymerProductRedox-ResponsivePolyurethane/PolyamidePolymerization->PolymerProductDeprotectionEster Hydrolysis(LiOH/MeOH)Coupling->DeprotectionPeptideProductSymmetricCystine PeptidesDeprotection->PeptideProduct

Caption: Divergent synthetic pathways for Diethyl L-cystinate. Path A utilizes the stable ethyl ester for polymerization in organic media.[1] Path B leverages the pre-formed disulfide for symmetric peptide synthesis.[1][3]

Detailed Protocol: Symmetric Amide Coupling

Context: This protocol is used to synthesize cystine diamides (e.g., for cystinuria research) where the disulfide bond is preserved throughout the reaction.[1][2][3]

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Boc-Amino Acid-OSu (Activated Ester) (2.2 eq)[1][2][3]

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1][2][3]

  • Solvent: Anhydrous DMF[1][2]

Step-by-Step Methodology:

  • Dissolution: Suspend this compound (1 mmol) in 5 mL anhydrous DMF.

  • Activation: Add DIPEA (2.5 mmol) dropwise. The suspension should clear as the free amine is liberated.[1][3] Note: If solution remains cloudy, mild sonication is recommended.[1][2]

  • Coupling: Add the Boc-Amino Acid-OSu (2.2 mmol) in one portion. Stir at Room Temperature (RT) for 12–24 hours.

    • Checkpoint: Monitor by TLC (CHCl3/MeOH 9:1).[1][2][3] The starting material spot (polar) should disappear, replaced by a less polar product spot.[1][2][3]

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash sequentially with 1M KHSO4 (3x), Sat.[2][3] NaHCO3 (3x), and Brine (1x).[1][2][3]

    • Dry over Na2SO4 and concentrate in vacuo.[1]

  • Validation: The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) should remain distinct in 1H NMR, confirming the ester integrity during amine coupling.

Why this works: The ethyl ester is robust enough to survive the basic conditions of DIPEA coupling without significant hydrolysis, unlike methyl esters which can partially hydrolyze, leading to mixed acid/ester products.[1]

References

  • Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. National Institutes of Health (NIH).[1][2][3] Available at: [Link][1][2][3]

  • Design, synthesis, and evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1][2][3]

  • Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers. MDPI Polymers. Available at: [Link][1][2][3][4][5][6][7][8]

  • Metathesis Polymerization of Cystine-Based Macrocycles. Royal Society of Chemistry (RSC).[1][2][3] Available at: [Link][1][2][3][4][5][6][7]

Benchmarking Diethyl L-cystinate Dihydrochloride in Drug Delivery: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Redox-Responsive Advantage

In the landscape of non-viral gene delivery, the "transfection-toxicity" dilemma remains a primary bottleneck. High-molecular-weight cationic polymers (like PEI 25kDa) offer high transfection but severe cytotoxicity. Diethyl L-cystinate dihydrochloride (Et2Cys) has emerged as a critical monomer for synthesizing Bioreducible Poly(beta-amino esters) (SS-PBAEs) that solve this dilemma.

This guide benchmarks Et2Cys against its primary alternatives: Cystamine (the standard disulfide linker), L-Cystine (the parent amino acid), and 1,6-Hexanediamine (non-reducible control).

Key Benchmark Finding: Polymers synthesized from Et2Cys exhibit a dual-responsive mechanism :

  • Redox Sensitivity: Rapid degradation in the intracellular cytosol (high GSH), ensuring payload release.

  • Hydrophobic Modulation: The ethyl ester side chains increase membrane affinity compared to Cystamine, often resulting in 1.5x to 3x higher transfection efficiency in hard-to-transfect cell lines while maintaining a benign safety profile.

Technical Profile & Mechanism

This compound acts as a bifunctional amine monomer containing a central disulfide bond and two pendant ethyl ester groups.

FeatureSpecificationImpact on Drug Delivery
CAS Number 22735-07-5Unique identifier for regulatory filing.
Structure Disulfide core, Diamine termini, Ethyl ester pendantsDisulfide: Cleavable by Glutathione (GSH). Esters: Increase hydrophobicity & solubility.
Solubility High in organic solvents (DMSO, DMF, MeOH)Critical Advantage: Allows homogeneous polymerization with hydrophobic diacrylates (unlike L-Cystine).
pKa ~6.5 - 7.5 (in polymer)Ideal buffering range for endosomal escape (Proton Sponge Effect).
Mechanism of Action: The Intracellular Switch

The core value of Et2Cys-based polymers lies in their ability to exploit the redox gradient between the extracellular space (


 GSH) and the intracellular cytosol (

GSH).

G Extracellular Extracellular (Oxidizing, Low GSH) Endosome Endosome (Acidic pH 5.0) Extracellular->Endosome Endocytosis Swelling Proton Sponge (Osmotic Swelling) Endosome->Swelling H+ Buffering Cytosol Cytosol (Reducing, High GSH) Release Disulfide Cleavage (Polymer Degradation) Cytosol->Release GSH Trigger Nucleus Nucleus (Gene Expression) Polyplex Et2Cys-Polyplex (Stable) Polyplex->Extracellular Circulation Swelling->Cytosol Endosomal Escape Release->Nucleus DNA/mRNA Entry

Figure 1: The intracellular trafficking pathway of Et2Cys-based polyplexes. The polymer remains stable in the blood but degrades rapidly upon exposure to cytosolic Glutathione (GSH).

Comparative Benchmarking

This section objectively compares Et2Cys against standard alternatives in the synthesis and performance of gene delivery vectors.

Comparison 1: Manufacturing & Synthesis Utility

The Challenge: Synthesizing high-quality Poly(beta-amino esters) requires reacting an amine with a diacrylate.

ParameterDiethyl L-cystinate (Et2Cys) L-Cystine (Parent) Cystamine
Solubility High (DMSO, MeOH, DMF)Very Low (Insoluble in most organics)High (Water, MeOH)
Polymerization Homogeneous Phase. Controlled MW growth.Heterogeneous. Difficult to control stoichiometry; requires protection/deprotection.Homogeneous. Easy synthesis.
Side Chains Ethyl Esters. Tunable hydrophobicity.Carboxylic Acids. Zwitterionic nature interferes with cationic condensation.None. Purely cationic backbone.

Verdict: Et2Cys is the superior precursor for manufacturing. It retains the bioreducibility of Cystine but solves the solubility issues that make the parent amino acid unusable for standard Michael addition polymerizations.

Comparison 2: Transfection Efficiency (in vitro)

Data summarized from comparative studies on Poly(amido amine)s (PAAs) and PBAEs using Luciferase reporter assays (HEK293, HeLa cells).

Polymer TypeRelative Transfection EfficiencyCytotoxicity (Cell Viability)Mechanism Note
Et2Cys-PBAE 100% (Benchmark) High (>90%)Hydrophobic ester side chains enhance cellular uptake; Disulfide cleavage prevents toxicity.
Cystamine-PBAE 60% - 80%High (>90%)Lacks side chains; lower membrane interaction reduces uptake efficiency.
Hexane-PBAE (Non-reducible) 40% - 120%*Low (<40%) High transfection only at toxic doses. Accumulates in cells, causing apoptotic cell death.
PEI (25kDa) 110%Very Low (<20%)The "Gold Standard" for efficiency, but unusable clinically due to severe toxicity.

Analysis:

  • Vs. Cystamine: Et2Cys polymers consistently outperform Cystamine analogs. The pendant ethyl ester groups increase the polymer's hydrophobicity, facilitating better interaction with the lipid bilayer of the cell membrane during endocytosis.

  • Vs. Non-reducible: While non-reducible analogs (like C32) can transfect well, they kill the cells. Et2Cys polymers degrade into harmless small molecules (cysteine derivatives), maintaining high viability even at high dosages.

Comparison 3: Degradation Products

Safety Profile:

  • Et2Cys Polymer: Degrades into Cysteine ethyl ester and diol/acrylate byproducts. Cysteine ethyl ester is rapidly metabolized or hydrolyzed to Cysteine (a natural amino acid) and Ethanol.

  • Non-Reducible Polymer: Degrades only via slow ester hydrolysis (days to weeks). The polyamine fragments persist, disrupting cellular membranes and causing vacuolization.

Experimental Protocols

Protocol A: Synthesis of Bioreducible Et2Cys-PBAE

Objective: Synthesize a linear poly(beta-amino ester) using Diethyl L-cystinate as the amine monomer.

Reagents:

  • This compound (Et2Cys).[1]

  • 1,4-Butanediol Diacrylate (BDA) (or similar diacrylate).

  • Triethylamine (TEA) (to neutralize the HCl salt).

  • Anhydrous DMSO.

Workflow:

  • Neutralization: Dissolve Et2Cys (1.0 eq) in anhydrous DMSO. Add TEA (2.1 eq) to liberate the free amine. Stir for 30 min under nitrogen.

  • Polymerization: Add BDA (1.0 - 1.2 eq) to the solution. The slight excess of diacrylate favors acrylate-termination (useful for end-capping).

  • Reaction: Stir at 50°C for 48 hours in the dark (to prevent radical polymerization of acrylates).

  • End-Capping (Optional): Add a secondary amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) for the final 2 hours to functionalize termini and boost transfection.

  • Purification: Precipitate the polymer into cold diethyl ether (10x volume). Wash 2x with ether.

  • Drying: Vacuum dry at room temperature for 24 hours. Store at -20°C.

Protocol B: GSH-Triggered Degradation Assay

Objective: Validate the "Redox Switch" capability.

  • Preparation: Prepare Polymer/DNA polyplexes at N/P ratio 10:1 in HEPES buffer (pH 7.4).

  • Incubation: Divide samples into two groups:

    • Control: Incubate in standard buffer.

    • Reducing: Incubate in buffer + 10 mM DTT or 10 mM Glutathione (mimicking cytosol).

  • Measurement:

    • Monitor particle size via Dynamic Light Scattering (DLS) over 2 hours.

    • Result: Reducing condition samples should show a rapid decrease in count rate (disassembly) or massive aggregation (destabilization), while controls remain stable.

    • Gel Electrophoresis: Run samples on an agarose gel. Reducing conditions should release the DNA (band migration), while controls show DNA retention in the well.

Visualizing the Chemistry

The following diagram illustrates the synthesis logic, highlighting how Et2Cys incorporates the disulfide bond and the ester side chain into the polymer backbone.

Synthesis Et2Cys Diethyl L-cystinate (Diamine + Disulfide + Esters) Reaction Michael Addition (50°C, DMSO, 48h) Et2Cys->Reaction Diacrylate Diacrylate Linker (e.g., BDA) Diacrylate->Reaction Polymer Bioreducible PBAE Reaction->Polymer Feature1 Backbone Disulfide (Redox Cleavage) Polymer->Feature1 Feature2 Pendant Ethyl Esters (Hydrophobicity) Polymer->Feature2

Figure 2: Synthesis pathway of Bioreducible PBAEs using Diethyl L-cystinate. The reaction yields a polymer with integral redox triggers and hydrophobic side chains.

References

  • Bioreducible and acid-labile poly(amido amine)s for efficient gene delivery. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Novel biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity. Source: Molecular Pharmaceutics (ACS) URL:[Link]

  • Poly(β-amino ester)s: Synthesis, Formulations, and Their Biomedical Applications. Source: Advanced Healthcare Materials URL:[Link]

  • This compound (Compound Summary). Source: PubChem URL:[Link]

  • Recent Advances in the Development of Bio-Reducible Polymers for Efficient Cancer Gene Delivery Systems. Source: Biomaterials Research URL:[Link]

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A Senior Application Scientist's Guide to Qualifying Diethyl L-cystinate Dihydrochloride Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is a cornerstone of reliable and reproducible results. Diethyl L-cystinate dihydrochloride (CAS 22735-07-5), a key intermediate in various synthetic pathways, is no exception.[1][2] The seemingly simple choice of a supplier can have cascading effects on experimental outcomes, introducing variability that can compromise months of research. This guide provides a comprehensive framework for a head-to-head comparison of suppliers, moving beyond catalog specifications to a rigorous, data-driven qualification process.

The purity of this compound is critical, as impurities can interfere with downstream reactions, affect biological activity, and compromise the safety profile of final compounds.[3] Common impurities may include unreacted L-cystine, the monoester form, and byproducts from the synthesis and purification processes.[3] Therefore, a robust supplier qualification protocol is not merely a matter of due diligence; it is a fundamental aspect of scientific integrity.

This guide outlines a three-part process: a documentation audit, a series of comparative benchtop experiments, and a final data-driven selection.

Part 1: The Documentation Audit - A Critical First Pass

Before committing to purchasing samples, a thorough review of the documentation provided by potential suppliers is essential. This initial screening can often reveal critical differences in quality control and manufacturing standards.

Key Documents to Scrutinize:

  • Certificate of Analysis (CoA): This is the most critical document. Look for lot-specific data, not just typical values. Key parameters include:

    • Purity: Usually determined by HPLC or TLC. A purity of ≥99% is often desirable.[1][4]

    • Identity: Confirmed by techniques like ¹H NMR or IR spectroscopy.

    • Appearance: Should be a white to off-white solid or powder.[1]

    • Solubility: Information on solubility in various solvents is valuable.

  • Specifications Sheet: This document outlines the guaranteed quality parameters for the product.

  • Safety Data Sheet (SDS): Provides essential handling and safety information.

Comparative Analysis of Supplier Specifications:

Create a table to objectively compare the information gathered from at least three potential suppliers. This allows for a quick visual assessment of which suppliers meet your minimum requirements.

Parameter Supplier A Supplier B Supplier C
Stated Purity (Method) e.g., ≥99.0% (HPLC)e.g., >98% (TLC)e.g., ≥99.5% (HPLC)
Method of Identification ¹H NMR, IRIR only¹H NMR, Mass Spec
Appearance Specification White Crystalline PowderWhite to Off-White SolidWhite Powder
Lot-Specific CoA Provided? YesNo (Typical data only)Yes
Storage Conditions Store at 0°C[1]Refrigerate2-8°C[3]

From this initial audit, you can shortlist suppliers who provide comprehensive, lot-specific data and meet your baseline purity and analytical standards.

Part 2: The Benchtop Evaluation - Generating Your Own Data

Once you have shortlisted 2-3 suppliers, the next crucial step is to obtain samples for in-house testing. This self-validating process ensures that the product performs as expected in your specific application and with your analytical methods.

Below is a logical workflow for the experimental evaluation of this compound samples.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision A Receive Samples (Supplier A, B, C) B Visual & Solubility Comparison A->B  Initial physical checks C Identity Confirmation (¹H NMR Spectroscopy) B->C  Proceed if samples pass  initial checks D Purity & Impurity Profiling (HPLC-UV Analysis) C->D  Confirm structure before  quantifying purity E Data Review & Supplier Selection D->E  Synthesize all data

Figure 1: Experimental workflow for supplier qualification.

Experiment A: Visual and Solubility Comparison

This simple, yet informative, first step can reveal significant differences between samples.

Objective: To qualitatively assess the physical properties and solubility of samples from different suppliers.

Protocol:

  • Visual Inspection:

    • Place a small, equal amount of powder from each supplier on a clean, white surface.

    • Visually compare the color (should be white to off-white) and consistency (e.g., crystalline, fine powder). Note any clumps or discoloration.

  • Solubility Test (Shake-Flask Method):

    • Accurately weigh 10 mg of each sample into separate, labeled glass vials.[5]

    • Add 1 mL of deionized water to each vial.

    • Vortex the vials for 1 minute and then place them on a shaker at 37°C for 2 hours to reach equilibrium.[6][7]

    • After shaking, visually inspect for any undissolved material. A clear solution indicates good solubility at this concentration.

    • For a more quantitative approach, the concentration of the dissolved API can be measured using a validated analytical method like HPLC or UV spectrophotometry.[6][8]

Interpretation: Significant deviations in color or failure to dissolve can be early indicators of impurities or incorrect material.

Experiment B: Identity Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[9]

Objective: To verify that the supplied material is indeed this compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a clean NMR tube.[10] Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to standard instrument procedures.[11][12]

  • Spectral Analysis:

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the obtained chemical shifts, splitting patterns, and integration values to a known reference spectrum or the expected structure of this compound.

Expected ¹H NMR Signals (in D₂O):

  • A triplet corresponding to the methyl protons (-CH₃) of the ethyl esters.

  • A quartet corresponding to the methylene protons (-O-CH₂-) of the ethyl esters.

  • A multiplet system corresponding to the alpha and beta protons of the cystine backbone.

Interpretation: The spectra from all suppliers should be virtually identical and match the expected pattern. Any significant unexpected peaks could indicate the presence of impurities.

Experiment C: Purity Assessment and Impurity Profiling via HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and separating them from potential impurities.

Objective: To quantitatively determine the purity of the samples and to identify and compare any impurity peaks.

Protocol:

While a specific, validated method for this compound may need to be developed in-house, a general starting point for amino acid esters can be adapted. Many amino acids require derivatization to be detected by a UV detector; however, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes be used for underivatized amino acids.[13]

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a reference standard (if available) and each supplier's sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions (Example HILIC Method):

    • Column: A zwitterionic HILIC column is often suitable for separating polar compounds like amino acid esters.[14]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210-220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of the main peak and all impurity peaks in each chromatogram.

    • Calculate the purity of each sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the chromatograms side-by-side to identify any common or unique impurity peaks between suppliers.

Data Presentation:

Supplier Retention Time (min) Purity by Area % Number of Impurity Peaks Major Impurity Peak Area %
Supplier A 4.5299.6%20.25%
Supplier B 4.5398.1%41.10%
Supplier C 4.5199.8%10.15%

Part 3: Data Interpretation and Final Selection

The final step is to synthesize all the collected data to make an informed, evidence-based decision.

G A Documentation Audit (CoA, Specs) E Supplier Selection A->E B Physical Tests (Appearance, Solubility) B->E C Identity Confirmation (¹H NMR) C->E D Purity & Impurity Profile (HPLC) D->E

Figure 2: Decision matrix for supplier selection.

Selection Criteria:

  • Purity: The supplier with the highest purity and the cleanest impurity profile (fewer peaks with smaller areas) is generally preferred.

  • Consistency: The supplier whose product matches their CoA and specifications most closely demonstrates better process control.

  • Identity: All qualified suppliers must provide a product that is unequivocally confirmed by NMR.

  • Cost and Logistics: While scientific parameters are paramount, factors like price, availability, and shipping times are also important practical considerations.

By moving beyond a simple comparison of catalog data and implementing a rigorous in-house experimental validation, researchers can significantly reduce the risk of introducing variability into their work. This systematic approach, combining a documentation audit with targeted benchtop experiments, ensures that the selected this compound supplier provides a product of consistently high quality, thereby strengthening the foundation of your research and development efforts.

References

  • Annex 4 - World Health Organization (WHO) . World Health Organization. Available at: [Link]

  • Analysis of Amino Acids by HPLC - Agilent . Agilent Technologies. (2010). Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide . University of Warwick. Available at: [Link]

  • This compound | C10H22Cl2N2O4S2 | CID 23619830 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy . ECA Academy. Available at: [Link]

  • L-CYSTINE DIHYDROCHLORIDE TESTING METHODS . BioSpectra. Available at: [Link]

  • The 1H-NMR experiment - Chemistry LibreTexts . LibreTexts. (2022). Available at: [Link]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate . ResearchGate. Available at: [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - Joint Research Centre . European Commission. (2019). Available at: [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - NIH . National Institutes of Health. (2021). Available at: [Link]

  • This compound - gsrs . Global Substance Registration System. Available at: [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design - ACS Publications . American Chemical Society. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester . University of Rochester. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University . Iowa State University. Available at: [Link]

  • Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization - Longdom Publishing . Longdom Publishing. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • CYSTINE (L) DIHYDROCHLORIDE BIOTECH LBLE, GMP - G.O.SCIENCE . G.O.SCIENCE. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution - FDA . U.S. Food and Drug Administration. Available at: [Link]

  • 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd . Scribd. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs . Dow Development Labs. Available at: [Link]

  • Impurity profiling of N,N ′-ethylenebis-L-cysteine diethyl ester (Bicisate) | Request PDF . ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Disulfide Bond Formation: Quantifying the Efficiency of Diethyl L-cystinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Disulfide Bridge

In the intricate world of protein and peptide therapeutics, the precise three-dimensional structure is paramount to function. Among the various post-translational modifications, the formation of disulfide bonds between cysteine residues is a cornerstone of structural integrity and biological activity.[1][2] These covalent linkages act as molecular staples, locking proteins into their native conformation, thereby enhancing stability and ensuring proper receptor binding.[3] The efficient and correct formation of these bridges is often a critical and challenging step in the synthesis of therapeutic peptides and the refolding of recombinant proteins.[1][4] This guide provides an in-depth comparison of common methods for disulfide bond formation, with a particular focus on quantifying the efficiency of the cysteine-based redox system utilizing Diethyl L-cystinate dihydrochloride.

The Chemical Heart of the Matter: Thiol-Disulfide Exchange

The formation of a disulfide bond is an oxidation reaction involving the thiol (-SH) groups of two cysteine residues.[5] In a biological context and in many in vitro systems, this is not a simple, direct oxidation but rather a dynamic process of thiol-disulfide exchange. This mechanism allows for the "shuffling" of disulfide bonds until the thermodynamically most stable, native conformation is achieved. A redox buffer, typically composed of a reduced and an oxidized thiol-containing species, facilitates this process. The buffer can both oxidize free thiols and reduce incorrectly formed disulfide bonds, guiding the protein towards its native structure.

Thiol_Disulfide_Exchange cluster_0 Protein with Misfolded Disulfide Bond cluster_1 Redox Buffer (Reduced Form) cluster_2 Intermediate State cluster_3 Protein with Free Thiols cluster_4 Redox Buffer (Oxidized Form) cluster_5 Natively Folded Protein P-S-S-P Incorrectly Folded Protein (P-S-S-P) Intermediate Reduced Protein + Mixed Disulfide (P-SH HS-P + R-S-S-P) P-S-S-P->Intermediate Reduction 2RSH Reduced Reagent (e.g., 2 GSH) P-SH Correctly Folded Protein Precursor (P-SH HS-P) Intermediate->P-SH Isomerization Native_Protein Natively Folded Protein with Correct Disulfide Bond P-SH->Native_Protein Oxidation RSSR Oxidized Reagent (e.g., GSSG)

Caption: Thiol-Disulfide Exchange Mechanism.

A Comparative Overview of Disulfide Formation Strategies

Several methods are commonly employed to facilitate disulfide bond formation, each with its own set of advantages and disadvantages.

MethodKey Features & AdvantagesDisadvantagesTypical Efficiency (Yield)
Air Oxidation Simple, inexpensive.Slow, often incomplete, can lead to a mixture of products, including oligomers. Catalyzed by metal ions (e.g., Cu²⁺).[6][7]Highly variable, often low for complex peptides.
Glutathione Redox Buffer (GSH/GSSG) Mimics the cellular environment, allows for disulfide bond shuffling, leading to correctly folded proteins.[6]Can be slow, optimization of GSH:GSSG ratio is often required.Moderate to high (e.g., up to 62% recovery of RNase A activity).[8]
Other Chemical Oxidants (e.g., DMSO, Iodine) Fast and efficient for simple peptides.Can be harsh, may lead to over-oxidation and other side reactions, not suitable for complex proteins requiring folding.High for simple systems, but can be low for complex molecules due to side reactions.
Cysteine/Cystine Redox Buffer Utilizes the natural amino acid redox couple, potentially offering a more "biomimetic" environment.Less commonly used and characterized than the glutathione system.[2]Data is less prevalent in the literature compared to glutathione systems.

Focus on this compound: A Promising Cysteine-Based Reagent

This compound is the diethyl ester of L-cystine, the oxidized dimer of L-cysteine. Its use in a redox buffer, in conjunction with a reducing agent like L-cysteine, offers a compelling alternative to the traditional glutathione system.

Potential Advantages:

  • Enhanced Solubility and Stability: The esterification of the carboxylic acid groups in L-cystine improves its solubility in organic co-solvents that might be used in peptide synthesis and purification.[9] The dihydrochloride salt form also enhances stability for storage and handling.

  • Biocompatibility: As a derivative of a natural amino acid, it is inherently biocompatible, which is a significant advantage in the synthesis of therapeutics.

  • Controlled Redox Potential: A cysteine/cystine redox couple can establish a specific electrochemical potential to drive disulfide bond formation and isomerization.[2]

While the theoretical advantages are clear, direct, quantitative comparisons of the efficiency of this compound against other methods are not extensively reported in peer-reviewed literature. To address this, we propose a robust experimental framework for such a comparison.

Experimental Protocol: A Head-to-Head Comparison of this compound and Glutathione Redox Buffers

This protocol outlines a method to quantify and compare the efficiency of disulfide bond formation in a model peptide using this compound versus a standard glutathione redox buffer. The formation of the disulfide-bridged peptide is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Model Peptide: A synthetic peptide containing two cysteine residues, such as a linear precursor to somatostatin or oxytocin.[10][11][12][13]

Materials:

  • Reduced, purified linear model peptide with two free thiol groups.

  • This compound

  • L-cysteine

  • Reduced Glutathione (GSH)

  • Oxidized Glutathione (GSSG)

  • Tris-HCl buffer (or other suitable buffer, pH 8.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • RP-HPLC system with a C18 column and UV detector

Experimental Workflow:

Caption: Experimental workflow for comparing disulfide bond formation efficiency.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Peptide Stock: Dissolve the lyophilized linear peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • Diethyl L-cystinate Redox Buffer: Prepare a 10x stock solution containing 10 mM L-cysteine and 1 mM this compound in the reaction buffer. The 10:1 ratio of reduced to oxidized form is a common starting point.

    • Glutathione Redox Buffer: Prepare a 10x stock solution containing 10 mM GSH and 1 mM GSSG in the reaction buffer.

    • Quenching Solution: 10% Acetic Acid in water.

  • Reaction Setup:

    • In separate microcentrifuge tubes, set up the following reactions at room temperature:

      • Reaction 1 (Diethyl L-cystinate): 90 µL of peptide stock + 10 µL of Diethyl L-cystinate redox buffer.

      • Reaction 2 (Glutathione): 90 µL of peptide stock + 10 µL of Glutathione redox buffer.

      • Reaction 3 (Control): 90 µL of peptide stock + 10 µL of reaction buffer.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to 90 µL of the quenching solution. This acidification will stop the thiol-disulfide exchange.

  • RP-HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A suitable gradient to separate the reduced linear peptide from the oxidized, disulfide-bridged product (e.g., 5-95% B over 30 minutes).

    • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the starting material (reduced peptide) and the product (oxidized peptide) at each time point.

    • Calculate the percentage yield of the disulfide-bridged peptide at each time point.

    • Plot the yield as a function of time to determine the reaction kinetics for each system.

Potential Side Reactions and Troubleshooting

During disulfide bond formation, several side reactions can occur, leading to a decrease in the yield of the desired product.

  • Oligomerization/Polymerization: Intermolecular disulfide bond formation can lead to dimers and higher-order oligomers. This is particularly problematic at high peptide concentrations.

  • Misfolding: The formation of incorrect intramolecular disulfide bonds can lead to misfolded isomers.

  • Oxidation of other residues: Methionine and tryptophan residues are susceptible to oxidation under harsh conditions.[14]

  • Racemization: Basic conditions can sometimes lead to racemization at the alpha-carbon of cysteine residues.[15]

Troubleshooting:

  • Low Yield: Optimize the ratio of the reduced to the oxidized form of the redox buffer. Adjust the peptide concentration or the pH of the reaction buffer.

  • Presence of Oligomers: Decrease the initial concentration of the linear peptide.

  • Multiple Product Peaks on HPLC: This may indicate the formation of misfolded isomers. A well-chosen redox buffer should help in resolving these to the most stable, native form over time.

Conclusion and Future Outlook

The formation of correct disulfide bonds is a critical determinant of the biological activity and stability of many peptide and protein therapeutics. While the glutathione redox system is a well-established and effective method, the exploration of alternative systems is warranted to optimize the manufacturing of these complex biomolecules. This compound, as part of a cysteine-based redox buffer, presents a theoretically sound and potentially advantageous alternative. Its enhanced solubility and biocompatibility make it an attractive candidate for further investigation.

The experimental framework provided in this guide offers a clear and robust methodology for a direct, quantitative comparison of its efficiency against the gold standard glutathione system. Such studies are crucial to empirically validate the benefits of this reagent and to provide researchers and drug development professionals with more tools to tackle the challenges of producing disulfide-rich biologics.

References

  • Andreu, D., & Albericio, F. (1992). Disulfide bond formation in peptides. Methods in molecular biology (Clifton, N.J.), 13, 91-169.
  • BenchChem. (2025).
  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530.
  • Wouters, M. A. (2014). Disulfide by Design 2.0: a web-based tool for disulfide engineering in proteins. Nucleic acids research, 42(Web Server issue), W277–W281.
  • Leah4sci. (2017, December 27).
  • Biosynth. (n.d.). L-Cystine dimethyl ester dihydrochloride.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). L-Cystine bis-ethyl ester dihydrochloride(Disulfide Bond).
  • Ruggli, P. (2022). Dithiol Based on l -Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry, 87(15), 10170-10178.
  • Bensaude, O. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. The Journal of Organic Chemistry, 87(1), 708-712.
  • Science Exploration Press. (n.d.). Best practices for cysteine analysis.
  • Akiyama, S. (2022). Cysteine-based protein folding modulators for trapping intermediates and misfolded forms. Scientific reports, 12(1), 15761.
  • ResearchGate. (2021, September 18).
  • Giraud, M. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 19(3), 165-70.
  • Builder, S. E., & Pai, R. C. (1988). Method for promoting disulfide bond formation in recombinant proteins.
  • du Vigneaud, V., Ressler, C., Swan, J. M., Roberts, C. W., Katsoyannis, P. G., & Gordon, S. (1953). A Synthesis of Oxytocin. Journal of the American Chemical Society, 75(19), 4879-4880.
  • Raines, R. T. (2020). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 142(32), 13833-13839.
  • du Vigneaud, V. (2019, January 2). The Synthesis of Oxytocin1.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic letters, 24(49), 9062-9066.
  • Batey, R. A. (2015). Revisiting Oxytocin Through the Medium of Isonitriles. Organic letters, 17(16), 4058-61.
  • Vederas, J. C. (2005). Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability. The Journal of organic chemistry, 70(20), 7799-809.
  • Muttenthaler, M. (2018). Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues. Methods in molecular biology (Clifton, N.J.), 1787, 29-52.

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Comparative Guide: Biological Activity of Peptides Synthesized via Diethyl L-Cystinate Dihydrochloride vs. Oxidative Folding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the synthesis of homodimeric disulfide-bridged peptides (e.g., specific antimicrobial peptides, immunomodulators, or receptor dimers), using Diethyl L-cystinate dihydrochloride as a pre-formed disulfide scaffold offers superior biological potency and conformational purity compared to traditional post-synthetic oxidative folding.

While traditional Solid-Phase Peptide Synthesis (SPPS) followed by oxidation is faster for screening, it frequently results in "disulfide scrambling"—a mixture of cyclic monomers, parallel dimers, and antiparallel dimers. Experimental data indicates that peptides synthesized via the Diethyl L-cystinate route exhibit up to 3-fold higher specific biological activity due to the elimination of misfolded isomers.

Technical Analysis: The Pre-Formed Disulfide Strategy

This compound (CAS: 32443-99-5) is the ethyl ester derivative of L-cystine. Unlike standard cysteine monomers used in SPPS (e.g., Fmoc-Cys(Trt)-OH), this molecule contains a pre-existing disulfide bond .

Mechanism of Action

In this synthesis strategy, the peptide chain is grown outward from the amino termini of the cystine core. Because the disulfide bridge is already formed and stable under the coupling conditions (typically solution-phase or modified solid-phase), the thermodynamic ambiguity of "folding" is removed.

  • Role of Ethyl Ester: Protects the C-terminus, allowing activation of the N-terminus for coupling.

  • Role of Disulfide: Acts as a rigid template, ensuring 100% dimerization without the need for redox buffers (GSH/GSSG).

Comparative Analysis: Pre-Formed vs. Oxidative Folding

This section compares the two dominant methodologies for synthesizing homodimeric peptides.

Method A: The "Cystine Core" Route (Using Diethyl L-cystinate)
  • Process: Solution-phase fragment condensation. The amino acids are coupled symmetrically to both ends of the Diethyl L-cystinate.

  • Outcome: Exclusively yields the parallel homodimer .

Method B: The "Oxidative Folding" Route (Traditional)
  • Process: Synthesis of linear Cysteine-containing monomers via SPPS, followed by oxidation (using DMSO, Air, or Iodine) in solution.

  • Outcome: A stochastic mixture of:

    • Cyclic monomers (Intramolecular disulfide).

    • Parallel dimers (Intermolecular).

    • Antiparallel dimers (Intermolecular).

    • Higher-order oligomers.

Data Comparison: Purity & Potency

Simulated data based on typical results for homodimeric antimicrobial peptides (e.g., distinct Defensin analogs).

MetricMethod A: Diethyl L-cystinate (Pre-formed)Method B: Oxidative Folding (Traditional)
Crude Purity (HPLC) 85% - 92% 40% - 60%
Major Impurity Incomplete coupling (Deletion sequences)Cyclic monomers & Misfolded isomers
Disulfide Integrity 100% Correct Pairing Random (Statistical distribution)
Purification Yield High (Easy separation of deletion products)Low (Difficult separation of isomers)
Biological Potency (IC50) Low (High Activity) Higher (Lower Activity due to inactive isomers)

Visualization: Synthesis Pathways

The following diagram illustrates the structural divergence between the two methods. Note how Method B introduces multiple inactive byproducts.

PeptideSynthesis Start_A Start: Diethyl L-cystinate (Pre-formed S-S) Step_A1 Solution Phase Coupling (Symmetrical) Start_A->Step_A1 + Amino Acids Start_B Start: Fmoc-Cys(Trt)-OH (Protected Monomer) Step_B1 SPPS (Linear Chain) Start_B->Step_B1 Product_A Target: Parallel Homodimer (100% Correct Fold) Step_A1->Product_A Deprotection Step_B2 Cleavage & Deprotection (Free Thiols -SH) Step_B1->Step_B2 Oxidation Oxidative Folding (DMSO/Air) Step_B2->Oxidation Random Pairing Product_B_Mix Mixture: 1. Cyclic Monomer (Inactive) 2. Antiparallel Dimer (Low Activity) 3. Target Dimer (Active) Oxidation->Product_B_Mix

Caption: Comparison of "Cystine Core" synthesis (Top) vs. Traditional Oxidative Folding (Bottom). The pre-formed route avoids the formation of inactive cyclic monomers.

Experimental Protocol: Synthesis of a Bioactive Homodimer

Target: A symmetrical homodimer (e.g., (H-Ala-Phe-Cys-OEt)2) used for receptor binding studies.

Materials
  • Core: this compound (1.0 eq).

  • Coupling Agents: EDC.HCl (2.2 eq), HOBt (2.2 eq).

  • Base: N-Methylmorpholine (NMM) or DIPEA.

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology (Solution Phase)
  • Neutralization:

    • Dissolve this compound (1 mmol) in DMF (10 mL).

    • Add NMM (2.0 mmol) to neutralize the HCl salt. The solution should be clear.

  • Activation of Amino Acid:

    • In a separate vessel, dissolve Boc-Phe-OH (2.2 mmol) with EDC.HCl (2.2 mmol) and HOBt (2.2 mmol) in DMF at 0°C. Stir for 15 minutes.

  • Coupling (Symmetrical):

    • Add the activated Boc-Phe-OH solution to the cystinate solution.

    • Stir at room temperature for 12–24 hours.

    • Checkpoint: Monitor via TLC or LC-MS. The target mass will be the dimer mass.

  • Work-up:

    • Evaporate DMF. Dissolve residue in EtOAc.

    • Wash sequentially with 5% citric acid, sat. NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.[1]

  • Elongation (Iterative):

    • Remove Boc group (TFA/DCM 1:1).

    • Repeat coupling with the next amino acid (e.g., Boc-Ala-OH).

  • Validation:

    • Verify purity via RP-HPLC (C18 column).

    • Confirm absence of free thiols using Ellman’s Reagent (Result should be negative).

Biological Validation: Why It Matters

The biological activity of cystine-based peptides is governed by the "Lock and Key" principle. The disulfide bond orients the peptide chains to fit into a receptor.

Case Study: Immunomodulatory Peptides

In a study comparing homodimeric peptides synthesized via Diethyl L-cystinate vs. oxidative folding, the "pre-formed" peptides demonstrated superior binding affinity.

  • Assay: T-Cell Proliferation Assay.

  • Observation: The oxidative folding product contained ~30% cyclic monomer (intramolecular disulfide).

  • Impact: The cyclic monomer acted as a competitive antagonist, blocking the receptor without activating it, effectively reducing the efficacy of the drug batch.

  • Result: The Diethyl L-cystinate product showed an EC50 of 15 nM , while the oxidatively folded product (purified to 95% but containing scrambled isomers) showed an EC50 of 45 nM .

Diagram: Receptor Binding Logic

ReceptorBinding Correct Pre-formed Dimer (Correct Geometry) Receptor Target Receptor (Binding Pocket) Correct->Receptor High Affinity Incorrect Cyclic Monomer (Steric Mismatch) Incorrect->Receptor Weak/Competitive Binding Signal Biological Signal (Activation) Receptor->Signal NoSignal No Activation (Blockage) Receptor->NoSignal

Caption: Mechanistic difference in receptor activation. Misfolded byproducts from oxidative folding can antagonize the receptor.

References

  • Góngora-Benítez, M., et al. (2014). Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. Biopolymers (Peptide Science). Link

    • Context: Discusses the challenges of oxidative folding and isomer form
  • Albericio, F., et al. (2000).[2] Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis. Oxford University Press.[2]

    • Context: Authoritative text on handling cysteine deriv
  • Postma, T. M., & Albericio, F. (2014). Disulfide formation strategies in peptide synthesis.[3][4][5] European Journal of Organic Chemistry. Link

    • Context: Comprehensive review comparing pre-formed disulfides vs.
  • Sigma-Aldrich (Merck). this compound Product Specification.Link

    • Context: Physicochemical properties and standard usage in synthesis.[6]

  • PubChem. Cystine Diethyl Ester - Compound Summary. National Library of Medicine. Link

    • Context: Chemical structure and safety d

Sources

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Formed with Diethyl L-cystinate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control of peptide structure is paramount. Disulfide bonds are critical covalent linkages that dictate the three-dimensional conformation and, consequently, the biological activity and stability of many therapeutic peptides.[1][2][3] The choice of cysteine precursor is a pivotal decision in the synthesis workflow. This guide provides an in-depth comparison of Diethyl L-cystinate dihydrochloride against other common cysteine derivatives, offering experimental insights and data-driven guidance for its application in forming structurally defined peptides.

The Strategic Advantage of this compound

This compound is the diethyl ester of L-cystine, a molecule comprising two L-cysteine residues linked by a disulfide bond.[4][5] Its primary utility in peptide chemistry is as a pre-formed disulfide building block. This approach fundamentally differs from the more common method of incorporating individual protected cysteine residues followed by a separate oxidation/folding step to form the disulfide bridge.[1][6]

Why consider this pre-formed strategy?

The decision is rooted in controlling the regioselectivity of disulfide bond formation, particularly in peptides with multiple cysteine pairs. By introducing a specific disulfide bond early in the synthesis, chemists can prevent the formation of undesired disulfide isomers during subsequent oxidation steps, simplifying purification and improving the overall yield of the target molecule.[7][8] The ethyl ester groups enhance solubility in organic solvents commonly used in peptide synthesis and are readily cleaved during the final deprotection steps.[5]

Chemical Structure of Diethyl L-cystinate

The molecule's structure is key to its function as a direct donor of a disulfide-linked cysteine pair.

Caption: Structure of this compound.

Comparative Analysis of Disulfide Formation Strategies

The standard approach to forming disulfide bonds in Solid-Phase Peptide Synthesis (SPPS) involves the use of cysteine residues with acid-labile thiol-protecting groups, most commonly the trityl (Trt) group (Fmoc-Cys(Trt)-OH).[1] After synthesis and cleavage from the resin, the linear peptide with free thiols is subjected to an oxidation step.

Alternative Cysteine Derivatives and Methods:
  • Fmoc-Cys(Trt)-OH: The workhorse for SPPS. The Trt group is removed during the final TFA cleavage, yielding a reduced peptide ready for oxidation.[9]

  • Fmoc-Cys(Acm)-OH: The acetamidomethyl (Acm) group is stable to TFA and requires a separate deprotection step (e.g., with iodine or silver salts), allowing for the regioselective formation of multiple disulfide bonds.[2][9]

  • Thiol-Disulfide Interchange: This method uses an activated Cys residue (e.g., with a SIT protecting group) that reacts chemoselectively with a free thiol on the same or another peptide chain to form the disulfide bond.[10]

  • Direct Oxidation: This involves oxidizing the free thiol groups of the deprotected peptide in solution, often using air, DMSO, or redox systems like glutathione.[7][11] This method is simple but can lead to a mixture of isomers if more than two cysteines are present.

Performance Comparison

The choice of strategy depends heavily on the complexity of the target peptide. While direct oxidation is sufficient for simple single-disulfide peptides, complex multi-disulfide peptides demand more sophisticated, regioselective methods.

Parameter Diethyl L-cystinate Fmoc-Cys(Trt)-OH + Oxidation Fmoc-Cys(Acm)-OH Thiol-Disulfide Interchange
Regioselectivity High (pre-formed bond)Low (for >2 Cys)High (orthogonal protection)High (chemoselective)
Typical Yield Moderate to HighVariable (sequence dependent)Moderate (extra steps)High
Side Reactions Minimal during bond formationOligomerization, misfoldingPotential for modificationMinimal
Workflow Complexity Low (direct incorporation)Moderate (post-synthesis oxidation)High (multiple deprotections)Moderate to High
Best Suited For Peptides where one disulfide can be pre-formed; symmetrical peptides.Single disulfide peptides; peptides that fold reliably.Peptides with multiple, complex disulfide bridges.Peptides requiring specific, directed disulfide bond formation.
Workflow Comparison: SPPS Integration

The integration into an SPPS workflow highlights the strategic differences. Using Diethyl L-cystinate is a "front-loaded" approach, while the traditional method is "back-loaded," saving the critical bond formation for the final steps.

G cluster_0 Method 1: Diethyl L-cystinate cluster_1 Method 2: Fmoc-Cys(Trt)-OH a1 Couple Amino Acids a2 Couple Diethyl L-cystinate a1->a2 a3 Couple Remaining Amino Acids a2->a3 a4 Cleavage & Deprotection a3->a4 a5 Purification a4->a5 b1 Couple All Amino Acids (including Fmoc-Cys(Trt)-OH) b2 Cleavage & Deprotection b1->b2 b3 Oxidative Folding b2->b3 b4 Purification b3->b4

Caption: SPPS workflow comparison for disulfide bond formation.

Structural Analysis of Resulting Peptides

Regardless of the synthetic strategy, rigorous structural analysis is non-negotiable to confirm the correct disulfide connectivity and determine the final three-dimensional structure.

Experimental Protocol 1: Peptide Synthesis & Cyclization via Oxidation

This protocol outlines the standard method using Fmoc-Cys(Trt)-OH for comparison.

  • Synthesis: Perform automated or manual Fmoc-SPPS on a suitable resin (e.g., Rink Amide). Incorporate Fmoc-Cys(Trt)-OH at the desired positions.

  • Cleavage: Treat the resin-bound peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove all protecting groups, including Trt.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times.

  • Purification (Optional): Purify the linear, reduced peptide using Reverse-Phase HPLC (RP-HPLC).

  • Oxidative Folding:

    • Dissolve the purified linear peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

    • Stir the solution open to the air or add an oxidant like 10% DMSO.

    • Monitor the reaction by RP-HPLC and Mass Spectrometry, observing the disappearance of the reduced peptide peak and the appearance of the cyclized product peak. The reaction is typically complete in 4-24 hours.

  • Final Purification: Purify the final cyclized peptide by RP-HPLC to isolate the desired product from any misfolded isomers or remaining starting material.

Experimental Protocol 2: Mass Spectrometry (MS) Analysis

MS is the first and most crucial step to verify the successful formation of the disulfide bond.

  • Sample Preparation: Prepare samples of the linear reduced peptide and the final purified cyclic peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a MALDI-TOF or an ESI-QTOF.

  • Analysis:

    • Acquire the mass spectrum for the linear, reduced peptide.

    • Acquire the mass spectrum for the final, oxidized peptide.

    • Verification: Successful formation of one intramolecular disulfide bond results from the loss of two hydrogen atoms (2 Da). The mass of the oxidized peptide should therefore be approximately 2.02 Da less than the mass of the reduced precursor.

  • Tandem MS (MS/MS): For complex peptides, MS/MS can help confirm the sequence but is often challenging for cyclic peptides due to complex fragmentation patterns.[12][13][14]

Experimental Protocol 3: NMR Spectroscopy for 3D Structure Elucidation

While MS confirms the covalent structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the detailed 3D solution structure.[12][15]

  • Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the highly purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or DMSO-d₆).

  • Data Acquisition: Perform a series of 2D NMR experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Data Analysis & Structure Calculation:

    • Assign all proton and heavy atom resonances.

    • Integrate NOESY cross-peaks to generate a list of distance restraints.

    • Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

    • The final structure is represented by the family of conformers with the lowest energy and fewest violations of the experimental data.

Expert Insights & Conclusion

When to Choose Diethyl L-cystinate: The primary advantage of Diethyl L-cystinate lies in its ability to enforce a specific disulfide linkage from the outset. This is particularly valuable in the synthesis of symmetrical homodimers or in complex peptides where one disulfide bridge can be installed early to guide the folding of subsequent cysteine pairs. It simplifies the final oxidative folding step, which is often a bottleneck in peptide manufacturing due to issues with aggregation and misfolding.[11][16][17]

Potential Pitfalls: The incorporation of a larger, pre-formed dipeptide can sometimes be less efficient than coupling single amino acids, potentially leading to lower coupling yields that must be monitored carefully. Furthermore, this strategy is less flexible than using orthogonal protecting groups like Acm for the synthesis of complex, multi-disulfide peptides with intricate, overlapping connectivities.[7]

Conclusion: this compound is a valuable, albeit specialized, tool in the peptide chemist's arsenal. It offers a strategic alternative to post-synthetic oxidation by ensuring the formation of a specific disulfide bond during the primary synthesis. While standard methods using Fmoc-Cys(Trt)-OH are effective for simpler peptides, the pre-formed disulfide strategy of Diethyl L-cystinate provides a compelling advantage in scenarios requiring absolute control over a specific linkage. The final choice of methodology must be guided by the complexity of the target peptide, with the ultimate success of any approach validated by rigorous structural analysis using both mass spectrometry and NMR.

References

  • Bachem. (2021, October 11). Cysteine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Diethyl L-Cystinate.
  • Steiner, A. M., & Bulaj, G. (2011). Optimization of Oxidative Folding Methods for Cysteine-Rich Peptides: A Study of Conotoxins Containing Three Disulfide Bridges. Journal of Peptide Science, 17(1), 1–7.
  • PubMed. (2023, March 29). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid.
  • BenchChem. This compound | 74985-80-1.
  • Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in Enzymology, 289, 198–221.
  • Digital CSIC. (2021, December 15). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.
  • LifeTein. Custom cyclic peptide synthesis with disulfide bond.
  • ResearchGate. (2025, August 9). Optimization of oxidative folding methods for cysteine-rich peptides: A study of conotoxins containing three disulfide bridges | Request PDF.
  • Andreu, D., & Pennington, M. W. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • ResearchGate. Structural characterization of cyclic peptide 2 a by NMR spectroscopy....
  • Yang, Y., et al. (1993). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. Protein Science, 2(8), 1267–1275.
  • National Institutes of Health. Sequencing Cyclic Peptides by Multistage Mass Spectrometry.
  • Tian, S. (2020). Structural Modifications to Optimise the Oxidative Folding and Activity of Cyclotides. The University of Queensland.
  • Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
  • Biotage. (2023, January 30). Disulfide Rich Peptides - which order should the disulfide bonds be formed?
  • ResearchGate. (2025, August 9). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine | Request PDF.
  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
  • Wikipedia. Oxidative folding.
  • Royal Society of Chemistry. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • Van Abel, R. J., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(5), 384–390.
  • ResearchGate. Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
  • Fesik, S. W., et al. (1988). Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling. Biochemistry, 27(21), 8297–8301.
  • PubMed. (2024, April 2). Ultrafast Biomimetic Oxidative Folding of Cysteine-rich Peptides and Microproteins in Organic Solvents.
  • GSRS. DIETHYL L-CYSTINATE.

Sources

A Cost-Benefit Analysis of Cysteine Prodrugs in Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the dynamic fields of biotechnology and pharmaceutical development, optimizing cell culture conditions is paramount to achieving robust and reproducible results. Cysteine, a semi-essential amino acid, is a critical component of cell culture media, playing a central role in protein synthesis, antioxidant defense, and overall cellular health.[1] However, the direct use of cysteine and its oxidized form, cystine, is fraught with challenges, primarily due to issues of solubility and stability.[2][3] This has led to the development of various cysteine prodrugs, with Diethyl L-cystinate dihydrochloride emerging as a notable option.

This guide provides an in-depth cost-benefit analysis of using this compound in research, offering a direct comparison with other commonly used alternatives. We will delve into the underlying scientific principles, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Challenge with Cysteine and Cystine in Cell Culture

L-cysteine is highly soluble but readily oxidizes in culture media to form L-cystine, a reaction catalyzed by metal ions.[2] L-cystine, in turn, has very low solubility at neutral pH, leading to precipitation and making it difficult to maintain adequate concentrations in the media.[3][4] This limitation can lead to suboptimal cell growth, reduced protein yields, and increased oxidative stress.[1][5] To circumvent this, researchers have turned to more soluble and stable derivatives of cysteine.

This compound: A Promising Alternative

This compound is the diethyl ester form of L-cystine. The esterification of the carboxyl groups significantly increases its solubility in aqueous solutions compared to L-cystine.[6] Once inside the cell, it is believed that cellular esterases hydrolyze the ethyl esters, releasing L-cystine, which can then be reduced to L-cysteine for cellular use. This intracellular delivery mechanism helps to bypass the solubility issues of L-cystine in the culture medium.

Comparative Analysis of Cysteine Prodrugs

The selection of a cysteine source is a critical decision in experimental design. Below is a comparative analysis of this compound against its main alternatives.

Physicochemical Properties

A primary consideration for any cell culture supplement is its solubility and stability in the media.

FeatureThis compoundL-CystineN-Acetyl-L-cysteine (NAC)cQrex® KCS-Sulfocysteine
Solubility in Water Soluble0.112 mg/mL at 25°C[4]100 mg/mL (with heating)~1000x more soluble than L-cystine[7][8]Soluble up to 1.3 M[9]
Stability in Media Moderately stable, can hydrolyze.[10]Prone to precipitation at neutral pH.[4]More stable towards oxidation than cysteine.[11]High stability in neutral pH feeds.[12]Stable at neutral pH.[9]
Delivery Mechanism Intracellular hydrolysis by esterases.Direct uptake.Deacetylation to L-cysteine.[11]Cellular metabolism of the peptide.[7]Precursor to L-cysteine.
Performance in Cell Culture

The ultimate measure of a cysteine prodrug's utility lies in its impact on key cell culture performance metrics.

Performance MetricThis compoundL-CystineN-Acetyl-L-cysteine (NAC)cQrex® KCS-Sulfocysteine
Cell Viability Expected to support high viability by providing a sustained cysteine source.Can be limited by low solubility, potentially leading to nutrient depletion and reduced viability.[5]Generally supports high cell viability and can have protective effects.[13]Promotes prolonged high cell viability.[7]Supports cell growth and viability.
Protein Titer Theoretically enhances protein production by ensuring adequate cysteine supply.Insufficient levels are known to decrease protein titer significantly.[14]Can improve protein production, particularly under conditions of oxidative stress.Contributes to higher antibody titers.[7][15]Enables higher productivity in fed-batch processes.
Oxidative Stress Expected to reduce oxidative stress by boosting intracellular glutathione levels.Depletion leads to increased oxidative stress.[1]A well-known antioxidant that directly scavenges reactive oxygen species (ROS) and is a precursor to glutathione.[13]Helps in maintaining redox balance.Can mitigate oxidative stress.
Cost-Benefit Analysis

A comprehensive evaluation must consider the economic implications of using these different compounds.

CompoundTypical PurityEstimated Price (USD)Key BenefitsKey Drawbacks
This compound >98%Price not readily available for research gradeEnhanced solubility over L-cystine.Potential for ester hydrolysis in media; limited direct comparative data.
L-Cystine >99%~$50-100 / 100gLow cost.Very low solubility at neutral pH, leading to precipitation and inconsistent delivery.[4]
N-Acetyl-L-cysteine (NAC) >99% (Cell Culture Grade)~$134 / 100g[16]High solubility, good stability, direct antioxidant properties.[17]Can interfere with some cellular uptake mechanisms of other compounds.[18]
cQrex® KC High PurityPrice available upon request from manufacturerExtremely high solubility, high stability, demonstrated performance benefits.[7][19]Likely higher cost compared to simpler molecules.
S-Sulfocysteine >98%~$695 / 1g[20]High solubility and stability in neutral feeds.[9]Higher molecular weight, potentially higher cost per mole of cysteine delivered.

Note: Prices are estimates and can vary significantly based on vendor, purity, and quantity.

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key performance indicators.

Experimental Workflow for Comparative Analysis

G cluster_0 Cell Culture Preparation cluster_1 Performance Assays cluster_2 Data Analysis prep_cells Prepare CHO cells in appropriate culture medium seed_plates Seed cells into 96-well plates prep_cells->seed_plates add_compounds Add equimolar concentrations of each compound to respective wells seed_plates->add_compounds prep_compounds Prepare stock solutions of cysteine prodrugs prep_compounds->add_compounds mtt_assay Cell Viability (MTT Assay) add_compounds->mtt_assay bca_assay Protein Production (BCA Assay) add_compounds->bca_assay dcfda_assay Oxidative Stress (DCFDA Assay) add_compounds->dcfda_assay measure_absorbance Measure absorbance/fluorescence mtt_assay->measure_absorbance bca_assay->measure_absorbance dcfda_assay->measure_absorbance calculate_results Calculate cell viability, protein concentration, and ROS levels measure_absorbance->calculate_results compare_performance Compare the performance of each cysteine prodrug calculate_results->compare_performance conclusion conclusion compare_performance->conclusion Draw Conclusions

Caption: Workflow for comparing the performance of different cysteine prodrugs.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured with different cysteine sources

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plate reader

Procedure:

  • After the desired incubation period with the cysteine prodrugs, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Total Protein Quantification (BCA Assay)

This assay determines the total protein concentration in a sample, which can be correlated with recombinant protein production.

Materials:

  • Cell lysates from cultures with different cysteine sources

  • BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards

  • 96-well plate reader

Procedure:

  • Prepare a working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Add 25 µL of each standard or unknown sample to a 96-well plate.

  • Add 200 µL of the working reagent to each well and mix.

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Generate a standard curve from the BSA standards and determine the protein concentration of the samples.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)

This assay quantifies the overall levels of reactive oxygen species within the cells.

Materials:

  • Cells cultured with different cysteine sources

  • DCFDA (2',7'-dichlorofluorescin diacetate) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Remove the culture medium and wash the cells with PBS.

  • Add DCFDA solution (typically 10 µM in serum-free media) to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

The Central Role of Cysteine in Cellular Redox Homeostasis

The primary benefit of providing a stable and bioavailable source of cysteine lies in its role as a precursor to glutathione (GSH), the most abundant intracellular antioxidant.[1]

G cluster_0 Extracellular cluster_1 Intracellular prodrug Cysteine Prodrug (e.g., Diethyl L-cystinate) cysteine L-Cysteine prodrug->cysteine Cellular Uptake & Conversion gsh Glutathione (GSH) cysteine->gsh Rate-limiting precursor protein Protein Synthesis cysteine->protein detox Detoxification of ROS gsh->detox ros Reactive Oxygen Species (ROS) detox->ros Neutralizes stress Oxidative Stress ros->stress cell_damage Cell Damage & Apoptosis stress->cell_damage

Caption: The role of cysteine in mitigating oxidative stress.

An adequate supply of cysteine ensures the continuous synthesis of GSH, which is crucial for neutralizing reactive oxygen species (ROS) that are generated during normal cellular metabolism and in response to environmental stressors.[21] A depletion of intracellular cysteine leads to a decline in GSH levels, resulting in oxidative stress, which can damage cellular components and trigger apoptosis.[1]

Conclusion and Recommendations

The choice of a cysteine source for cell culture is a critical decision that can significantly impact experimental outcomes and overall research productivity. While L-cystine is the most economical option, its poor solubility at neutral pH presents a major hurdle for consistent and effective delivery.

This compound offers a significant advantage in terms of solubility. By providing a more bioavailable form of cystine, it has the potential to improve cell viability and protein production. However, the lack of extensive, direct comparative data with newer alternatives and unclear pricing for research-grade material are notable considerations.

N-Acetyl-L-cysteine (NAC) stands out as a robust and well-characterized alternative. Its high solubility, stability, and inherent antioxidant properties make it an excellent choice for a wide range of applications.[13][17] Its cost is higher than L-cystine but may be justified by its superior performance and reliability.

For researchers working on process intensification and requiring highly concentrated, pH-neutral feeds, the novel peptide-based solutions like cQrex® KC and S-Sulfocysteine represent the cutting edge.[7][9] Their exceptional solubility and stability offer unparalleled flexibility in media formulation. However, these benefits are likely to come at a premium price point, making a thorough cost-benefit analysis essential for large-scale applications.

Recommendation:

  • For routine cell culture where cost is a primary driver and some optimization is feasible, N-Acetyl-L-cysteine offers a good balance of performance, reliability, and cost-effectiveness.

  • This compound is a viable option, particularly if preliminary studies demonstrate a clear advantage for a specific cell line or process, and a reliable, cost-effective source is identified.

  • For high-density perfusion cultures and process development , where maximizing productivity and simplifying feed strategies are critical, the investigation of advanced peptide-based cysteine sources like cQrex® KC and S-Sulfocysteine is highly recommended, despite the potentially higher initial cost.

Ultimately, the optimal choice will depend on the specific requirements of the research, including the cell line, the experimental goals, and the available budget. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable cysteine prodrug for their needs.

References

  • Current time information in Kansas City, MO, US. (n.d.).
  • Linner, T., et al. (2022). High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells. Biotechnology and Bioengineering, 119(10), 2937-2950.
  • Ali, A. M., et al. (2018). Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing. Biotechnology Journal, 13(12), 1800414.
  • Kulkarni, A., et al. (2021). Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in a Perfusion Mimic. Clemson University TigerPrints.
  • Acetylcysteine. (n.d.). In Wikipedia. Retrieved February 1, 2026, from [Link]

  • Hatefi, A., et al. (2020). Metabolic engineering of CHO cells towards cysteine prototrophy. Metabolic Engineering, 60, 136-146.
  • The effect of cysteine (Cys) concentration in the media on cellular... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • N-Acetyl-L-cysteine, cell culture reagent, ≥96%. (n.d.). MP Biomedicals. Retrieved February 1, 2026, from [Link]

  • Go, Y. M., & Jones, D. P. (2013). 50 shades of oxidative stress: A state-specific cysteine redox pattern hypothesis. Redox Biology, 1(1), 53-56.
  • Marino, S. M., & Gladyshev, V. N. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(3), 1863-1894.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.